molecular formula C7H7NOS B1419549 2-Cyclopropylthiazole-5-carbaldehyde CAS No. 877385-86-9

2-Cyclopropylthiazole-5-carbaldehyde

Cat. No.: B1419549
CAS No.: 877385-86-9
M. Wt: 153.2 g/mol
InChI Key: ORNIFVGIJQCIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylthiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopropyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-4-6-3-8-7(10-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNIFVGIJQCIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669224
Record name 2-Cyclopropyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877385-86-9
Record name 2-Cyclopropyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to 2-Cyclopropylthiazole-5-carbaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-cyclopropylthiazole-5-carbaldehyde, a crucial heterocyclic building block in modern drug discovery. We will delve into its chemical identity, synthesis, reactivity, and pivotal role as a key intermediate in the development of therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Core Compound Identification and Properties

This compound is a substituted thiazole derivative featuring a cyclopropyl group at the 2-position and an aldehyde at the 5-position. This unique arrangement of functional groups makes it a valuable synthon for introducing the cyclopropyl-thiazole moiety into larger, more complex molecules.

Definitive Identification:

  • Chemical Name: 2-cyclopropyl-1,3-thiazole-5-carbaldehyde[1]

  • CAS Number: 877385-86-9[2][3][4]

  • Molecular Formula: C₇H₇NOS[1][2]

Physicochemical Data:

PropertyValueSource(s)
Molecular Weight 153.20 g/mol [1][2]
Appearance Solid[1]
Purity Typically ≥95%[1][4]
Predicted Density 1.370 ± 0.06 g/cm³[2]
Predicted Boiling Point 278.5 ± 13.0 °C[2]

Synthesis and Purification

A plausible synthetic strategy involves the Hantzsch thiazole synthesis to form the core ring, followed by functional group manipulation to introduce the aldehyde. An alternative, modern approach could involve a Grignard exchange reaction with a 2-bromothiazole precursor, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). This method offers mild reaction conditions and high yields for related thiazole aldehydes[5].

Workflow for a Plausible Synthetic Approach

Below is a conceptual workflow illustrating a potential synthesis, based on established organometallic methodologies.

Synthesis_Workflow A 2-Bromo-5-(protected aldehyde)thiazole C Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Kumada) A->C B Cyclopropyl Grignard Reagent or Cyclopropylboronic Acid B->C D 2-Cyclopropyl-5-(protected aldehyde)thiazole C->D Forms C-C bond E Deprotection Step (e.g., Acidic Hydrolysis) D->E F This compound E->F Reveals aldehyde

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative, based on general procedures for similar transformations, as a specific literature procedure was not found.

  • Preparation of 2-bromothiazole-5-carbaldehyde: Start with a commercially available 2-bromothiazole and introduce the aldehyde group at the 5-position via a Vilsmeier-Haack or similar formylation reaction. Protect the aldehyde if necessary (e.g., as a diethyl acetal).

  • Cross-Coupling Reaction:

    • To a solution of the protected 2-bromo-5-formylthiazole (1.0 eq) in a suitable solvent (e.g., THF/water mixture) under an inert atmosphere (N₂ or Ar), add cyclopropylboronic acid (1.5 eq) and a base such as K₂CO₃ (3.0 eq).

    • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

    • Causality: The palladium catalyst is essential for facilitating the Suzuki cross-coupling reaction, which forms the crucial carbon-carbon bond between the thiazole ring and the cyclopropyl group. The inert atmosphere prevents the degradation of the catalyst and other reagents.

    • Heat the reaction mixture to reflux (e.g., 80-90 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Deprotection:

    • Once the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up. Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Treat the crude product with a dilute acid (e.g., 1M HCl) to hydrolyze the acetal protecting group, yielding the desired aldehyde.

  • Purification:

    • Purify the final compound using column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate gradient) would be determined by TLC analysis.

    • Self-Validation: The purity of the collected fractions should be assessed by TLC. Fractions containing the pure product are combined and the solvent is removed in vacuo to yield this compound as a solid.

Chemical Reactivity and Role in Drug Discovery

The aldehyde functional group is the primary site of reactivity, serving as an electrophilic handle for a variety of crucial transformations in medicinal chemistry. Its position on the thiazole ring, coupled with the adjacent cyclopropyl group, provides a unique structural motif for library synthesis.

Key Reactions for Drug Development

Reactivity_Diagram cluster_0 Key Transformations cluster_1 Product Scaffolds Start 2-Cyclopropylthiazole- 5-carbaldehyde ReductiveAmination Reductive Amination (+ R-NH2, NaBH(OAc)3) Start->ReductiveAmination Wittig Wittig Reaction (+ Ylide) Start->Wittig Oxidation Oxidation (+ NaClO2) Start->Oxidation Grignard Grignard Addition (+ R-MgBr) Start->Grignard Amine Secondary/Tertiary Amine ReductiveAmination->Amine Alkene Alkene Wittig->Alkene CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid SecondaryAlcohol Secondary Alcohol Grignard->SecondaryAlcohol

Caption: Key synthetic transformations of this compound.

  • Reductive Amination: This is arguably the most critical reaction for drug discovery. The aldehyde readily reacts with primary or secondary amines to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to generate a diverse range of secondary or tertiary amine products. This reaction is fundamental for connecting the thiazole core to other fragments of a drug molecule.

  • Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a means to introduce carbon-carbon double bonds and further extend the molecular scaffold.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like sodium chlorite. The resulting 2-cyclopropylthiazole-5-carboxylic acid is another valuable intermediate, often used for amide bond formation[6].

  • Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, which can be further functionalized.

Analytical Characterization

Confirming the identity and purity of this compound is crucial. A combination of spectroscopic techniques is employed for full characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. Key expected signals include:

    • A singlet for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.5 ppm).

    • A singlet for the proton on the thiazole ring (C4-H).

    • A multiplet for the methine proton of the cyclopropyl group.

    • Two distinct multiplets for the diastereotopic methylene protons of the cyclopropyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for:

    • The carbonyl carbon of the aldehyde (δ 185-200 ppm)[7].

    • Carbons of the thiazole ring.

    • Carbons of the cyclopropyl group.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde will be prominent, typically in the range of 1680-1715 cm⁻¹[7].

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (153.20 g/mol ).

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for similar heterocyclic aldehydes should be followed.

  • Hazard Statements (General for Class): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation[8][9][10]. May also cause respiratory irritation[8][9].

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[9][10][11]. Avoid breathing dust or vapors[9][11]. Wash hands thoroughly after handling[10][11].

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[10][11].

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8][11].

Conclusion

This compound stands out as a high-value building block for medicinal chemistry and drug discovery. Its defined structure, anchored by the stable thiazole core and the synthetically versatile aldehyde group, provides a reliable platform for constructing novel molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to leverage its unique chemical properties in the quest for new therapeutic agents.

References

A Technical Guide to 2-Cyclopropylthiazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyclopropylthiazole-5-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural combination of a thiazole core, a cyclopropyl moiety, and a reactive aldehyde group makes it an invaluable precursor for synthesizing complex molecular architectures with significant therapeutic potential. This guide provides an in-depth analysis of its nomenclature, synthesis via the Vilsmeier-Haack reaction, physicochemical properties, and its established role as a key intermediate in the development of novel pharmaceuticals.

Introduction and Nomenclature

This compound is a synthetic organic compound that has garnered significant interest from researchers in pharmaceutical and agrochemical fields. The thiazole ring is a common scaffold in a multitude of biologically active molecules, and the introduction of a cyclopropyl group can enhance metabolic stability and binding affinity. The aldehyde functional group serves as a versatile chemical handle for extensive synthetic modifications.

The formal IUPAC name for this compound is 2-cyclopropyl-1,3-thiazole-5-carbaldehyde . It is also commonly referred to by synonyms such as 2-cyclopropyl-5-formyl-1,3-thiazole and 2-cyclopropylthiazole-5-carboxaldehyde[1]. For unambiguous identification, the Chemical Abstracts Service (CAS) has assigned the number 877385-86-9 [2][3].

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most efficient and widely adopted method for the synthesis of this compound is the formylation of a 2-cyclopropylthiazole precursor using the Vilsmeier-Haack reaction. This reaction is a powerful tool for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings[4][5].

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds in two primary stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion known as the "Vilsmeier reagent"[6][7].

  • Electrophilic Aromatic Substitution: The electron-rich thiazole ring of the 2-cyclopropylthiazole substrate acts as a nucleophile, attacking the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product[7][8].

The choice of this reaction is strategic; it is a mild, high-yielding, and economical method for formylating reactive heterocyclic substrates[4][8]. The thiazole ring is sufficiently electron-rich to undergo this electrophilic substitution, leading to the desired C-5 functionalization.

Synthetic Workflow Diagram

The logical flow of the Vilsmeier-Haack synthesis is depicted below.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier + Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Start 2-Cyclopropylthiazole Start->Intermediate Vilsmeier Reagent Product This compound Intermediate->Product H2O Workup (Hydrolysis)

Caption: Synthetic workflow for this compound via Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a representative synthesis and should be performed by qualified personnel with appropriate safety precautions.

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C with an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-cyclopropylthiazole (1.0 eq) in a suitable solvent (e.g., dichloromethane) and add it slowly to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 40-50°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0°C and carefully quench by slowly adding it to a stirred mixture of ice and aqueous sodium bicarbonate solution to neutralize the acid and hydrolyze the iminium intermediate.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound as a solid.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed through rigorous characterization. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₇NOS[3]
Molar Mass 153.20 g/mol [1][3]
Appearance Solid[1]
Purity ≥95% (typical)[1]
Storage Conditions Inert atmosphere (Nitrogen or Argon) at 2-8°C[3]
Predicted Density 1.370 ± 0.06 g/cm³[3]
Predicted Boiling Point 278.5 ± 13.0 °C[3]

Spectroscopic Data (Expected):

  • ¹H NMR: Resonances corresponding to the aldehyde proton (singlet, ~9.8-10.0 ppm), the thiazole ring proton (singlet, ~8.0-8.2 ppm), the cyclopropyl methine proton, and the cyclopropyl methylene protons.

  • ¹³C NMR: Resonances for the aldehyde carbonyl carbon (~180-185 ppm), thiazole ring carbons, and cyclopropyl carbons.

  • Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight.

Applications in Drug Development and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its aldehyde group provides a reactive site for constructing more complex molecules through various chemical transformations.

Key Synthetic Transformations

The aldehyde functionality is a gateway to numerous synthetic pathways essential for drug development:

  • Reductive Amination: To introduce substituted amine functionalities, forming a diverse library of potential drug candidates.

  • Wittig Reaction: To form alkenes, enabling carbon chain extension.

  • Condensation Reactions: To form heterocyclic systems like pyrimidines or oxazoles by reacting with compounds containing amino, thiol, or hydroxyl groups[9].

Role as a Pharmaceutical Building Block

This molecule serves as a versatile starting material for a range of therapeutic agents[9][10]. While specific drug names directly citing this exact precursor are proprietary or embedded deep within patent literature, analogous thiazole carbaldehydes are instrumental in synthesizing compounds for various therapeutic areas, including:

  • Antifungal and Antibacterial Agents: The thiazole ring is a well-known pharmacophore in antimicrobial drugs[11].

  • Oncology: As a precursor for kinase inhibitors and other anti-cancer agents.

  • Metabolic Disorders: Used in the synthesis of compounds targeting enzymes and receptors involved in metabolic pathways.

The incorporation of the cyclopropyl group is a deliberate design choice to improve pharmacological properties such as potency, selectivity, and metabolic stability by blocking potential sites of metabolism.

Conclusion

This compound stands out as a high-value synthetic intermediate. Its efficient synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group, provides a robust platform for the discovery and development of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of its synthesis and chemical properties is essential for leveraging its full potential in creating novel and effective medicines.

References

physical and chemical properties of 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Cyclopropylthiazole-5-carbaldehyde

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclopropyl group at the 2-position and an aldehyde group at the 5-position. This unique combination of functional groups makes it a valuable and versatile building block in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development. The thiazole core is a prominent scaffold in numerous biologically active compounds, and the presence of the reactive aldehyde and the conformationally constrained cyclopropyl group allows for diverse chemical modifications to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, alongside practical insights into its handling, synthesis, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its application in experimental settings, influencing everything from solvent selection to reaction conditions and storage. These properties are summarized below.

PropertyValueSource
CAS Number 877385-86-9[1][2][3][4][5]
Molecular Formula C₇H₇NOS[1][3][5]
Molecular Weight 153.20 g/mol [1][3][5][6]
Appearance Solid (Yellow to light brown)[3]
Purity Typically ≥95%[3][5]
Predicted Density 1.370 ± 0.06 g/cm³
Predicted Boiling Point 278.5 ± 13.0 °C[1]
Predicted pKa 1.66 ± 0.10[1]

Below is the chemical structure of the molecule.

Caption: Molecular Structure of this compound.

Spectroscopic Profile: A Guide to Structural Verification

Confirming the identity and purity of this compound is typically achieved through a combination of spectroscopic methods. While actual spectra are instrument-dependent, the expected profile for each technique can be predicted based on the molecule's structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

    • Aldehyde Proton (-CHO): A singlet in the downfield region (δ 9.5-10.5 ppm). Its significant deshielding is due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group.

    • Thiazole Proton (-CH-): A singlet corresponding to the proton at the C4 position of the thiazole ring, typically appearing in the aromatic region (δ 7.5-8.5 ppm).

    • Cyclopropyl Protons (-CH-CH₂-): A complex set of multiplets in the upfield region (δ 0.8-2.5 ppm). The methine proton attached to the thiazole ring will be the most downfield of this group, with the four methylene protons displaying complex splitting patterns due to geminal and cis/trans vicinal coupling.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure.

    • Carbonyl Carbon (-CHO): A highly deshielded signal around δ 180-190 ppm.

    • Thiazole Carbons: Three distinct signals for the C2, C4, and C5 carbons. The C2 carbon (attached to the cyclopropyl group and nitrogen) and C5 carbon (attached to the aldehyde) will be significantly downfield compared to the C4 carbon.

    • Cyclopropyl Carbons: Signals for the methine and methylene carbons will appear in the upfield region (typically δ 5-20 ppm).

2. Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹. This is one of the most prominent peaks in the spectrum.

  • C-H Stretch (Aldehyde): Two weak to medium bands are characteristic of the aldehyde C-H bond, typically appearing around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C=N and C=C Stretches (Thiazole Ring): Medium to weak absorption bands in the 1400-1600 cm⁻¹ region are indicative of the thiazole ring system.

  • C-H Stretches (Cyclopropyl and Aromatic): Absorptions just above 3000 cm⁻¹ correspond to the C-H bonds of the thiazole and cyclopropyl rings.

3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 153.02).

  • Key Fragmentation: Common fragmentation pathways may include the loss of the aldehyde group (-CHO), the cyclopropyl group (-C₃H₅), or cleavage of the thiazole ring, providing further structural confirmation.

The combined use of these techniques provides a robust, self-validating system for the structural elucidation and purity assessment of the compound, a standard workflow in organic synthesis.[7][8][9][10]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aldehyde functional group, making it a versatile precursor for a wide range of derivatives.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (2-cyclopropylthiazole-5-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This acid is a common intermediate for forming amides and esters.

  • Reduction: The aldehyde can be selectively reduced to the primary alcohol ( (2-cyclopropylthiazol-5-yl)methanol) using mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: This is a powerful transformation for introducing nitrogen-containing moieties. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond, yielding substituted amines.

  • Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) allows for the conversion of the aldehyde into an alkene, providing a method for carbon-carbon bond formation and chain extension.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel or aldol condensations, with active methylene compounds to create more complex molecular scaffolds.

The thiazole ring itself is relatively stable but can undergo electrophilic substitution, although the electron-withdrawing nature of the aldehyde group deactivates the ring towards this type of reaction.

Illustrative Synthetic Workflow

While multiple synthetic routes exist for substituted thiazoles, a common and reliable method involves the Hantzsch thiazole synthesis or modifications thereof. A plausible workflow for synthesizing the title compound is outlined below.

G A Cyclopropanecarbothioamide C Hantzsch Thiazole Synthesis (Condensation & Cyclization) A->C B 3-bromo-2-oxopropanal B->C D This compound C->D Crude Product E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F Purified Product G Final Product F->G

Caption: General workflow for the synthesis and purification of this compound.

Protocol: Synthesis via Hantzsch Condensation

Causality: This protocol leverages the classic Hantzsch synthesis, where a thioamide reacts with an α-haloketone (or aldehyde) to form the thiazole ring. This is a robust and high-yielding method for constructing this heterocyclic core.

  • Reaction Setup: To a solution of cyclopropanecarbothioamide (1.0 eq) in ethanol (EtOH) in a round-bottom flask, add 3-bromo-2-oxopropanal (1.1 eq).

  • Condensation: Stir the mixture at room temperature for 1-2 hours to facilitate the initial condensation between the sulfur of the thioamide and the carbonyl carbon of the bromo-aldehyde.

  • Cyclization: Gently heat the reaction mixture to reflux (approx. 78 °C for EtOH) for 4-6 hours. This promotes the intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the carbon bearing the bromine, followed by dehydration to form the aromatic thiazole ring.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a mild base such as aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate (EtOAc). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol: Purification by Column Chromatography

Causality: Chromatographic purification is essential to remove unreacted starting materials and reaction byproducts, ensuring the high purity required for subsequent applications, especially in drug discovery where impurities can confound biological data.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent is chosen based on preliminary TLC analysis to achieve good separation.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a purified solid.

Applications in Drug Discovery

The thiazole moiety is a key structural component in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. 2-Amino-thiazole derivatives, for example, are central to the structure of drugs like Dasatinib, an anti-leukemia agent.[11] The title compound, this compound, serves as a strategic intermediate for creating libraries of novel compounds for screening.

  • Scaffold for Novel Kinase Inhibitors: The aldehyde can be elaborated into various functional groups (amines, amides, etc.) that can target the hinge region or other binding pockets of protein kinases.

  • Bioisosteric Replacement: The cyclopropyl-thiazole unit can be used as a bioisostere for other aromatic or heterocyclic systems, like a phenyl ring, to improve physicochemical properties such as solubility or metabolic stability.

  • Fragment-Based Drug Design: As a relatively small and functionalized molecule, it is an ideal fragment for use in fragment-based screening campaigns to identify initial hits against biological targets.

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety. Based on data for structurally related compounds, this compound should be handled with care.

  • Hazards: It is potentially harmful if swallowed, in contact with skin, or if inhaled.[6][12][13] It may cause skin, eye, and respiratory irritation.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[12][14] Handle in a well-ventilated area or a chemical fume hood.[12][14]

  • Handling: Avoid breathing dust, fumes, or vapors.[12][15] Wash hands thoroughly after handling.[12][14] Do not eat, drink, or smoke in the work area.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][13]

Conclusion

This compound is a high-value chemical intermediate with a rich profile of physical and chemical properties. Its structural features—a stable heterocyclic core, a versatile aldehyde handle, and a rigid cyclopropyl group—make it an attractive starting point for the synthesis of complex molecules. For researchers in medicinal chemistry and materials science, a thorough understanding of its reactivity, spectroscopic signatures, and handling requirements is paramount for leveraging its full synthetic potential.

References

2-Cyclopropylthiazole-5-carbaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyclopropylthiazole-5-carbaldehyde: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No: 877385-86-9) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its molecular architecture, which combines the biologically privileged thiazole ring, the metabolically robust cyclopropyl group, and a versatile aldehyde functional handle, makes it a valuable intermediate for the synthesis of complex molecular targets.[1][2] This guide provides a comprehensive technical overview of its core properties, a robust two-step synthetic pathway with mechanistic insights, its reactivity profile, and its strategic utility in the context of modern drug discovery.

The Strategic Importance of the this compound Scaffold

The value of this molecule is derived from the synergistic interplay of its three key structural components. Understanding these components is crucial to appreciating its utility.

The Thiazole Ring: A Privileged Pharmacophore

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[3] This motif is present in a wide array of FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking with biological targets.[4] Its relative stability and the electron-rich nature of the C5 position make it an ideal scaffold for further functionalization.[5]

The Cyclopropyl Group: A Bioisosteric Advantage

The cyclopropyl moiety is frequently incorporated into drug candidates to improve their pharmacological profile. It is often used as a bioisostere for larger, more flexible alkyl groups or phenyl rings. Its key contributions include:

  • Metabolic Stability: The strained ring is resistant to oxidative metabolism, often increasing a drug's half-life.

  • Conformational Rigidity: It locks rotatable bonds, reducing the entropic penalty of binding to a target and potentially increasing potency and selectivity.

  • Lipophilicity Modulation: It can fine-tune the molecule's solubility and permeability properties.

The C5-Carbaldehyde: A Versatile Synthetic Handle

The aldehyde group at the 5-position is the molecule's primary reactive center for synthetic elaboration.[6] It serves as an electrophilic site, opening a gateway to a vast number of chemical transformations, including:

  • Reductive Amination to form amines.

  • Wittig and related olefination reactions to form alkenes.

  • Oxidation to a carboxylic acid.

  • Condensation reactions to build more complex heterocyclic systems.[7]

Physicochemical & Spectroscopic Profile

Precise characterization is the cornerstone of synthetic chemistry. This section details the known physical properties and expected spectroscopic signatures of the title compound.

Core Properties
PropertyValueSource
CAS Number 877385-86-9[8][9][10]
Molecular Formula C₇H₇NOS[1][8]
Molecular Weight 153.20 g/mol [1][8][10]
Appearance Solid[10]
Purity Typically ≥95%[1]
Storage 2-8°C, under inert gas[1]
Synonyms 2-cyclopropyl-1,3-thiazole-5-carbaldehyde; 2-Cyclopropyl-5-formyl-1,3-thiazole[10]
Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles.[11]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.

    • Aldehyde Proton (CHO): A sharp singlet is predicted in the downfield region, typically between δ 9.8-10.2 ppm.

    • Thiazole Proton (C4-H): A singlet corresponding to the lone proton on the thiazole ring should appear between δ 8.0-8.5 ppm.

    • Cyclopropyl Protons: A set of complex multiplets is expected in the upfield region. The methine proton (CH) adjacent to the thiazole ring would be around δ 2.0-2.5 ppm, while the four methylene protons (-CH₂-) would appear further upfield, likely between δ 0.8-1.5 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, expected around δ 185-195 ppm.

    • Thiazole Carbons: The three carbons of the thiazole ring would appear in the aromatic region (δ 120-170 ppm), with the C2 carbon bearing the cyclopropyl group being the most downfield.

    • Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be highly shielded, appearing in the upfield region (δ 5-20 ppm).

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1680-1700 cm⁻¹. C-H stretches for the aromatic thiazole ring and the aliphatic cyclopropyl group will also be present.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a clear molecular ion (M⁺) or protonated molecule ([M+H]⁺) peak at m/z 153.2 and 154.2, respectively.

Synthesis and Mechanistic Insight

The synthesis of this compound can be efficiently achieved via a two-step sequence: the construction of the 2-cyclopropylthiazole core followed by formylation at the C5 position.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the C5-aldehyde bond and the thiazole ring itself, leading back to simple, commercially available starting materials.

G Target This compound Intermediate 2-Cyclopropylthiazole Target->Intermediate Formylation Reagents1 Vilsmeier-Haack Reagent (POCl₃, DMF) Intermediate->Reagents1 Thioamide Cyclopropanecarbothioamide Intermediate->Thioamide Thiazole Formation Haloketone 2-Chloro-1,1-diethoxyethane (Haloketone equivalent) Intermediate->Haloketone Reagents2 Hantzsch Synthesis Thioamide->Reagents2 Haloketone->Reagents2 G cluster_0 Reductive Amination cluster_1 Grignard Reaction start This compound Aldehyde reductive_amination Imine Formation R-NH₂ start:f1->reductive_amination:f0 grignard Nucleophilic Attack R-MgBr start:f1->grignard:f0 reduction Reduction NaBH₄ or NaBH(OAc)₃ reductive_amination->reduction product1 Secondary/Tertiary Amine reduction->product1 product2 Secondary Alcohol grignard->product2

References

Spectroscopic Blueprint of a Novel Thiazole Derivative: An In-depth Technical Guide to 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2-Cyclopropylthiazole-5-carbaldehyde

In the landscape of modern medicinal chemistry and materials science, thiazole derivatives represent a cornerstone of heterocyclic chemistry. Their inherent aromaticity, diverse reactivity, and ability to engage in various biological interactions make them privileged scaffolds in drug discovery.[1][2] The specific compound, this compound, presents a unique structural motif by combining the rigid, high-energy cyclopropyl ring with the electron-rich thiazole-aldehyde system. This combination is of significant interest to researchers, as the cyclopropyl group can act as a metabolically stable bioisostere for other functionalities, while the aldehyde group provides a reactive handle for further synthetic elaboration.

Molecular Structure and Atom Numbering

To ensure clarity in the subsequent spectroscopic analysis, the following molecular structure and atom numbering scheme for this compound will be used.

Caption: Molecular structure and atom numbering for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure. The data presented here is based on computational prediction, which serves as a reliable guide for experimental verification.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85s1HH9 (Aldehyde)
~8.10s1HH4 (Thiazole)
~2.30m1HH6 (Cyclopropyl CH)
~1.25m2HH7/H8 (Cyclopropyl CH₂)
~1.10m2HH7/H8 (Cyclopropyl CH₂)
Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals five distinct signals, consistent with the five unique proton environments in the molecule.

  • Aldehyde Proton (H9): The most downfield signal at approximately 9.85 ppm is characteristic of an aldehyde proton. Its singlet nature (s) is due to the absence of adjacent protons for coupling. This significant downfield shift is caused by the strong deshielding effect of the electronegative oxygen atom and the anisotropic effect of the carbonyl double bond.

  • Thiazole Proton (H4): The singlet at around 8.10 ppm is assigned to the proton on the thiazole ring. Its downfield position is a result of the aromatic nature of the thiazole ring. The electron-withdrawing aldehyde group at C5 further deshields this proton.

  • Cyclopropyl Protons (H6, H7, H8): The cyclopropyl group presents a more complex system. The methine proton (H6) is expected to appear as a multiplet (m) around 2.30 ppm. The four methylene protons on C7 and C8 are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises because of the chiral center at C6 (even though the molecule as a whole is achiral). Consequently, they are predicted to appear as two separate multiplets around 1.25 and 1.10 ppm. The upfield chemical shifts for the cyclopropyl protons are a well-documented phenomenon, attributed to the unique electronic structure and ring strain of the three-membered ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~185.0C9 (Aldehyde C=O)
~175.0C2 (Thiazole)
~155.0C5 (Thiazole)
~145.0C4 (Thiazole)
~15.0C6 (Cyclopropyl CH)
~12.0C7/C8 (Cyclopropyl CH₂)
Interpretation of ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows six distinct carbon signals, corresponding to the six unique carbon environments.

  • Carbonyl Carbon (C9): The signal at approximately 185.0 ppm is unequivocally assigned to the aldehyde carbonyl carbon. This is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • Thiazole Carbons (C2, C5, C4): The three carbons of the thiazole ring are found in the aromatic region. C2, being adjacent to both sulfur and nitrogen, is predicted to be the most downfield of the three, around 175.0 ppm. C5, attached to the electron-withdrawing aldehyde, is also significantly downfield at ~155.0 ppm. C4 is predicted to be at a similar downfield region around 145.0 ppm.

  • Cyclopropyl Carbons (C6, C7, C8): The carbons of the cyclopropyl ring appear in the upfield aliphatic region. The methine carbon (C6) is predicted around 15.0 ppm, while the two equivalent methylene carbons (C7 and C8) are expected at a slightly more upfield position of ~12.0 ppm.

G M [C₇H₇NOS]⁺˙ m/z = 153 M_H [C₇H₆NOS]⁺ m/z = 152 M->M_H - H• M_CHO [C₆H₆NS]⁺ m/z = 124 M->M_CHO - CHO• Frag1 Further Fragments m/z = 96, 69 M_CHO->Frag1 - C₂H₂S, -HCN

References

An In-depth Technical Guide to the Synthesis of 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylthiazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, prized for its unique structural and electronic properties which are often leveraged in the design of novel therapeutic agents. This guide provides a detailed exploration of scientifically robust methodologies for its synthesis. Two primary synthetic routes are presented, offering flexibility in starting material selection and strategic approach. The primary and most explicitly substantiated route commences with the synthesis of a 2-halothiazole-5-carbaldehyde intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl moiety. A second, classical approach involving the Hantzsch thiazole synthesis followed by Vilsmeier-Haack formylation is also detailed as a viable alternative. This document is intended to serve as a practical resource for chemists in the pharmaceutical and agrochemical industries, providing not only step-by-step protocols but also the underlying mechanistic rationale to facilitate experimental success and adaptation.

Introduction

The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The incorporation of a cyclopropyl group at the 2-position of the thiazole ring introduces a degree of conformational rigidity and alters the electronic profile of the molecule, often leading to enhanced metabolic stability and improved binding affinity to biological targets. The 5-carbaldehyde functionality serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations such as reductive aminations, Wittig reactions, and oxidations, thus providing a gateway to a diverse library of derivatives. This guide elucidates two efficacious synthetic pathways to this key intermediate.

Primary Synthetic Route: Halogenation Followed by Suzuki-Miyaura Cross-Coupling

This route is predicated on the initial construction of a functionalized thiazole ring bearing a halogen at the 2-position, which then serves as a substrate for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a cyclopropylboron reagent. This approach offers high functional group tolerance and generally proceeds with excellent yields.

Overall Synthetic Scheme

Suzuki_Coupling_Route start 2-Chlorothiazole intermediate1 2-Chloro-1,3-thiazole-5-carbaldehyde start->intermediate1 1. n-BuLi, THF, -78 °C 2. Ethyl formate final_product This compound intermediate1->final_product Pd(OAc)2, n-BuPAd2 Cs2CO3, Toluene/H2O intermediate2 Potassium Cyclopropyltrifluoroborate intermediate2->final_product

Caption: Suzuki-Miyaura cross-coupling route to the target compound.

Step 1: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde

The initial step involves the formylation of 2-chlorothiazole. This is achieved through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent.

Protocol:

  • To a stirred solution of 2-chlorothiazole (80 g) in anhydrous tetrahydrofuran (THF, 1000 mL) under an inert atmosphere, slowly add n-butyl lithium (n-BuLi, 320 mL of a 2.5 M solution in hexanes, 0.8 mol) dropwise at -78 °C. Maintain this temperature for 1 hour.[1]

  • While maintaining the reaction temperature at -78 °C, add ethyl formate (74 g, 1.0 mol) dropwise to the solution. Continue stirring for an additional hour after the addition is complete.[1]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) and stir for 30 minutes.

  • Dilute the mixture with ethyl acetate. Separate the aqueous phase and extract it with ethyl acetate.

  • Combine the organic phases, wash sequentially with water and saturated brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to yield 2-chloro-1,3-thiazole-5-carbaldehyde (yields typically around 73%).[1]

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The use of a very low temperature is crucial to control the highly exothermic lithium-halogen exchange reaction and to prevent side reactions of the highly reactive organolithium intermediate.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Ethyl Formate as Formylating Agent: Ethyl formate is an effective and readily available electrophile for introducing the formyl group onto the organolithium intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

This step involves the palladium-catalyzed cross-coupling of the 2-chlorothiazole derivative with a cyclopropylboron species. Potassium cyclopropyltrifluoroborate is a stable and effective coupling partner for this transformation.[2]

Protocol:

  • In a glove box, charge a microwave vial with palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol), di(1-adamantyl)-n-butylphosphine (n-BuPAd₂, 5.3 mg, 0.015 mmol), potassium cyclopropyltrifluoroborate (74.7 mg, 0.505 mmol), and cesium carbonate (Cs₂CO₃, 480 mg, 1.5 mmol).[2]

  • Add a solution of 2-chloro-1,3-thiazole-5-carbaldehyde (0.5 mmol) in a mixture of toluene and water.

  • Seal the vial and heat the reaction mixture in a microwave reactor or a pre-heated oil bath at a temperature sufficient to drive the reaction to completion (typically 80-120 °C), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like n-BuPAd₂ is highly effective for the cross-coupling of less reactive aryl chlorides.[2]

  • Cesium Carbonate (Cs₂CO₃): A strong base is required to activate the boronic acid derivative for transmetalation to the palladium center. Cesium carbonate is often used for this purpose in Suzuki couplings.

  • Toluene/Water Solvent System: The biphasic solvent system is common for Suzuki reactions, with the organic solvent solubilizing the substrates and catalyst, and the aqueous phase containing the base.

Alternative Synthetic Route: Hantzsch Thiazole Synthesis and Vilsmeier-Haack Formylation

This classical approach involves the initial construction of the 2-cyclopropylthiazole core via the Hantzsch synthesis, followed by the introduction of the aldehyde group at the 5-position using the Vilsmeier-Haack reaction.

Overall Synthetic Scheme

Hantzsch_Vilsmeier_Route start1 Cyclopropanecarbothioamide intermediate 2-Cyclopropyl-4-chloromethylthiazole start1->intermediate start2 1,3-Dichloroacetone start2->intermediate intermediate2 2-Cyclopropylthiazole intermediate->intermediate2 Reduction/Dehalogenation final_product This compound intermediate2->final_product Vilsmeier-Haack Reaction (POCl3, DMF)

Caption: Hantzsch synthesis and Vilsmeier-Haack formylation route.

Step 1: Synthesis of 2-Cyclopropylthiazole (via Hantzsch Synthesis)

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. In this case, 1,3-dichloroacetone reacts with cyclopropanecarbothioamide.

Protocol for Cyclopropanecarboxamide (Precursor to Thioamide):

  • Pass ammonia gas through a well-stirred solution of cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) at room temperature for 2 hours.[3]

  • Remove the solvent under vacuum. Dissolve the residue in ethyl acetate and filter to remove ammonium chloride.

  • Concentrate the filtrate to obtain pure cyclopropanecarboxamide as a crystalline solid (quantitative yield).[3]

  • The cyclopropanecarboxamide can then be converted to cyclopropanecarbothioamide using a thionating agent like Lawesson's reagent.

Hantzsch Thiazole Synthesis Protocol:

  • In a suitable solvent such as ethanol, combine cyclopropanecarbothioamide and an equimolar amount of 1,3-dichloroacetone.

  • Heat the reaction mixture at reflux until the reaction is complete (monitor by TLC).

  • The initial product, 2-cyclopropyl-4-chloromethylthiazole, can be isolated after removal of the solvent.

  • The chloromethyl group can be removed via reductive dehalogenation to yield 2-cyclopropylthiazole.

Step 2: Vilsmeier-Haack Formylation of 2-Cyclopropylthiazole

The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic and heteroaromatic rings.[4][5]

Protocol:

  • In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

  • To this pre-formed reagent, add 2-cyclopropylthiazole slowly, ensuring the temperature does not rise significantly.

  • After the addition is complete, heat the reaction mixture (typically between 50-80 °C) for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality Behind Experimental Choices:

  • Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF generates the electrophilic chloroiminium salt (Vilsmeier reagent), which is the active formylating species.

  • Electron-Rich Substrate: The thiazole ring is sufficiently electron-rich to undergo electrophilic aromatic substitution by the Vilsmeier reagent. The 5-position is the most nucleophilic and is therefore the primary site of formylation.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Chloro-1,3-thiazole-5-carbaldehydeC₄H₂ClNOS147.58Solid
This compoundC₇H₇NOS153.20Solid

Conclusion

This technical guide has outlined two comprehensive and scientifically sound synthetic routes for the preparation of this compound. The primary route, involving the synthesis of a 2-halothiazole intermediate followed by a Suzuki-Miyaura cross-coupling, is well-supported by analogous procedures in the literature and offers a reliable and high-yielding pathway. The alternative route, employing the classical Hantzsch thiazole synthesis and subsequent Vilsmeier-Haack formylation, provides a different strategic approach that may be advantageous depending on the availability of starting materials. Both methodologies are presented with detailed, step-by-step protocols and an explanation of the chemical principles guiding the experimental choices. This guide is intended to empower researchers and drug development professionals with the necessary information to efficiently synthesize this valuable building block for their research and development endeavors.

References

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 2-Cyclopropylthiazole-5-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry.[1][2] This document moves beyond a simple recitation of reactions, offering an in-depth examination of the electronic and steric influences of the 2-cyclopropylthiazole moiety on the aldehyde's reactivity. Detailed, field-proven protocols for key transformations—including oxidation, reduction, reductive amination, Wittig olefination, Grignard addition, and Knoevenagel condensation—are presented. Each protocol is designed as a self-validating system, with causal explanations for experimental choices to ensure both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] The incorporation of a cyclopropyl group often enhances metabolic stability and modulates the electronic properties of bioactive molecules.[2][7] this compound thus represents a valuable starting material for the synthesis of novel therapeutic agents, with the aldehyde group serving as a versatile handle for molecular elaboration.[1][2] Understanding the specific reactivity of this aldehyde is paramount for its effective utilization in drug discovery programs.

Synthesis of this compound

A robust synthesis of the title compound is essential for its application. A common and effective method involves a halogen-metal exchange followed by formylation. The following protocol is adapted from established procedures for the synthesis of heteroaromatic aldehydes.[8]

Experimental Protocol: Synthesis via Lithiation and Formylation

Materials:

  • 2-Bromo-5-cyclopropylthiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-bromo-5-cyclopropylthiazole (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

  • Add anhydrous DMF (3.0 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography to yield this compound.

Causality: The use of cryogenic temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the lithiated thiazole intermediate. DMF serves as the formylating agent. The aqueous workup with a mild acid source like NH₄Cl hydrolyzes the intermediate alkoxide to the desired aldehyde.

Diagram of Synthesis Workflow

G cluster_start Starting Material cluster_process Reaction Steps cluster_workup Workup & Purification cluster_end Final Product start 2-Bromo-5-cyclopropylthiazole in Anhydrous THF step1 Cool to -78 °C start->step1 step2 Add n-BuLi (1.1 eq) Lithium-Halogen Exchange step1->step2 step3 Stir for 30 min at -78 °C step2->step3 step4 Add Anhydrous DMF (3.0 eq) Formylation step3->step4 step5 Warm to RT, Stir for 2-3h step4->step5 workup1 Quench with sat. aq. NH₄Cl step5->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 purify Silica Gel Chromatography workup3->purify end This compound purify->end G cluster_oxidation Oxidation cluster_reduction Reduction cluster_amination Reductive Amination cluster_wittig Wittig Olefination cluster_grignard Grignard Addition main This compound prod_ox 2-Cyclopropylthiazole-5-carboxylic acid main->prod_ox NaClO₂, 2-methyl-2-butene prod_red (2-Cyclopropylthiazol-5-yl)methanol main->prod_red NaBH₄, MeOH prod_am Substituted Amines main->prod_am 1. R₂NH 2. NaBH(OAc)₃ prod_wittig Alkenes main->prod_wittig Ph₃P=CHR, Base prod_grig Secondary Alcohols main->prod_grig 1. RMgBr 2. H₂O workup

References

An In-Depth Technical Guide to the Potential Biological Activity of 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the potential biological activities of the novel compound, 2-Cyclopropylthiazole-5-carbaldehyde. We will delve into the scientific rationale for investigating this molecule, propose potential therapeutic applications based on established structure-activity relationships of related compounds, and provide detailed experimental protocols for its biological evaluation.

Introduction: The Thiazole Scaffold and the Promise of this compound

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its presence in natural products like vitamin B1 (thiamine) and penicillins underscores its biological significance.[1][2] Synthetic thiazole derivatives are core components of numerous approved drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4]

This compound is a compound of particular interest due to its unique combination of substituents. The cyclopropyl group at the 2-position is a bioisostere of a phenyl ring but with a more rigid, three-dimensional structure and improved metabolic stability. The carbaldehyde at the 5-position is a versatile chemical handle for synthetic elaboration and can also act as a pharmacophore, potentially forming covalent or hydrogen bonds with biological targets. Thiazole-5-carbaldehyde itself is a known intermediate in the synthesis of pharmaceuticals and agrochemicals.[5]

Given the established biological relevance of the thiazole core and its derivatives, we hypothesize that this compound holds significant potential as a lead compound for the development of novel therapeutics. This guide will outline a systematic approach to exploring its biological activity.

Postulated Biological Activities and Mechanistic Rationale

Based on the extensive literature on thiazole derivatives, we can postulate several potential biological activities for this compound.

Anticancer Potential

The thiazole moiety is present in several anticancer agents, including the tyrosine kinase inhibitor Dasatinib.[6] Numerous studies have reported the anticancer activity of various substituted thiazoles.[1][7][8] The mechanism of action for these compounds is diverse, ranging from enzyme inhibition to disruption of cellular signaling pathways.

  • Hypothesis: this compound may exhibit cytotoxic or cytostatic effects on cancer cell lines. The aldehyde functionality could potentially react with nucleophilic residues in key proteins, leading to enzyme inhibition or protein inactivation.

Antimicrobial and Antifungal Activity

The thiazole ring is a well-established pharmacophore in antimicrobial agents.[4] Derivatives of thiazole have shown activity against a broad range of bacteria and fungi.[9][10][11]

  • Hypothesis: this compound may possess antibacterial and/or antifungal properties. The lipophilic cyclopropyl group could facilitate membrane translocation, while the thiazole ring and aldehyde group could interact with microbial-specific targets.

Enzyme Inhibition

The structural features of this compound make it a candidate for enzyme inhibition. For instance, thiazole derivatives have been identified as inhibitors of enzymes like stearoyl-CoA desaturase (SCD) and lanosterol 14α-demethylase (CYP51).[12][13]

  • Hypothesis: The compound may act as an inhibitor of various enzymes, such as kinases, proteases, or metabolic enzymes. The specific target will depend on the overall shape, electronics, and reactivity of the molecule.

A Proposed Experimental Workflow for Biological Evaluation

A tiered approach is recommended to systematically evaluate the biological potential of this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Elucidation cluster_2 Tier 3: Lead Optimization A Compound Synthesis & Purity Assessment B In Vitro Cytotoxicity Screening (e.g., NCI-60 panel) A->B C Broad-Spectrum Antimicrobial Screening (Bacteria & Fungi Panel) A->C D Dose-Response Studies (IC50/MIC Determination) B->D If active C->D If active E Target Identification Studies (e.g., Proteomics, Kinase Profiling) D->E F Initial Mechanistic Assays (e.g., Apoptosis, Cell Cycle Analysis) D->F G Structure-Activity Relationship (SAR) Studies E->G F->G H In Vivo Efficacy & Toxicity Studies G->H I Pharmacokinetic Profiling (ADME) H->I

Caption: A tiered experimental workflow for evaluating the biological activity of this compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Screening

Objective: To assess the general cytotoxicity of this compound against a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media until they reach 80% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in culture media. Add the compound to the cells at final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Broad-Spectrum Antimicrobial Screening

Objective: To determine the antibacterial and antifungal activity of this compound.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate using appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (no compound).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial biological data for this compound will provide a foundation for further drug development efforts.

SAR cluster_R1 Position 2 cluster_R2 Position 5 Thiazole This compound R1 Cyclopropyl (Lipophilicity, Rigidity) R2 Carbaldehyde (Reactivity, H-bonding) R1_mod Modify: - Phenyl - tert-Butyl - Other cycloalkyls R1->R1_mod R2_mod Modify: - Oxime - Hydrazone - Reductive amination - Carboxylic acid R2->R2_mod

Caption: Potential modifications to the this compound scaffold for SAR studies.

Should the initial screening reveal promising activity, a systematic SAR study would be the next logical step. The aldehyde at the 5-position is a prime target for chemical modification to explore the impact on potency and selectivity. Derivatives such as oximes, hydrazones, or products of reductive amination can be synthesized to probe the importance of this functionality. Similarly, the cyclopropyl group at the 2-position can be replaced with other alkyl or aryl groups to understand the steric and electronic requirements for activity.

Conclusion

This compound represents a promising starting point for the discovery of novel therapeutic agents. Its unique structural features, combined with the proven track record of the thiazole scaffold, warrant a thorough investigation of its biological properties. The experimental workflows and protocols outlined in this guide provide a robust framework for such an investigation. The data generated from these studies will be invaluable in determining the therapeutic potential of this compound and guiding future drug development efforts.

References

2-Cyclopropylthiazole-5-carbaldehyde: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylthiazole-5-carbaldehyde is a pivotal building block in contemporary medicinal chemistry, valued for its distinct structural and electronic characteristics that are instrumental in the design of novel therapeutic agents.[1][2] Its compact, rigid cyclopropyl group, combined with the versatile thiazole-aldehyde moiety, establishes it as a valuable synthon for constructing complex molecular architectures. As with any reactive chemical intermediate, a comprehensive understanding of its safety profile and correct handling procedures is essential to safeguard laboratory personnel and maintain the integrity of research. This in-depth technical guide provides a thorough overview of the safety, handling, and reactivity of this compound, compiled from established safety data and synthetic protocols. It aims to furnish researchers, scientists, and drug development professionals with the critical knowledge to utilize this versatile reagent with confidence and safety.

Physicochemical Properties and Identification

A fundamental aspect of safe chemical handling is the precise identification and comprehension of a substance's physical and chemical properties.

PropertyValueSource
IUPAC Name 2-cyclopropyl-1,3-thiazole-5-carbaldehyde[3]
CAS Number 877385-86-9[4][5][6]
Molecular Formula C7H7NOS[4][6]
Molecular Weight 153.20 g/mol [1][7]
Appearance Solid[7]
Purity Typically >95%[6][7]
Storage Temperature 2-8°C, under inert gas[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Hazard Identification and Toxicological Profile

A thorough understanding of potential hazards is crucial for the implementation of appropriate safety measures. While extensive toxicological data for this compound is not widely published, information from suppliers and analogous structures necessitates a cautious approach.

GHS Hazard Classification (based on similar compounds):

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][8]

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[3][8]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][8][9]

  • Serious Eye Damage/Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation.[3][8][9]

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[3][8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3][8]

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280.[8]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362.

  • Storage: P403+P233, P405.[8]

  • Disposal: P501.[8]

Toxicological Insights: The primary hazards of this compound are characteristic of many aldehyde-containing heterocyclic compounds. The aldehyde group's reactivity towards biological nucleophiles can cause irritation. The thiazole ring is a frequent motif in pharmaceuticals and is generally considered to have a low toxicity profile; however, the molecule's overall reactivity demands cautious handling.[10][11]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-faceted safety strategy, integrating engineering controls and personal protective equipment, is vital for minimizing exposure.

PPE_Workflow Start Handling this compound EngControls Engineering Controls Start->EngControls PPE Personal Protective Equipment Start->PPE FumeHood Certified Chemical Fume Hood EngControls->FumeHood Primary Containment Ventilation Adequate General Ventilation EngControls->Ventilation Secondary Control Gloves Nitrile Gloves (Inspect for integrity) PPE->Gloves Eyewear Safety Glasses with Side Shields or Goggles PPE->Eyewear LabCoat Flame-Resistant Lab Coat PPE->LabCoat Respirator NIOSH-Approved Respirator (If dust/aerosol generation is likely) PPE->Respirator SafeHandling Safe Handling Practices FumeHood->SafeHandling Ventilation->SafeHandling Gloves->SafeHandling Eyewear->SafeHandling LabCoat->SafeHandling Respirator->SafeHandling

Caption: Hierarchy of controls for safe handling.

Engineering Controls:

  • Fume Hood: All manipulations of solid this compound and its solutions should be performed in a certified and properly functioning chemical fume hood to prevent inhalation of dust or vapors.[12]

  • Ventilation: The laboratory must have adequate general ventilation to further dilute any fugitive emissions.[13]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes and dust.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of damage before use and to change them frequently, especially after direct contact.[12]

  • Skin and Body Protection: A flame-resistant, fully buttoned laboratory coat is required, along with full-length pants and closed-toe shoes.[8]

  • Respiratory Protection: If significant dust or aerosol generation is likely and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

Handling and Storage Protocols

Strict adherence to handling and storage procedures is essential for maintaining the chemical's integrity and preventing accidents.

Handling:

  • Avoid Dust Formation: Handle the solid material with care to minimize dust generation.[12][14]

  • Inert Atmosphere: For prolonged storage or reactions sensitive to oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous and potentially hazardous reactions.[9]

  • Grounding: For transfers of large quantities of the solid, take precautions against static discharge.

Storage:

  • Temperature: Store in a cool, dry place.[14] Refrigeration at 2-8°C is recommended.[1]

  • Container: Keep the container tightly closed and properly labeled.[8][14]

  • Location: Store in a well-ventilated area designated for chemical storage, away from incompatible materials.[8][14]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[8][9]

  • Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing. If irritation persists, seek medical attention.[9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Spills:

    • Small Spills: Carefully sweep up the solid material, avoiding dust, and place it in a sealed container for disposal.[14]

    • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.[14] Prevent the material from entering drains or waterways.[14]

Reactivity and Synthetic Considerations

A deeper understanding of the reactivity of this compound informs both its safe handling and its effective application in synthesis.

Key Reactive Sites: The molecule has two primary sites for chemical transformation: the aldehyde group and the thiazole ring.

Reactivity Reagent This compound Aldehyde Aldehyde Group (C=O) Reagent->Aldehyde Primary Site Thiazole Thiazole Ring Reagent->Thiazole Secondary Site ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Wittig Wittig Olefination Aldehyde->Wittig Oxidation Oxidation Aldehyde->Oxidation Reduction Reduction Aldehyde->Reduction Metalation Metalation/Functionalization Thiazole->Metalation

Caption: Key reactive sites and common transformations.

Common Reactions:

  • Reductive Amination: The aldehyde readily converts to amines via reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a fundamental reaction in medicinal chemistry for introducing diverse amine functionalities.

  • Wittig Reaction: The aldehyde can be transformed into an alkene by reacting with a phosphonium ylide, enabling carbon-carbon bond formation and chain extension.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent).

  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

  • Thiazole Ring Functionalization: The thiazole ring can undergo electrophilic substitution, although the electron-withdrawing nature of the aldehyde group can affect the regioselectivity. Metalation of the thiazole ring at other positions also provides a route for further functionalization.

Conclusion

This compound is a valuable reagent with significant potential in drug discovery and development. Its safe and effective use is contingent upon a thorough understanding of its properties, hazards, and reactivity. By adhering to the principles of good laboratory practice, employing appropriate engineering controls and personal protective equipment, and following the specific handling and storage guidelines detailed in this document, researchers can confidently and safely harness the synthetic potential of this important building block.

References

A Technical Guide to the Solubility of 2-Cyclopropylthiazole-5-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Cyclopropylthiazole-5-carbaldehyde, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining its solubility in common organic solvents.

Introduction to this compound

This compound is a substituted thiazole derivative. The thiazole ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to its metabolic stability and versatile chemical functionality, which allows for diverse molecular scaffolding.[1] The incorporation of a cyclopropyl group and a carbaldehyde moiety introduces specific steric and electronic features that can significantly influence its biological activity and, crucially, its physicochemical properties such as solubility.

Understanding the solubility of this compound is paramount for a variety of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Formulation Development: Designing suitable delivery systems for potential therapeutic agents.

  • High-Throughput Screening: Ensuring compound viability in biological assays.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Predicting the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₇NOS[2][3]
Molar Mass 153.20 g/mol [2][4]
Appearance Solid (predicted)[3]
Predicted Density 1.370±0.06 g/cm³[2]

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

In the absence of extensive empirical data, the solubility of this compound can be predicted by analyzing its molecular structure and applying the principle of "like dissolves like."[5][6] This principle states that substances with similar polarities are more likely to be soluble in one another.

The molecule possesses both polar and non-polar characteristics:

  • Polar Features: The thiazole ring, with its nitrogen and sulfur heteroatoms, and the aldehyde group (-CHO) are polar. The lone pairs of electrons on the nitrogen and sulfur atoms, as well as the electronegative oxygen of the carbonyl group, can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor).

  • Non-Polar Features: The cyclopropyl group and the hydrocarbon backbone of the thiazole ring are non-polar, contributing to van der Waals forces.

This amphiphilic nature suggests that this compound will exhibit a nuanced solubility profile. It is unlikely to be highly soluble in very polar solvents like water or in very non-polar solvents like hexane. Its optimal solubility is expected in solvents of intermediate polarity that can engage in both polar and non-polar interactions.

Predicted Solubility Order (Qualitative):

  • High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate. These solvents have moderate polarity and can interact with both the polar and non-polar regions of the molecule.

  • Moderate Solubility: Acetone, Acetonitrile, Methanol, Ethanol. These are more polar solvents, and solubility will depend on the balance of interactions.

  • Low to Insoluble: Water, Hexane, Toluene. These solvents represent the extremes of polarity.

Experimental Determination of Solubility: A Practical Workflow

A systematic experimental approach is necessary to quantitatively determine the solubility of this compound. The following section outlines a robust, multi-tiered methodology.

Qualitative Solubility Assessment

A preliminary rapid assessment can efficiently categorize the compound's solubility in a range of solvents. This method is resource-efficient and provides a strong foundation for more rigorous quantitative analysis.

Protocol:

  • Preparation: Dispense approximately 25 mg of this compound into a series of small, dry test tubes.

  • Solvent Addition: To each tube, add 0.75 mL of a different test solvent in small portions (e.g., 0.25 mL at a time).

  • Mixing: After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[5][7]

  • Observation: Visually inspect the mixture for the complete dissolution of the solid.

  • Classification:

    • Soluble: The entire solid dissolves.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No discernible amount of the solid dissolves.[5]

A logical workflow for this initial screening is presented below:

G start Start with 25 mg of Compound water Add 0.75 mL Water start->water ether Add 0.75 mL Diethyl Ether water->ether hcl Add 0.75 mL 5% HCl water->hcl Soluble (Test pH) ether->hcl Insoluble naoh Add 0.75 mL 5% NaOH ether->naoh Soluble hcl->naoh h2so4 Add Conc. H2SO4 hcl->h2so4 Insoluble (Base) nahco3 Add 0.75 mL 5% NaHCO3 naoh->nahco3 Soluble (Strong Acid) naoh->h2so4 Insoluble (Weak Acid) organic_solvents Test in Common Organic Solvents (DCM, THF, Acetone, etc.) h2so4->organic_solvents Insoluble

Caption: A workflow for systematic qualitative solubility testing.

Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[8]

Protocol:

  • Supersaturation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: Allow the vial to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for its accuracy and specificity. A calibration curve must be generated using solutions of known concentrations.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore, this can be a rapid quantification method.

    • Gravimetric Analysis: Carefully evaporate the solvent from the aliquot and weigh the remaining solid residue. This method is simpler but may be less accurate.

  • Calculation: The solubility is calculated based on the measured concentration and expressed in units such as mg/mL, g/100mL, or molarity (mol/L).

The following diagram illustrates the key influencing factors in the solubility process:

Caption: Key factors influencing the solubility of the target compound.

Safety and Handling

While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to all novel chemical entities. Safety data sheets (SDS) for structurally related compounds, such as other thiazole carbaldehydes, indicate that they should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn.[9][10][11] Avoid inhalation of dust and contact with skin and eyes.[9][10]

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and development. While empirical data is sparse, a theoretical analysis based on its molecular structure predicts moderate to high solubility in organic solvents of intermediate polarity. This guide provides a detailed, practical framework for both qualitative and quantitative determination of its solubility, enabling researchers to make informed decisions in experimental design, from chemical synthesis to biological screening and formulation. Adherence to the described protocols will ensure the generation of reliable and reproducible solubility data, a cornerstone of effective drug discovery and development.

References

An In-depth Technical Guide to the Stability and Storage of 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of a project. This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Cyclopropylthiazole-5-carbaldehyde, a key building block in medicinal chemistry. By understanding its chemical liabilities, you can ensure the long-term viability of this reagent and the reproducibility of your experimental results.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group at the 2-position and a carbaldehyde (formyl) group at the 5-position. Its unique structural motifs make it a valuable intermediate in the synthesis of various biologically active molecules. The thiazole ring is a common scaffold in many pharmaceutical agents, while the cyclopropyl group can enhance metabolic stability and binding affinity. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations.

Chemical and Physical Properties:

PropertyValueSource(s)
CAS Number 877385-86-9[1][2][3]
Molecular Formula C₇H₇NOS[3][4][5]
Molar Mass 153.2 g/mol [3][4][5]
Appearance Solid[5]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by the reactivity of its constituent functional groups: the aldehyde, the thiazole ring, and to a lesser extent, the cyclopropyl group. Understanding these potential liabilities is crucial for preventing degradation.

The primary degradation pathways for this molecule are anticipated to be oxidation and polymerization of the aldehyde group. Aldehydes are susceptible to air oxidation, which converts them into the corresponding carboxylic acid. This transformation can be accelerated by light and the presence of metal ion impurities.

Another common degradation route for aldehydes is polymerization, particularly in the presence of acidic or basic catalysts. This can lead to the formation of trimers or other oligomeric species, which may be observed as a viscous oil or an insoluble solid.

The thiazole ring is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, or in the presence of strong oxidizing or reducing agents. The cyclopropyl group is relatively stable but can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metal catalysts.

A forced degradation study, conducted under stress conditions such as heat, humidity, acid, base, and oxidation, would be necessary to definitively identify all potential degradation products.[6][7][8][9][10]

Proposed Degradation Pathways

A This compound B 2-Cyclopropylthiazole-5-carboxylic acid A->B Oxidation (O₂, light, metal ions) C Polymeric/Oligomeric Adducts A->C Polymerization (acid/base catalysis) D Thiazole Ring Cleavage Products A->D Hydrolysis (strong acid/base)

Caption: Proposed degradation pathways for this compound.

Recommended Storage and Handling Protocols

To maintain the purity and reactivity of this compound, it is imperative to adhere to strict storage and handling protocols.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°CTo slow down the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)To prevent oxidation of the aldehyde group.
Light Store in an amber vial or in the darkTo minimize light-catalyzed degradation.
Container Tightly sealed containerTo prevent exposure to atmospheric moisture and oxygen.
Experimental Protocol: Handling of this compound

This protocol outlines the steps for safely handling the compound in a typical laboratory setting.

  • Preparation:

    • Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the solid.

    • All handling of the solid should be performed in a well-ventilated fume hood.

  • Inert Atmosphere Handling:

    • For weighing and dispensing, it is highly recommended to use a glove box with a nitrogen or argon atmosphere.

    • If a glove box is not available, a Schlenk line or a nitrogen-flushed glove bag can be used to minimize exposure to air.

  • Dispensing:

    • Use clean, dry spatulas and glassware.

    • Quickly weigh the desired amount of the solid and transfer it to the reaction vessel under a positive pressure of inert gas.

  • Resealing and Storage:

    • After dispensing, securely reseal the container.

    • Purge the headspace of the container with an inert gas before tightening the cap.

    • Wrap the cap with Parafilm® for an extra layer of protection against atmospheric intrusion.

    • Return the container to the recommended storage conditions (2-8°C, dark).

Workflow for Handling Air-Sensitive Reagents

Start Start: Retrieve from 2-8°C storage Equilibrate Equilibrate to Room Temperature in a Desiccator Start->Equilibrate Transfer Transfer to Inert Atmosphere (Glovebox or Glove Bag) Equilibrate->Transfer Weigh Weigh Desired Amount Transfer->Weigh Reaction Add to Reaction Vessel Weigh->Reaction Reseal Reseal Primary Container (Purge with Inert Gas) Weigh->Reseal Store Return to 2-8°C Storage Reseal->Store

Caption: Recommended workflow for handling this compound.

Analytical Methods for Stability Assessment

To monitor the stability of this compound over time, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

General Stability-Indicating HPLC Method

A reversed-phase HPLC method can be developed and validated to separate the parent compound from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to monitor for co-eluting peaks).

  • Column Temperature: 25-30°C

This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.[11][12][13]

Identification of Degradation Products

If significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing the structure of impurities.

Typical Forced Degradation Study Design

For a comprehensive stability assessment, a forced degradation study should be performed. The following table outlines typical stress conditions.

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 60°C for 7 days
Photostability ICH Q1B guidelines (exposure to cool white fluorescent and near UV light)

The extent of degradation should be monitored by the stability-indicating HPLC method.

Conclusion

The chemical integrity of this compound is critical for its successful use in research and development. By understanding its potential degradation pathways—primarily oxidation and polymerization of the aldehyde group—and implementing the recommended storage and handling protocols, researchers can ensure the long-term stability and reliability of this valuable synthetic intermediate. The use of a validated stability-indicating analytical method is essential for monitoring the purity of the compound over time and for guaranteeing the quality of experimental data.

References

Methodological & Application

The Synthetic Versatility of 2-Cyclopropylthiazole-5-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary organic synthesis and medicinal chemistry, the thiazole nucleus stands as a "privileged scaffold." Its presence in numerous biologically active compounds, ranging from antimicrobial to anticancer agents, underscores its significance.[1][2] The unique electronic properties of the thiazole ring, coupled with its ability to engage in various biological interactions, make it a cornerstone for the development of novel therapeutics.[1][2] Within this esteemed class of heterocycles, 2-Cyclopropylthiazole-5-carbaldehyde has emerged as a particularly valuable and versatile building block. Its structure, featuring a reactive aldehyde functionality and a lipophilic cyclopropyl group, offers a unique combination of chemical handles and physicochemical properties that are highly sought after in drug design.

This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its role as a key intermediate in the synthesis of complex molecular architectures, with a particular focus on its application in the development of potent enzyme inhibitors. This document will provide not only detailed experimental protocols for its key transformations but also the scientific rationale behind these procedures, empowering researchers to effectively harness the synthetic potential of this important molecule.

Core Applications: A Gateway to Bioactive Molecules

The strategic placement of the aldehyde group at the 5-position of the 2-cyclopropylthiazole core renders it susceptible to a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate. Below, we explore some of the most impactful applications of this compound.

Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

A prominent application of this compound is in the synthesis of inhibitors of soluble epoxide hydrolase (sEH). sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory and vasodilatory effects. Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.

This compound serves as a crucial building block for the synthesis of potent sEH inhibitors, such as GSK2256294 , a compound that has undergone clinical evaluation.[3] The synthesis of such inhibitors typically involves a reductive amination reaction, where the aldehyde is converted into an amine through the formation of an imine intermediate, which is subsequently reduced.

Reductive Amination: A Key C-N Bond Formation

The reductive amination of this compound with a suitable primary amine is a robust and widely used method for introducing nitrogen-containing substituents. The reaction proceeds via the initial formation of a Schiff base (imine), which is then reduced in situ to the corresponding secondary amine. The choice of reducing agent is critical to the success of this reaction, with milder reagents such as sodium triacetoxyborohydride (STAB) often being preferred to avoid the reduction of the starting aldehyde.

Diagram 1: Reductive Amination Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process In Situ Process Aldehyde 2-Cyclopropylthiazole- 5-carbaldehyde Imine Imine Intermediate Formation Aldehyde->Imine Condensation Amine Primary Amine (e.g., 4-(aminomethyl)-3- (trifluoromethyl)benzonitrile) Amine->Imine Solvent Solvent (e.g., Dichloromethane) Solvent->Imine ReducingAgent Reducing Agent (e.g., Sodium Triacetoxyborohydride) Reduction Reduction ReducingAgent->Reduction H- source Imine->Reduction Product Secondary Amine Product (sEH Inhibitor Precursor) Reduction->Product

Caption: Workflow for the reductive amination of this compound.

Protocol 1: General Procedure for Reductive Amination

This protocol provides a general framework for the reductive amination of this compound. The specific amine, solvent, and reaction times may need to be optimized for different substrates.

Step Procedure Rationale
1 To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, 0.1 M) under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq).Anhydrous conditions are crucial to prevent hydrolysis of the imine intermediate. The slight excess of the amine drives the equilibrium towards imine formation.
2 Stir the mixture at room temperature for 1-2 hours.This allows for the formation of the imine intermediate. The progress of the reaction can be monitored by TLC or LC-MS.
3 Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.STAB is a mild and selective reducing agent that readily reduces the protonated imine but is slow to react with the aldehyde, minimizing side reactions. Portion-wise addition helps to control any potential exotherm.
4 Stir the reaction mixture at room temperature for 12-24 hours, or until completion as indicated by TLC or LC-MS.The reaction time will vary depending on the reactivity of the substrates.
5 Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.The basic quench neutralizes any remaining acid and decomposes the excess reducing agent.
6 Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3x).This ensures complete extraction of the product.
7 Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.Standard workup procedure to isolate the crude product.
8 Purify the crude product by flash column chromatography on silica gel.Purification is typically necessary to remove any unreacted starting materials and byproducts.
Olefination Reactions: Extending the Carbon Skeleton

The aldehyde functionality of this compound is a prime substrate for olefination reactions, such as the Wittig reaction , to introduce carbon-carbon double bonds. This transformation is invaluable for constructing more complex molecular scaffolds and for the synthesis of vinyl-substituted thiazole derivatives, which can serve as versatile intermediates for further functionalization.

The Wittig Reaction: A Classic C=C Bond Formation

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is influenced by the nature of the ylide. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.

Diagram 2: Wittig Reaction Scheme

Wittig_Reaction aldehyde This compound alkene Alkene (2-Cyclopropyl-5-vinylthiazole derivative) aldehyde->alkene ylide Phosphorus Ylide (Ph3P=CHR) ylide->alkene phosphine_oxide Triphenylphosphine Oxide

Caption: General scheme of the Wittig reaction with this compound.

Protocol 2: General Procedure for the Wittig Reaction

This protocol outlines a general procedure for the Wittig olefination of this compound. The choice of base and reaction conditions will depend on the specific phosphonium salt used.

Step Procedure Rationale
1 In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.2 eq) in anhydrous THF.Anhydrous and inert conditions are essential for the formation and stability of the reactive ylide.
2 Cool the suspension to 0 °C (or -78 °C for less stable ylides) and add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.1 eq) dropwise.The strong base deprotonates the phosphonium salt to generate the phosphorus ylide. The choice of base depends on the acidity of the phosphonium salt.
3 Stir the resulting colored solution (ylides are often brightly colored) at the same temperature for 30-60 minutes.This ensures complete formation of the ylide.
4 Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.Slow addition helps to control the reaction temperature and prevent side reactions.
5 Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.The reaction time is dependent on the reactivity of both the aldehyde and the ylide.
6 Quench the reaction with a saturated aqueous solution of ammonium chloride.This protonates any remaining ylide and facilitates the workup.
7 Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).To isolate the product from the aqueous phase.
8 Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.Standard workup procedure.
9 Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.The removal of triphenylphosphine oxide is often the main challenge in the purification step.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation provides another powerful method for forming carbon-carbon bonds by reacting this compound with active methylene compounds. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and leads to the formation of α,β-unsaturated products, which are valuable intermediates in their own right.

Mechanism and Utility

The reaction proceeds through the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. These products can participate in a variety of subsequent transformations, including Michael additions and cycloadditions.

Diagram 3: Knoevenagel Condensation Pathway

Knoevenagel Aldehyde 2-Cyclopropylthiazole- 5-carbaldehyde Intermediate Aldol Intermediate Aldehyde->Intermediate ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Intermediate Nucleophilic Attack Base Base Catalyst (e.g., Piperidine) Base->ActiveMethylene Deprotonation Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: Pathway of the Knoevenagel condensation.

Protocol 3: General Procedure for Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation. The choice of solvent and catalyst may be varied to optimize the reaction.

Step Procedure Rationale
1 In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (e.g., ethanol, toluene, or acetic acid).The slight excess of the active methylene compound helps to drive the reaction to completion.
2 Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).The base facilitates the deprotonation of the active methylene compound, initiating the condensation.
3 Heat the reaction mixture to reflux and monitor the progress by TLC. A Dean-Stark trap can be used if the reaction is performed in toluene to remove the water formed during the reaction.Heating is often required to drive the dehydration step. Removal of water shifts the equilibrium towards the product.
4 Upon completion, cool the reaction mixture to room temperature.
5 If a precipitate forms, collect the solid by filtration and wash with a cold solvent.The product may crystallize out of the reaction mixture upon cooling.
6 If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.Standard isolation and purification procedures.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex, biologically active molecules, particularly in the realm of sEH inhibitors, highlights its importance in drug discovery and development. The reactivity of its aldehyde functionality allows for a diverse range of transformations, providing synthetic chemists with a powerful tool to access novel chemical space. As the demand for new therapeutic agents continues to grow, the strategic application of such well-defined and reactive intermediates will undoubtedly play a pivotal role in the advancement of medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to confidently and effectively utilize this compound in their synthetic endeavors.

References

The Strategic Utility of 2-Cyclopropylthiazole-5-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. 2-Cyclopropylthiazole-5-carbaldehyde emerges as a building block of significant interest, embodying the convergence of two "privileged" structural motifs: the thiazole ring and the cyclopropyl group. The thiazole core is a cornerstone in medicinal chemistry, present in a multitude of approved drugs, valued for its metabolic stability and its capacity to engage in a variety of non-covalent interactions with biological targets.[1][2][3] The cyclopropyl moiety, more than a mere lipophilic accessory, acts as a "conformational constraint" and a bioisostere for alkenes or carbonyl groups. Its introduction into a molecule can enhance potency, improve metabolic stability by blocking sites of oxidation, and fine-tune solubility.[4][5][6]

This technical guide provides an in-depth exploration of this compound as a versatile synthon for medicinal chemists. We will elucidate its role in the construction of complex molecular architectures through detailed, field-proven protocols for two of its most pivotal transformations: the Wittig reaction and reductive amination. The causality behind experimental choices and the self-validating nature of the protocols are emphasized to empower researchers in their drug development endeavors.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of a building block is fundamental to its effective application.

PropertyValue
Molecular Formula C₇H₇NOS
Molecular Weight 153.20 g/mol
Appearance Solid
CAS Number 877385-86-9

Core Applications in Medicinal Chemistry: Accessing Novel Chemical Space

The aldehyde functionality of this compound serves as a versatile handle for introducing a diverse array of substituents, thereby enabling the exploration of new chemical space. The two primary reaction pathways discussed herein, olefination and reductive amination, provide access to key structural motifs commonly found in bioactive molecules.

G A This compound B Wittig Reaction (Phosphorus Ylide) A->B C=O to C=C C Reductive Amination (Primary/Secondary Amine + Reducing Agent) A->C C=O to C-N D 2-Cyclopropyl-5-(vinyl)thiazole Derivatives (Alkene Formation) B->D E N-((2-Cyclopropylthiazol-5-yl)methyl)amine Derivatives (Amine Formation) C->E

Caption: Key synthetic transformations of this compound.

Experimental Protocols

Protocol 1: Wittig Olefination for the Synthesis of 2-Cyclopropyl-5-vinylthiazole Derivatives

The Wittig reaction is a robust method for the stereoselective synthesis of alkenes from aldehydes.[7] This protocol details the formation of a terminal alkene from this compound, a common step in elongating a molecule or introducing a reactive handle for further functionalization. The procedure is adapted from established methods for similar heterocyclic aldehydes.[8]

Causality and Experimental Design:

  • In-situ Ylide Generation: The phosphorus ylide is generated in situ from methyltriphenylphosphonium bromide using a strong, non-nucleophilic base like n-butyllithium (n-BuLi). This is crucial to prevent the base from competing with the ylide in attacking the aldehyde.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, as water will quench the n-BuLi and the ylide. Therefore, all glassware must be flame-dried, and anhydrous solvents are essential.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and maintain the stability of the ylide. The subsequent reaction with the aldehyde is also carried out at low temperature to enhance selectivity and minimize side reactions.

  • Purification: A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct.[8] Column chromatography is the most effective method for its separation from the desired alkene product.

Step-by-Step Methodology:

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar and a septum.

  • Phosphonium Salt Suspension: Add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask, followed by anhydrous tetrahydrofuran (THF) to create a suspension.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise via syringe. A characteristic color change (typically to orange or deep yellow) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Aldehyde Addition: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide suspension at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-cyclopropyl-5-vinylthiazole derivative.

G cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Work-up & Purification A Suspend Ph₃PCH₃Br in anhydrous THF B Cool to 0 °C A->B C Add n-BuLi dropwise B->C D Stir for 1 hour at 0 °C C->D F Add aldehyde solution to ylide at 0 °C D->F E Dissolve Aldehyde in anhydrous THF E->F G Warm to RT, stir until completion (TLC) F->G H Quench with sat. aq. NH₄Cl G->H I Extract with organic solvent H->I J Wash, dry, and concentrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for the Wittig olefination protocol.

Protocol 2: Reductive Amination for the Synthesis of N-Substituted ((2-Cyclopropylthiazol-5-yl)methyl)amines

Reductive amination is a cornerstone transformation in medicinal chemistry for the synthesis of secondary and tertiary amines.[9] It proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ. This one-pot procedure is highly efficient for creating carbon-nitrogen bonds.[10]

Causality and Experimental Design:

  • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. It is a mild and selective reducing agent that readily reduces the iminium ion intermediate in the presence of the unreacted aldehyde.[11] This selectivity is crucial for achieving high yields and minimizing side products, such as the reduction of the starting aldehyde to an alcohol.

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) is a common solvent for this reaction as it is non-protic and effectively solubilizes the reactants.

  • Imine Formation: The reaction between the aldehyde and the primary amine to form the imine intermediate is often the rate-limiting step. Allowing these components to stir together before the addition of the reducing agent can be beneficial. In many cases, the entire process can be performed in a single pot.[10]

  • Work-up: A basic aqueous work-up (e.g., with sodium bicarbonate) is employed to neutralize any remaining acid and quench the reducing agent.

Step-by-Step Methodology:

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 equivalent) and the desired primary or secondary amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution. The addition may cause slight effervescence.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is fully consumed (typically 4-12 hours).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified by flash column chromatography on silica gel to yield the desired N-substituted ((2-cyclopropylthiazol-5-yl)methyl)amine.

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification A Combine Aldehyde and Amine in anhydrous DCE B Stir at RT for 30 min A->B C Add NaBH(OAc)₃ portion-wise B->C D Stir at RT until completion (TLC) C->D E Quench with sat. aq. NaHCO₃ D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Experimental workflow for the reductive amination protocol.

Conclusion

This compound stands as a potent and versatile building block for the modern medicinal chemist. Its unique combination of a metabolically robust and synthetically tractable thiazole core with the beneficial conformational and electronic properties of a cyclopropyl group offers a direct route to novel and diverse chemical entities. The detailed protocols for Wittig olefination and reductive amination provided herein serve as a practical guide for researchers to effectively utilize this valuable synthon in the design and synthesis of next-generation therapeutics. The principles of rational experimental design and robust purification strategies are emphasized to ensure reproducible and high-yielding transformations, ultimately accelerating the drug discovery process.

References

Application Note: 2-Cyclopropylthiazole-5-carbaldehyde as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] This application note provides a detailed technical guide on the strategic use of 2-Cyclopropylthiazole-5-carbaldehyde , a highly versatile building block for the synthesis of novel molecular entities in drug discovery. We explore the unique structural attributes of this reagent—the metabolic stability conferred by the cyclopropyl group and the synthetic versatility of the C5-aldehyde—and provide detailed protocols for its derivatization. Furthermore, we outline a complete workflow, from library synthesis to biological screening and hit-to-lead optimization, to guide researchers in leveraging this scaffold for the development of next-generation therapeutics.

Introduction: The Strategic Value of the Scaffold

The success of a small molecule drug discovery campaign often hinges on the selection of an appropriate core scaffold. The this compound scaffold offers a compelling combination of features that make it an ideal starting point for library synthesis.

  • The Thiazole Ring: This heterocyclic motif is a bioisostere for various functional groups and can engage in crucial hydrogen bonding and pi-stacking interactions with biological targets.[3][4] Its inclusion in molecules like the anticancer agent Dasatinib underscores its importance.[1][5]

  • The 2-Cyclopropyl Group: Unlike linear alkyl chains, the cyclopropyl group is conformationally rigid and less susceptible to metabolic oxidation, often improving the pharmacokinetic profile of a drug candidate. It can also provide favorable hydrophobic interactions within a target's binding pocket.

  • The 5-Carbaldehyde Functionality: The aldehyde group is a versatile synthetic handle, readily participating in a wide array of chemical transformations. This allows for the rapid and efficient generation of diverse compound libraries through reactions such as reductive amination, Wittig reactions, and various condensations, enabling extensive exploration of the chemical space around the core.[6]

cluster_Molecule This compound cluster_Properties Contribution to Drug-Like Properties Scaffold Core Scaffold Thiazole Thiazole Ring Scaffold->Thiazole Bioisostere H-Bonding Cyclopropyl 2-Cyclopropyl Group Scaffold->Cyclopropyl Metabolic Stability Conformational Rigidity Aldehyde 5-Carbaldehyde Group Scaffold->Aldehyde Synthetic Handle Derivatization Site Target Target Binding Affinity Thiazole->Target ADME Improved ADME Profile Cyclopropyl->ADME Diversity Chemical Diversity Aldehyde->Diversity

Caption: Key structural features of this compound.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the reagent.

PropertyValueReference
CAS Number 877385-86-9[7][8]
Molecular Formula C₇H₇NOS[7]
Molecular Weight 153.20 g/mol [6][8]
Appearance Yellow to light brown solid[9]
Purity ≥95%[8][10]
Storage Store at 2-8°C under an inert gas atmosphere.[6]

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on analogous structures, it may cause skin, eye, and respiratory irritation.[11]

Synthetic Protocols for Library Generation

The aldehyde functionality is the primary site for diversification. Below are validated, step-by-step protocols for key transformations.

Protocol 3.1: Reductive Amination for Synthesis of Diverse Amines

This two-step, one-pot procedure is a robust method for generating secondary and tertiary amine derivatives, a common motif in bioactive molecules.

Rationale: The initial formation of a Schiff base (imine) is followed by in-situ reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent, tolerant of many functional groups, making it ideal for library synthesis.

Materials:

  • This compound

  • Primary or secondary amine of choice (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic, ~5% v/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

  • Add the desired amine (1.1 eq) to the solution, followed by catalytic acetic acid.

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate imine formation. Monitor by TLC or LC-MS if desired.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Effervescence may occur.

  • Allow the reaction to stir at room temperature for 3-12 hours. Monitor for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product via flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.

Protocol 3.2: Knoevenagel Condensation with Active Methylene Compounds

This protocol creates α,β-unsaturated systems, which are valuable intermediates or final products with potential Michael acceptor activity.

Rationale: The condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) is typically base-catalyzed. Piperidine is a common and effective catalyst for this transformation.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile) (1.05 equivalents)

  • Piperidine (catalytic, ~10 mol%)

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.05 eq) in ethanol.

  • Add a catalytic amount of piperidine (~10 mol%).

  • Heat the mixture to reflux and stir for 2-6 hours. If using toluene, set up a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification & Characterization: Recrystallize the solid product or purify the crude residue by flash column chromatography. Characterize via ¹H NMR, ¹³C NMR, IR (for C=C and CN stretches), and HRMS.

cluster_workflow Synthetic Derivatization Workflow Start 2-Cyclopropylthiazole- 5-carbaldehyde Reaction1 Protocol 3.1: Reductive Amination (Amine, NaBH(OAc)3) Start->Reaction1 Reaction2 Protocol 3.2: Knoevenagel Condensation (CH2(CN)2, Piperidine) Start->Reaction2 Product1 Library of Thiazolyl-amines Reaction1->Product1 Product2 α,β-Unsaturated Thiazoles Reaction2->Product2 Purify Purification & Characterization (Chromatography, NMR, MS) Product1->Purify Product2->Purify

Caption: Workflow for synthetic diversification of the core scaffold.

Application in a Target-Oriented Drug Discovery Campaign

This section outlines a hypothetical workflow for using a library derived from this compound to discover novel inhibitors of a protein kinase, a well-established target class for thiazole-containing drugs.[1]

Workflow: From Library to Hit Validation

cluster_Discovery Kinase Inhibitor Discovery Workflow A 1. Library Synthesis (Protocol 3.1) B 2. High-Throughput Screening (HTS) (In Vitro Kinase Assay) A->B C 3. Hit Identification (Compounds with >50% Inhibition) B->C D 4. Dose-Response & IC50 Determination C->D E 5. Hit Validation & SAR (Orthogonal Assays, Initial SAR) D->E F 6. Hit-to-Lead Optimization E->F

Caption: A streamlined workflow for kinase inhibitor discovery.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Generic)

Rationale: This biochemical assay quantifies the ability of a test compound to inhibit the activity of a target kinase. A decrease in signal (e.g., luminescence from ATP depletion) relative to a control indicates inhibition.

Materials:

  • Synthesized compound library (dissolved in DMSO)

  • Target protein kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Positive control inhibitor (e.g., Staurosporine)

  • DMSO (vehicle control)

  • Microplate reader (luminometer)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add a small volume of the compound solution to the assay wells. Include wells for vehicle control (DMSO only) and positive control.

  • Add the target kinase and its specific substrate to the wells and briefly incubate.

  • Initiate the kinase reaction by adding ATP at a concentration near its Km value.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a detection reagent as per the manufacturer's instructions. This typically involves a second incubation followed by luminescence measurement.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

Data Interpretation and Hit-to-Lead Strategy

Compounds showing significant inhibition (e.g., >50% at 10 µM) in the primary screen are designated as "hits."

Hypothetical Screening Data:

Compound IDR-Group (from Amine)Structure% Inhibition @ 10 µMIC₅₀ (µM)
THZ-001 4-Methoxyphenyl2-cyclopropyl-N-(4-methoxybenzyl)thiazol-5-amine12%>50
THZ-002 3-ChlorophenylN-(3-chlorobenzyl)-2-cyclopropylthiazol-5-amine68%8.5
THZ-003 3,4-DichlorophenylN-(3,4-dichlorobenzyl)-2-cyclopropylthiazol-5-amine85%1.2
THZ-004 CyclohexylN-cyclohexyl-2-cyclopropylthiazol-5-amine25%>30

Structure-Activity Relationship (SAR) Insights: From this hypothetical data, a preliminary SAR can be established:

  • Aromatic amines appear more potent than aliphatic ones (THZ-002 vs. THZ-004).

  • Electron-withdrawing groups on the phenyl ring enhance activity (THZ-002 and THZ-003 vs. THZ-001).

  • The dichlorophenyl substitution (THZ-003) is significantly more potent than the monochloro substitution (THZ-002), suggesting a specific binding pocket interaction.

Hit-to-Lead Strategy: Based on hit THZ-003 , the next steps would involve synthesizing a focused library to:

  • Explore other halogen patterns on the phenyl ring.

  • Introduce substituents at the 4-position of the thiazole ring (if synthetically feasible).

  • Replace the benzylamine linker with other groups to probe for additional interactions.

Conclusion

This compound is a high-value, strategically designed building block for modern drug discovery. Its unique combination of a stable cyclopropyl moiety, a biologically relevant thiazole core, and a synthetically versatile aldehyde handle provides an efficient starting point for the rapid generation of diverse and novel compound libraries. The protocols and workflows detailed in this note offer a comprehensive guide for researchers to effectively utilize this scaffold in their quest for new therapeutic agents across a wide range of disease areas, from oncology to infectious diseases.

References

Application Notes & Protocols: Leveraging 2-Cyclopropylthiazole-5-carbaldehyde for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide on utilizing 2-Cyclopropylthiazole-5-carbaldehyde as a versatile starting material for the synthesis and evaluation of novel anticancer agents. The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, including several approved drugs.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, with significant research focused on their antiproliferative effects against various cancer cell lines.[4][5][6]

This compound offers a unique combination of structural features for drug design. The aldehyde group at the 5-position serves as a reactive handle for diverse chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The 2-cyclopropyl group can enhance metabolic stability and binding interactions with target proteins. This guide outlines a representative synthetic protocol, followed by a detailed workflow for biological evaluation, from initial cytotoxicity screening to mechanism of action studies.

Part 1: Synthetic Strategy and Characterization

The aldehyde functionality of this compound is an ideal electrophilic center for reactions such as condensation with nucleophiles to form Schiff bases or hydrazones. This approach is a common and effective strategy for rapidly generating a library of derivatives for biological screening. The following protocol describes a representative synthesis of a hydrazone derivative, a class of compounds often investigated for anticancer properties.[4]

Protocol 1.1: Synthesis of a this compound Hydrazone Derivative

This protocol details the synthesis of a representative anticancer candidate via the condensation of this compound with a substituted hydrazine.

Rationale: The formation of a hydrazone linkage is a robust and high-yielding reaction. The resulting C=N-N moiety introduces a planar, rigid linker that can be crucial for orienting substituents to fit into the binding pockets of biological targets. The choice of the substituted hydrazine allows for the introduction of various functional groups to probe for improved potency and selectivity.

Materials:

  • This compound (CAS: 877385-86-9)[7][8]

  • Substituted Hydrazine Hydrochloride (e.g., 4-hydroxybenzylidene hydrazine)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

  • Add the selected substituted hydrazine hydrochloride (1.1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot indicates product formation.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum to yield the final hydrazone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure purity and structural integrity before biological testing.[2][4]

Figure 1: General workflow for the synthesis of a hydrazone derivative.

Part 2: Biological Evaluation and Screening Cascade

Once a library of derivatives is synthesized, a systematic biological evaluation is necessary to identify promising anticancer agents. The workflow typically begins with a broad cytotoxicity screen against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most potent compounds.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary MOA Studies A Synthesized Thiazole Derivative Library B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Determine IC50 Values vs. Cancer Cell Lines B->C D Cell Cycle Analysis (Flow Cytometry) C->D Potent Hits E Apoptosis Assay (Annexin V / PI) C->E Potent Hits F Target-Based Assay (e.g., Kinase Inhibition) C->F Potent Hits G Lead Compound Identification D->G E->G F->G

Figure 2: High-level workflow for anticancer drug screening.

Protocol 2.1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10] A reduction in metabolic activity suggests either cell death or inhibition of growth.

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cancer cell growth, yielding an IC50 value (the concentration required to inhibit growth by 50%).[11] It is a robust, high-throughput method ideal for the initial screening of a large number of compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung).[2][4]

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Synthesized thiazole derivative stock solution (e.g., 10 mM in DMSO).

  • 96-well microtiter plates.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • DMSO (for solubilizing formazan crystals).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[11][12]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Part 3: Elucidating the Mechanism of Action (MOA)

Compounds that exhibit potent cytotoxicity (low micromolar or nanomolar IC50 values) are selected for further investigation to determine their mechanism of action (MOA). Thiazole derivatives have been reported to induce cancer cell death through various mechanisms, including cell cycle arrest and apoptosis.[2][4][13]

Protocol 3.1: Cell Cycle Analysis

This protocol uses flow cytometry to determine if a compound arrests the cell cycle in a specific phase (G1, S, or G2/M). Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to apoptosis.[2]

Rationale: Identifying the point of cell cycle arrest provides critical insight into the molecular pathways being disrupted by the compound. For example, G2/M arrest is often associated with agents that interfere with microtubule dynamics.[2]

Procedure:

  • Treat cancer cells (e.g., MDA-MB-231) with the thiazole derivative at its predetermined IC50 concentration for 24-48 hours.[13]

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases is determined based on their fluorescence intensity.

Protocol 3.2: Apoptosis Detection (Annexin V-FITC/PI Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes (late apoptotic/necrotic).[4]

Procedure:

  • Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest and wash the cells as described previously.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells promptly by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

VEGFR_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLC PLCγ VEGFR2->PLC Autophosphorylation & Activation RAS RAS → RAF → MEK → ERK VEGFR2->RAS Autophosphorylation & Activation PI3K PI3K → Akt VEGFR2->PI3K Autophosphorylation & Activation OUTCOME Cell Proliferation, Angiogenesis, Survival PLC->OUTCOME RAS->OUTCOME PI3K->OUTCOME INHIBITOR Thiazole Derivative (Potential Inhibitor) INHIBITOR->VEGFR2 Inhibits Kinase Domain

Figure 3: Simplified VEGFR-2 signaling pathway, a potential target for thiazole derivatives.

Part 4: Data Presentation

Systematic tabulation of biological data is crucial for comparing the potency of different derivatives and identifying SAR.

Table 1: Representative In Vitro Cytotoxic Activity of Thiazole Derivatives Against Various Cancer Cell Lines. (Note: This table presents example data from published literature on various thiazole derivatives to provide a benchmark for expected potencies. Values are presented as IC50 in µM).

Compound IDCancer Cell LineCell TypeIC50 (µM)Putative Mechanism/TargetReference
Compound 4c MCF-7Breast2.57 ± 0.16VEGFR-2 Inhibition, Apoptosis[4]
HepG2Liver7.26 ± 0.44VEGFR-2 Inhibition, Apoptosis[4]
Compound 5b MCF-7Breast0.48 ± 0.03Tubulin Polymerization Inhibition[2]
A549Lung0.97 ± 0.13Tubulin Polymerization Inhibition[2]
Compound 4d MDA-MB-231Breast1.21VEGFR-2 Inhibition, G1 & G2/M Arrest[13]
Compound 8j HeLaCervical7.90hLDHA Inhibition[14][15]
HepG2Liver7.90hLDHA Inhibition[14][15]
Compound 8m HeLaCervical5.15hLDHA Inhibition[14][15]
HepG2Liver5.15hLDHA Inhibition[14][15]

References

Application Notes and Protocols for the Reaction of 2-Cyclopropylthiazole-5-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Strategic Importance of the 2-Cyclopropylthiazole Scaffold in Medicinal Chemistry

The 2-cyclopropylthiazole moiety is a privileged scaffold in modern drug discovery, prized for its unique combination of physicochemical and pharmacological properties. The cyclopropyl group often enhances metabolic stability and binding affinity, while the thiazole ring serves as a versatile platform for diverse chemical modifications.[1][2] The aldehyde functionality at the 5-position of 2-cyclopropylthiazole-5-carbaldehyde is a key synthetic handle, enabling the introduction of a wide range of amine-containing substituents. These reactions are fundamental to the construction of compound libraries for screening in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]

This guide provides a detailed exploration of the two primary reaction pathways for the functionalization of this compound with amines: Reductive Amination and Schiff Base Formation . We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.

I. Mechanistic Overview: A Tale of Two Pathways

The reaction of this compound with an amine initially proceeds through a common intermediate, a hemiaminal, formed by the nucleophilic attack of the amine on the carbonyl carbon. From this point, the reaction can diverge into two distinct pathways, dictated by the reaction conditions.

A. Reductive Amination: Forging Stable Amine Bonds

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[3][4] The process involves the in-situ formation of an imine or iminium ion from the aldehyde and amine, followed by its immediate reduction to the corresponding amine. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.

The choice of reducing agent is critical and dictates the reaction conditions. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde.

  • Sodium triacetoxyborohydride (STAB) : A popular choice due to its mildness, selectivity for imines over aldehydes, and effectiveness under slightly acidic conditions.[3]

  • Sodium cyanoborohydride (NaBH3CN) : Another selective reducing agent, but its use is often limited by the toxicity of cyanide byproducts.

  • Catalytic Hydrogenation : The use of hydrogen gas with a metal catalyst (e.g., Pd/C, PtO2) is a clean and effective method, particularly for larger-scale syntheses.

B. Schiff Base Formation: The Gateway to Imines

The condensation of an aldehyde with a primary amine under dehydrating conditions leads to the formation of a Schiff base, characterized by a carbon-nitrogen double bond (imine).[4][5] These imines are valuable synthetic intermediates and can be the target molecules themselves, as they often exhibit biological activity.[5]

The formation of a Schiff base is a reversible reaction, and the equilibrium is typically driven towards the product by removing water, either through azeotropic distillation or the use of a dehydrating agent.

II. Experimental Protocols

The following protocols are provided as representative examples and may require optimization for specific substrates and scales.

Protocol 1: Reductive Amination of this compound with Benzylamine

This protocol describes the synthesis of N-benzyl-1-(2-cyclopropylthiazol-5-yl)methanamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) is added benzylamine (1.1 eq) and glacial acetic acid (0.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-1-(2-cyclopropylthiazol-5-yl)methanamine.

Characterization (Expected):

  • ¹H NMR (CDCl₃): δ ~ 0.9-1.2 (m, 4H, cyclopropyl CH₂), ~2.0-2.2 (m, 1H, cyclopropyl CH), ~3.8 (s, 2H, Ph-CH₂-N), ~3.9 (s, 2H, thiazole-CH₂-N), ~7.2-7.4 (m, 5H, Ar-H), ~7.7 (s, 1H, thiazole-H).

  • ¹³C NMR (CDCl₃): δ ~ 8.0 (cyclopropyl CH₂), ~12.0 (cyclopropyl CH), ~50.0 (thiazole-CH₂-N), ~54.0 (Ph-CH₂-N), ~127.0, 128.5, 128.6, 139.0 (Ar-C), ~145.0 (thiazole C-4), ~150.0 (thiazole C-5), ~170.0 (thiazole C-2).

  • MS (ESI+): Calculated for C₁₄H₁₆N₂S [M+H]⁺, found.

Protocol 2: Schiff Base Formation of this compound with Aniline

This protocol describes the synthesis of (E)-N-((2-cyclopropylthiazol-5-yl)methylene)aniline.

Materials:

  • This compound

  • Aniline

  • Toluene

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Anhydrous magnesium sulfate

  • Hexanes

Procedure:

  • A solution of this compound (1.0 eq), aniline (1.05 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (0.05 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting aldehyde is consumed (typically 4-8 hours).

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by silica gel column chromatography to yield the desired Schiff base.

Characterization (Expected):

  • ¹H NMR (CDCl₃): δ ~ 1.0-1.3 (m, 4H, cyclopropyl CH₂), ~2.1-2.3 (m, 1H, cyclopropyl CH), ~7.1-7.5 (m, 5H, Ar-H), ~8.1 (s, 1H, thiazole-H), ~8.5 (s, 1H, N=CH).

  • ¹³C NMR (CDCl₃): δ ~ 8.5 (cyclopropyl CH₂), ~12.5 (cyclopropyl CH), ~121.0, 126.0, 129.5, 152.0 (Ar-C), ~148.0 (thiazole C-4), ~155.0 (thiazole C-5), ~162.0 (N=CH), ~172.0 (thiazole C-2).

  • IR (KBr): ν ~ 1620-1640 cm⁻¹ (C=N stretch).

III. Data Presentation and Visualization

Table 1: Comparison of Reaction Conditions for Amine Synthesis
FeatureReductive AminationSchiff Base Formation
Primary Product Secondary or Tertiary AmineImine (Schiff Base)
Key Reagents Aldehyde, Amine, Reducing Agent (e.g., STAB)Aldehyde, Primary Amine, Acid Catalyst (e.g., PTSA)
Reaction Conditions Mild, typically room temperatureOften requires heating to remove water
Workup Aqueous quench and extractionAqueous workup, potential recrystallization
Key Advantage Direct synthesis of stable amines in one potIsolation of versatile imine intermediate
Considerations Choice of selective reducing agent is crucialReversible reaction, requires water removal

Diagrams

Reductive_Amination_Workflow start Start: this compound + Amine reaction Reaction Vessel (DCM, Acetic Acid) start->reaction add_stab Add NaBH(OAc)₃ reaction->add_stab stir Stir at RT (12-24h) add_stab->stir quench Quench (aq. NaHCO₃) stir->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Product: Substituted Amine purify->product

Caption: Workflow for Reductive Amination.

Schiff_Base_Formation_Mechanism aldehyde Aldehyde (R-CHO) hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + R'-NH₂ amine Amine (R'-NH₂) amine->hemiaminal imine Imine (Schiff Base) (R-CH=N-R') hemiaminal->imine - H₂O water H₂O imine->water

Caption: Mechanism of Schiff Base Formation.

IV. Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely practiced synthetic methodologies in organic and medicinal chemistry.[3][4][5] The successful execution of these reactions can be validated through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of the starting aldehyde and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Particularly useful for Schiff base formation, to confirm the presence of the C=N bond and the absence of the C=O bond from the starting aldehyde.

V. Conclusion and Future Directions

The reaction of this compound with amines provides a robust and versatile platform for the synthesis of novel compounds with potential therapeutic applications. Both reductive amination and Schiff base formation offer distinct advantages depending on the desired final product. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently generate diverse libraries of 2-cyclopropylthiazole derivatives for biological screening. Further exploration of novel catalysts and reaction conditions, including flow chemistry and microwave-assisted synthesis, may lead to even more efficient and sustainable methods for the synthesis of these valuable compounds.

References

Application Notes and Protocols for the Wittig Reaction with 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Olefination of a Privileged Heterocycle

The thiazole moiety is a cornerstone in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds, including antibiotics and anti-cancer agents. The introduction of a cyclopropyl group at the 2-position of the thiazole ring often enhances metabolic stability and modulates pharmacological activity. Consequently, the functionalization of scaffolds such as 2-Cyclopropylthiazole-5-carbaldehyde is of significant interest. The Wittig reaction stands as a paramount and reliable method for the stereoselective synthesis of alkenes from carbonyl compounds, offering a predictable and high-yielding route to extend carbon chains.[1][2][3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction to this compound. We will delve into the mechanistic underpinnings, provide a step-by-step experimental protocol, discuss critical parameters for optimization, and outline methods for purification and characterization of the resulting vinyl-substituted 2-cyclopropylthiazole derivatives.

Mechanistic Overview: The Power of Phosphorus Ylides

The Wittig reaction hinges on the nucleophilic attack of a phosphorus ylide (also known as a phosphorane) on the electrophilic carbonyl carbon of an aldehyde or ketone.[5] This initial attack leads to the formation of a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring.[1][6] The driving force of the reaction is the irreversible decomposition of the oxaphosphetane to form a stable triphenylphosphine oxide and the desired alkene.[1][7] The precise location of the newly formed double bond is dictated by the position of the original carbonyl group, making the Wittig reaction a highly regioselective olefination strategy.[1]

The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z isomers) is largely influenced by the nature of the phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group on the carbanion, generally favor the formation of the (E)-alkene.[6][8] Conversely, non-stabilized ylides, typically bearing alkyl substituents, tend to yield the (Z)-alkene.[6][8][9]

Figure 1: Generalized mechanism of the Wittig reaction.

Experimental Protocols

This section outlines the necessary procedures for performing the Wittig reaction with this compound. The protocol is divided into two main stages: the preparation of the phosphonium salt and the subsequent Wittig reaction itself.

Part 1: Synthesis of the Phosphonium Salt

The phosphorus ylide is typically generated in situ from its corresponding phosphonium salt.[10] The phosphonium salt is prepared via an SN2 reaction between triphenylphosphine and an appropriate alkyl halide.[7][11]

Materials:

  • Triphenylphosphine

  • Alkyl halide (e.g., ethyl bromoacetate for a stabilized ylide, or benzyl bromide for a semi-stabilized ylide)

  • Toluene, anhydrous

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.0 eq).

  • Dissolve the triphenylphosphine in anhydrous toluene.

  • Add the alkyl halide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the phosphonium salt by vacuum filtration.

  • Wash the collected solid with diethyl ether to remove any unreacted starting materials.

  • Dry the phosphonium salt under vacuum. The salt can be stored under an inert atmosphere until needed.[13]

Part 2: The Wittig Reaction with this compound

This protocol provides a general method that can be adapted for various phosphonium ylides. The following example utilizes a stabilized ylide derived from ethyl bromoacetate, which is expected to favor the formation of the (E)-alkene. A similar protocol has been described for the olefination of 2-methoxy-1,3-thiazole-4-carbaldehyde.[14]

Materials:

  • Phosphonium salt (from Part 1)

  • This compound

  • Strong base (e.g., sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.2 eq).

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 eq). For NaH, the evolution of hydrogen gas will be observed. The formation of a deeply colored solution (often orange or red) indicates the generation of the phosphorus ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Wittig_Workflow cluster_Ylide_Prep Ylide Preparation cluster_Reaction Wittig Reaction cluster_Workup Work-up and Isolation Phosphonium_Salt Add Phosphonium Salt to Anhydrous THF Cool_0C Cool to 0 °C Phosphonium_Salt->Cool_0C Add_Base Slowly Add Strong Base Cool_0C->Add_Base Stir Stir at 0 °C then RT Add_Base->Stir Add_Aldehyde Add this compound in THF at 0 °C Stir->Add_Aldehyde React Stir at RT (2-12h) Add_Aldehyde->React Monitor_TLC Monitor by TLC React->Monitor_TLC Quench Quench with sat. aq. NH₄Cl Monitor_TLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Figure 2: Experimental workflow for the Wittig reaction.

Purification and Characterization

A significant challenge in the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which often has similar polarity to the desired alkene product.[15]

Purification:

  • Column Chromatography: This is the most common method for purification. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The less polar alkene will elute before the more polar triphenylphosphine oxide.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. The choice of solvent is critical; isopropyl alcohol has been shown to be effective in some cases, as triphenylphosphine oxide is more soluble in it than the alkene product.[15][16]

Characterization:

The purified product should be characterized using standard spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the newly formed alkene, including the stereochemistry of the double bond (E/Z isomers will have distinct coupling constants for the vinylic protons).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the aldehyde C=O stretch and the appearance of C=C stretching vibrations.

Data Presentation: Expected Outcomes

The following table summarizes the expected inputs and potential outputs for the Wittig reaction with this compound using a stabilized ylide.

Parameter Description
Aldehyde This compound
Phosphonium Salt (Carbethoxymethyl)triphenylphosphonium bromide
Base Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Expected Product Ethyl 3-(2-cyclopropylthiazol-5-yl)acrylate
Expected Stereochemistry Predominantly (E)-isomer
Typical Yield 60-90% (post-purification)
Primary Byproduct Triphenylphosphine oxide

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents and solvents are anhydrous, as ylides are strong bases and will be quenched by water.[1] Consider using a different base or solvent system. The temperature of the reaction can also be optimized.

  • Poor Stereoselectivity: The choice of ylide is the primary determinant of stereoselectivity. For (Z)-alkenes, non-stabilized ylides are preferred. The Schlosser modification of the Wittig reaction can be employed to favor the (E)-alkene with non-stabilized ylides.[6][9] The presence of lithium salts can also influence the E/Z ratio.[8]

  • Difficulty in Removing Triphenylphosphine Oxide: If chromatography is challenging, consider alternative purification methods such as precipitation or conversion of the phosphine oxide to a more easily separable derivative.

Conclusion

The Wittig reaction is a powerful and versatile tool for the olefination of this compound, providing a direct route to valuable vinyl-substituted thiazole derivatives for drug discovery and development. By carefully selecting the appropriate phosphonium ylide and reaction conditions, researchers can control the stereochemical outcome and achieve high yields of the desired product. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this important transformation.

References

Application Note & Protocol: High-Fidelity Reductive Amination of 2-Cyclopropylthiazole-5-carbaldehyde for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 2-Cyclopropylthiazole Moiety

The 2-cyclopropylthiazole scaffold is a privileged structure in modern medicinal chemistry, appearing as a core component in numerous clinical candidates and approved pharmaceuticals. Its unique combination of a compact, rigid cyclopropyl group and a heteroaromatic thiazole ring imparts favorable pharmacokinetic properties, including metabolic stability and potent target engagement. The aldehyde at the C5 position serves as a versatile synthetic handle for library diversification.

Reductive amination is a cornerstone transformation in drug discovery, enabling the efficient and controlled synthesis of secondary and tertiary amines from carbonyl precursors.[1] This application note provides a comprehensive, field-proven guide to the reductive amination of 2-Cyclopropylthiazole-5-carbaldehyde. We will delve into the mechanistic rationale, present a detailed and robust protocol using sodium triacetoxyborohydride (NaBH(OAc)₃), and outline a self-validating system for process control and product verification.

Mechanistic Rationale: The Superiority of In-Situ Imine Reduction

The reductive amination of an aldehyde proceeds through a two-step sequence that can be performed in a single, one-pot operation.[2][3]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which rapidly dehydrates under neutral or weakly acidic conditions to yield a Schiff base (imine). The imine exists in equilibrium with its protonated form, the highly electrophilic iminium ion.[3][4]

  • Hydride-Mediated Reduction: A selective reducing agent then delivers a hydride (H⁻) to the iminium carbon, quenching the positive charge and forming the final, stable amine product.[5]

The choice of reducing agent is critical for success. While strong reductants like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde, leading to unwanted alcohol byproducts.[6] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to its remarkable selectivity.[3] Its steric bulk and attenuated reactivity allow it to preferentially reduce the more electrophilic iminium ion intermediate over the less reactive starting aldehyde, ensuring high yields of the desired amine.[1] This selectivity permits a convenient "direct" or "in-situ" procedure where all reagents are combined at the outset.[3] Furthermore, it is a safer alternative to the toxic sodium cyanoborohydride (NaBH₃CN).[7]

Diagram 1: Reaction Mechanism

Reductive Amination Mechanism Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R¹R²NH (Amine) Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H₂O Product Final Amine Product Iminium->Product + [H⁻] Reducer NaBH(OAc)₃ (Hydride Source) Reducer->Iminium

Caption: Mechanism of reductive amination using NaBH(OAc)₃.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a representative primary or secondary amine.

Materials and Reagents
  • Aldehyde: this compound (CAS 877385-86-9), ≥95% purity.[8]

  • Amine: Desired primary or secondary amine, ≥97% purity.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃), ≥95% purity.

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: Aprotic solvents are required as NaBH(OAc)₃ is water-sensitive.

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Step-by-Step Procedure
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE or DCM (approx. 0.1 M concentration).

  • Add the desired amine (1.1 - 1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. For less reactive or weakly basic amines, addition of a catalytic amount of acetic acid (0.1 eq) or a Lewis acid like ZnCl₂ may improve imine formation.[9][10]

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS (see Section 4.1).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure N-substituted-(2-cyclopropylthiazol-5-yl)methanamine product.

Diagram 2: Experimental Workflow

Experimental Workflow node_reagents node_reagents node_process node_process node_workup node_workup node_final node_final A 1. Dissolve Aldehyde & Amine in DCM/DCE B 2. Stir 30 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ & React 2-16h B->C D 4. Quench with aq. NaHCO₃ C->D E 5. Extract with DCM or EtOAc D->E F 6. Dry, Filter, & Concentrate E->F G 7. Purify via Chromatography F->G H Pure Product G->H

Caption: Step-by-step workflow for reductive amination.

Process Validation and Trustworthiness

A robust protocol requires a system for validation. The following steps ensure the reaction's success and the product's identity.

Reaction Monitoring
  • Thin-Layer Chromatography (TLC): Monitor the consumption of the starting aldehyde. A typical mobile phase is 30-50% Ethyl Acetate in Hexane. The aldehyde spot should diminish and a new, typically more polar, product spot should appear.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal method. It allows for confirmation of the disappearance of starting material and the appearance of a new peak with the correct mass-to-charge ratio (m/z) for the desired product ([M+H]⁺).

Product Characterization

The identity and purity of the final product should be confirmed by spectroscopic analysis. Expected data for a successful synthesis would include:

  • ¹H NMR: Disappearance of the aldehyde proton signal (typically ~9.8-10.0 ppm). Appearance of a new singlet or doublet for the methylene bridge protons (-CH₂-N) typically in the range of 3.5-4.5 ppm. Signals corresponding to the cyclopropyl group, thiazole ring, and the amine substituent should be present and integrate correctly.

  • ¹³C NMR: Disappearance of the aldehyde carbonyl carbon signal (expected >180 ppm). Appearance of a new methylene bridge carbon signal (typically 40-60 ppm). Signals for the carbons of the thiazole ring and cyclopropyl group will also be present.[11][12]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.

Troubleshooting
Problem Potential Cause Solution
Incomplete Reaction Insufficient reducing agent; low reactivity of amine; moisture in reaction.Add another 0.5 eq of NaBH(OAc)₃. Ensure anhydrous conditions. For unreactive amines, consider adding a catalytic amount of acetic acid.
Aldehyde reduced to alcohol Use of a non-selective reducing agent (e.g., NaBH₄); contaminated NaBH(OAc)₃.Strictly use NaBH(OAc)₃. Ensure the reagent is of high purity and has been stored properly.
Difficult Purification Product and starting amine have similar polarity.If the product is basic, an acidic wash (e.g., 1M HCl) during workup can move it to the aqueous layer. Subsequent basification and re-extraction can simplify purification.

Summary of Key Reaction Parameters

Parameter Recommended Value Rationale
Aldehyde Stoichiometry 1.0 eqLimiting reagent.
Amine Stoichiometry 1.1 - 1.2 eqSlight excess drives imine formation.
NaBH(OAc)₃ Stoichiometry 1.5 eqEnsures complete reduction of the iminium intermediate.[13]
Solvent Anhydrous DCE or DCMAprotic solvent required for NaBH(OAc)₃ stability.[1]
Temperature Room Temperature (20-25 °C)Sufficient for most substrates; offers good operational simplicity.
Reaction Time 2 - 16 hoursSubstrate dependent; monitor by TLC or LC-MS.
Typical Yield 70 - 95%Dependent on amine substrate and purification efficiency.

Conclusion

This application note details a reliable and high-yielding protocol for the reductive amination of this compound. By leveraging the selectivity of sodium triacetoxyborohydride, this one-pot procedure provides a powerful tool for medicinal chemists and drug development professionals to rapidly generate diverse libraries of amine-containing derivatives. The integrated validation and troubleshooting guide ensures that the protocol is not just a series of steps, but a self-correcting system for achieving consistent and trustworthy results in the synthesis of novel chemical entities.

References

Application Notes & Protocols: Knoevenagel Condensation with 2-Cyclopropylthiazole-5-carbaldehyde for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2] It provides a reliable and versatile route to α,β-unsaturated compounds by reacting a carbonyl compound with an active methylene group, typically under basic catalysis.[3][4] These products are not merely synthetic curiosities; they are pivotal intermediates in the creation of a vast array of functional molecules, including pharmaceuticals, fine chemicals, and advanced polymers.[1][5][6]

In the context of drug discovery, the fusion of a heterocyclic aldehyde with the Knoevenagel condensation is of paramount strategic interest. Heterocyclic scaffolds are privileged structures in medicinal chemistry, and the thiazole ring, in particular, is a core component of numerous approved drugs. This guide focuses on the Knoevenagel condensation of 2-Cyclopropylthiazole-5-carbaldehyde, a substrate that combines the unique electronic and conformational properties of a cyclopropyl group with the versatile thiazole core. The resulting vinyl-thiazole derivatives are high-value building blocks for library synthesis and lead optimization programs, with potential applications as anticancer agents, among others.[5]

This document serves as a comprehensive guide for researchers, providing not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, enabling logical troubleshooting and adaptation.

The Reaction Mechanism: A Stepwise Perspective

The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration).[1] Understanding this pathway is critical for optimizing reaction conditions.

  • Deprotonation: The reaction is initiated by a base catalyst, which abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate). The acidity of this proton is enhanced by the presence of two adjacent electron-withdrawing groups (Z), which stabilize the resulting carbanion (enolate) through resonance.[1][7] The choice of a weak base (e.g., piperidine, DBU) is deliberate; a strong base like NaOH could induce an undesired self-condensation of the aldehyde.[3]

  • Nucleophilic Addition: The resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This step forms a new carbon-carbon bond and generates a tetrahedral alkoxide intermediate.

  • Protonation & Dehydration: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent, yielding a β-hydroxy adduct. This intermediate subsequently undergoes elimination of a water molecule, a process often facilitated by heat, to yield the final, thermodynamically stable α,β-unsaturated product.[8] The removal of water from the reaction can be used to drive the equilibrium towards the product.[9]

Knoevenagel_Mechanism Reactants Active Methylene Compound (Z-CH2-Z) + This compound Enolate Resonance-Stabilized Enolate (Carbanion) Reactants->Enolate 1. Deprotonation Base Base (e.g., Piperidine) Base->Reactants Intermediate β-Hydroxy Adduct Enolate->Intermediate 2. Nucleophilic Attack on Aldehyde Product α,β-Unsaturated Product + H₂O Intermediate->Product 3. Dehydration (-H₂O)

Caption: The base-catalyzed mechanism of the Knoevenagel condensation.

Optimizing the Reaction: Key Experimental Parameters

The success of the Knoevenagel condensation hinges on the judicious selection of four key parameters: the active methylene compound, the catalyst, the solvent, and the temperature.

  • Active Methylene Compound: The reactivity of the active methylene compound is dictated by the electron-withdrawing strength of its flanking 'Z' groups. The general order of reactivity is: Malononitrile > Cyanoacetic acid > Ethyl Cyanoacetate > Diethyl Malonate.[10] Malononitrile is highly reactive and often yields excellent results under mild conditions.

  • Catalyst Selection: A wide range of catalysts can be employed.

    • Homogeneous Bases: Amines like piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are classic, effective choices.[10][11]

    • Lewis Acids: Catalysts like boric acid can be effective, particularly in aqueous media.[2]

    • Heterogeneous Catalysts: Solid-supported catalysts such as metal oxides or zeolites offer significant advantages in terms of product purification and catalyst recycling, aligning with green chemistry principles.[12][13]

  • Solvent Effects: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.[14]

    • Polar Protic Solvents: Ethanol and methanol are commonly used and are effective at solvating the ionic intermediates.[15]

    • Water: Increasingly, water is used as a green, inexpensive, and often rate-accelerating solvent.[16]

    • Solvent-Free: For a truly green approach, reactions can be run neat or by grinding the reactants together, which can be surprisingly efficient.[17]

  • Temperature Control: Many Knoevenagel condensations proceed efficiently at room temperature, particularly with reactive substrates. For less reactive partners, heating to reflux may be necessary to drive the dehydration step to completion.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the condensation of this compound. It is recommended to first perform the reaction on a small scale to optimize conditions.

Protocol 1: Classic Conditions using Piperidine Catalysis in Ethanol

This method is a reliable standard, leveraging a common base catalyst and solvent system.

Materials and Reagents:

  • This compound (M.W. 153.20 g/mol )

  • Active Methylene Compound (e.g., Malononitrile, M.W. 66.06 g/mol )

  • Piperidine (ACS grade)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup

  • Silica gel for chromatography (if required)

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 1.53 g, 10 mmol) and the active methylene compound (1.05 eq, e.g., malononitrile, 0.70 g, 10.5 mmol) in ethanol (20 mL).

  • Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (0.1 eq, approx. 0.1 mL).

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the aldehyde.[18]

  • Work-up: Once complete, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Isolation & Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Green, Water-Mediated Synthesis

This protocol minimizes organic solvent waste and often simplifies purification, leveraging water to promote the reaction.[16]

Materials and Reagents:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile)

  • Deionized Water

  • Reaction vial or flask

  • Magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL glass vial containing a magnetic stir bar, suspend this compound (1.0 eq, e.g., 0.76 g, 5 mmol) and malononitrile (1.0 eq, 0.33 g, 5 mmol) in deionized water (10 mL).

  • Reaction Execution: Stir the mixture vigorously at room temperature. Some water-mediated Knoevenagel condensations can be complete in as little as 20-30 minutes, while others may require several hours.[16] Gentle heating to 50-60 °C can be applied to accelerate the reaction if needed.

  • Monitoring: Monitor the reaction by TLC. A solid product often begins to precipitate as the reaction progresses.

  • Isolation: Upon completion, collect the solid product by vacuum filtration.

  • Purification: Wash the filtered product thoroughly with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol to facilitate drying. The product is often of high purity without the need for further chromatographic purification. Dry the product under vacuum.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis A Combine Aldehyde, Active Methylene Cmpd, & Solvent in Flask B Add Catalyst A->B C Stir at Desired Temperature (RT or Reflux) B->C D Monitor Progress by TLC C->D E Cool Reaction Mixture D->E F Isolate Crude Product (Filtration / Evaporation) E->F G Purify Product (Recrystallization or Column Chromatography) F->G H Characterize Final Product (NMR, IR, MS, mp) G->H

Caption: Generalized experimental workflow for the Knoevenagel condensation.

Data Presentation: Expected Products and Outcomes

The table below summarizes the expected products from the reaction of this compound with various common active methylene compounds. Yields are estimates based on analogous reactions with heterocyclic aldehydes.

Active Methylene CompoundProduct NameExpected Yield RangeTypical Physical State
Malononitrile2-((2-cyclopropylthiazol-5-yl)methylene)malononitrile85-98%Crystalline Solid
Ethyl CyanoacetateEthyl 2-cyano-3-(2-cyclopropylthiazol-5-yl)acrylate75-90%Solid or viscous oil
Cyanoacetic Acid2-Cyano-3-(2-cyclopropylthiazol-5-yl)acrylic acid80-95%Crystalline Solid
Diethyl MalonateDiethyl 2-((2-cyclopropylthiazol-5-yl)methylene)malonate60-80%Oil

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst.2. Insufficient reaction time or temperature.3. Low reactivity of the active methylene compound.1. Use fresh catalyst. Consider a more active catalyst like DBU.2. Increase reaction time and/or temperature (reflux).3. Switch to a more reactive methylene compound (e.g., malononitrile).
Formation of Side Products 1. Michael addition of a second molecule of the active methylene compound.2. Self-condensation of the aldehyde.1. Use a 1:1 stoichiometry of reactants. Avoid excess base.2. Ensure a weak base is used. Strong bases can promote aldehyde side reactions.[3]
Difficult Purification 1. Product is an oil.2. Close polarity of product and starting material on TLC.1. Use column chromatography for purification.2. Optimize the solvent system for column chromatography to achieve better separation. Consider a different workup procedure (e.g., acid/base wash).
Reaction Stalls 1. Deactivation of catalyst.2. Equilibrium reached without product precipitation.1. Add a fresh portion of catalyst.2. If feasible, remove water using a Dean-Stark apparatus or by adding molecular sieves to drive the reaction to completion.[9]

Conclusion

The Knoevenagel condensation of this compound is a powerful and highly adaptable method for synthesizing novel α,β-unsaturated heterocyclic compounds. By carefully selecting the active methylene partner, catalyst, and solvent system, researchers can efficiently generate a diverse range of molecular scaffolds. The protocols provided herein, from classic methodologies to greener, water-based alternatives, offer a solid foundation for exploration. These synthetic routes open the door to new chemical entities with significant potential in drug discovery and materials science, underscoring the enduring utility of this classic name reaction.

References

Application Note & Protocol: Synthesis of Thiazole-Based Inhibitor Scaffolds via Reductive Amination of 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs and clinical candidates. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of novel inhibitor candidates utilizing 2-Cyclopropylthiazole-5-carbaldehyde as a versatile starting material. The core of this methodology is a robust and highly efficient one-pot reductive amination procedure, enabling the generation of diverse amine derivatives. This protocol is designed for researchers, medicinal chemists, and drug development professionals engaged in constructing compound libraries for structure-activity relationship (SAR) studies. We emphasize the underlying chemical principles, provide a step-by-step experimental guide, and include a comprehensive troubleshooting section to ensure reliable and reproducible outcomes.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen, a feature that endows it with unique electronic properties and the ability to engage in various non-covalent interactions with biological targets.[1][4] This versatility has led to its incorporation into a wide array of therapeutic agents targeting enzymes such as kinases, phosphodiesterases, and CYP51.[5][6][7]

This compound is an ideal starting synthon for inhibitor development. It features the stable and biologically relevant thiazole core, while the cyclopropyl group can impart favorable metabolic stability and conformational rigidity. The key to its utility lies in the aldehyde functional group, a chemical handle ripe for elaboration into more complex structures. Among the myriad of transformations available, reductive amination stands out as a superior method for forging carbon-nitrogen bonds.[8][9]

Causality: Why Reductive Amination?

Direct alkylation of amines with alkyl halides is often plagued by a lack of control, leading to multiple alkylation events and a complex mixture of primary, secondary, tertiary, and even quaternary amine products. Reductive amination elegantly circumvents this issue.[9] The reaction proceeds in a stepwise manner:

  • Imine/Iminium Ion Formation: The aldehyde first reacts with a primary or secondary amine to form a C=N double bond (an imine or its protonated form, the iminium ion). This reaction is typically reversible and can be driven forward by removing water or, more commonly in this protocol, by the immediate consumption of the imine in the next step.

  • In Situ Reduction: A mild and selective reducing agent, present in the same reaction vessel, reduces the imine/iminium ion to the corresponding amine.

This one-pot process is highly efficient and provides a single, well-defined product, making it a cornerstone of modern medicinal chemistry for library synthesis.

General Synthetic Protocol: Reductive Amination

This protocol details the synthesis of a substituted aminomethyl-thiazole derivative from this compound and a generic primary or secondary amine.

Visualization of the Synthetic Transformation

G cluster_products Product Aldehyde This compound Intermediate Imine / Iminium Ion Intermediate Aldehyde->Intermediate + Amine - H₂O Amine Amine (R¹R²NH) FinalProduct N-((2-cyclopropylthiazol-5-yl)methyl)-R¹,R²-amine (Inhibitor Scaffold) Intermediate->FinalProduct + Reducing Agent (e.g., NaBH(OAc)₃) G start Start reagents 1. Dissolve Aldehyde (1.0 eq) and Amine (1.1 eq) in anhydrous DCM. start->reagents stir 2. Stir at room temperature for 20-30 min. (Optional: Add Acetic Acid). reagents->stir reduction 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5-10 minutes. stir->reduction monitor 4. Monitor reaction by TLC or LC-MS (Typically 2-16 hours). reduction->monitor workup 5. Quench with sat. NaHCO₃ (aq). Separate organic layer. monitor->workup extract 6. Extract aqueous layer with DCM (2x). workup->extract combine 7. Combine organic layers, dry (Na₂SO₄), filter, and concentrate. extract->combine purify 8. Purify crude product via column chromatography. combine->purify analyze 9. Characterize pure product (NMR, MS, HPLC). purify->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropylthiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that combines the construction of a substituted thiazole ring with a regioselective formylation. While seemingly straightforward, each step presents unique challenges that can impact the overall efficiency and success of the synthesis. The electron-donating nature of the cyclopropyl group at the C2 position activates the thiazole ring, directing the formylation to the C5 position. However, this activation can also lead to side reactions if not carefully controlled. This guide will walk you through the critical aspects of the synthesis, from starting material preparation to final product purification and characterization.

Part 1: Synthesis of the Precursor - 2-Cyclopropylthiazole

A reliable supply of the starting material, 2-cyclopropylthiazole, is crucial. The most common and robust method for its synthesis is a variation of the Hantzsch thiazole synthesis. This involves the condensation of cyclopropanecarbothioamide with a suitable α-haloaldehyde or its equivalent.

Frequently Asked Questions (FAQs): 2-Cyclopropylthiazole Synthesis

Q1: What is the recommended route for synthesizing cyclopropanecarbothioamide?

A1: Cyclopropanecarbothioamide can be efficiently prepared from the corresponding amide, cyclopropanecarboxamide, by thionation using Lawesson's reagent. This reaction is typically high-yielding, but care must be taken to exclude moisture.

Q2: I am having trouble with the Hantzsch synthesis. What are the critical parameters?

A2: The key to a successful Hantzsch synthesis is controlling the reaction temperature and ensuring the quality of your reagents. The initial condensation should be performed at a low temperature to avoid side reactions, followed by gentle heating to drive the cyclization. The α-halo-aldehyde is often reactive and should be used fresh or generated in situ if possible.

Troubleshooting Guide: 2-Cyclopropylthiazole Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low yield of cyclopropanecarbothioamide - Incomplete reaction with Lawesson's reagent.- Degradation of Lawesson's reagent due to moisture.- Difficult purification.- Increase reaction time or temperature (monitor by TLC).- Use freshly opened, anhydrous Lawesson's reagent and dry solvent.- Purify by column chromatography on silica gel.
Low yield of 2-cyclopropylthiazole - Poor quality of the α-halo-aldehyde.- Incorrect reaction temperature.- Side reactions due to basic or acidic conditions.- Use freshly distilled or prepared α-halo-aldehyde.- Perform the initial addition at 0-5 °C, then warm to 40-50 °C.- Maintain a neutral to slightly acidic pH during the reaction.
Formation of multiple byproducts - Overheating during the reaction.- Presence of impurities in starting materials.- Maintain strict temperature control.- Ensure the purity of both cyclopropanecarbothioamide and the α-halo-aldehyde.
Experimental Protocol: Synthesis of 2-Cyclopropylthiazole

Step 1: Synthesis of Cyclopropanecarbothioamide

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve cyclopropanecarboxamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) portion-wise over 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford cyclopropanecarbothioamide as a solid.

Step 2: Hantzsch Synthesis of 2-Cyclopropylthiazole

  • In a separate flask, dissolve cyclopropanecarbothioamide (1.0 eq) in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 1,2-dichloroacetaldehyde (1.05 eq, as a 40% aqueous solution) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 50 °C for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-cyclopropylthiazole.

Part 2: Vilsmeier-Haack Formylation of 2-Cyclopropylthiazole

The introduction of the aldehyde group at the C5 position of the thiazole ring is achieved through the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] The electron-donating cyclopropyl group at C2 directs the electrophilic substitution to the electron-rich C5 position.[3]

Reaction Workflow

Vilsmeier_Haack_Workflow cluster_1 Formylation cluster_2 Hydrolysis & Workup DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Thiazole 2-Cyclopropylthiazole Thiazole->Iminium_Salt Electrophilic Attack Final_Product 2-Cyclopropylthiazole- 5-carbaldehyde Vilsmeier_Reagent_ref Vilsmeier Reagent Iminium_Salt_ref Iminium Salt H2O H₂O / Base H2O->Final_Product Hydrolysis

Caption: Workflow for the Vilsmeier-Haack formylation.

Frequently Asked Questions (FAQs): Vilsmeier-Haack Formylation

Q1: Why is the Vilsmeier-Haack reaction preferred for this transformation?

A1: The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[3] The Vilsmeier reagent is a relatively weak electrophile, which allows for good regioselectivity on activated rings like 2-cyclopropylthiazole.[4]

Q2: What is the role of the cyclopropyl group in this reaction?

A2: The cyclopropyl group is an electron-donating group that activates the thiazole ring towards electrophilic aromatic substitution. It enhances the electron density at the C5 position, making it the preferred site of attack by the Vilsmeier reagent.

Q3: Can other formylating agents be used?

A3: While other formylating agents exist, the Vilsmeier-Haack reaction is generally the most reliable and highest-yielding method for this specific substrate. Other methods might lack the desired regioselectivity or require harsher conditions that could lead to decomposition.

Troubleshooting Guide: Vilsmeier-Haack Formylation
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion - Inactive Vilsmeier reagent due to moisture.- Insufficient reaction temperature.- Low reactivity of the substrate.- Use anhydrous DMF and freshly distilled POCl₃.- Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C) and monitor by TLC.[1]- Increase the equivalents of the Vilsmeier reagent (e.g., to 1.5-2.0 eq).
Formation of a dark, tarry mixture - Reaction temperature is too high.- Prolonged reaction time.- Maintain a lower reaction temperature (0 °C to room temperature).- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Product is difficult to purify - Incomplete hydrolysis of the iminium salt intermediate.- Presence of unreacted DMF or other polar impurities.- Ensure complete hydrolysis by stirring with aqueous base for an adequate amount of time.- Wash the organic extract thoroughly with water to remove DMF.- Consider purification via formation of a bisulfite adduct for challenging separations.
Presence of a byproduct at a similar Rf - Potential formation of an N-formylated or di-formylated species, although less likely for this substrate.- Optimize stoichiometry by using closer to a 1:1 ratio of substrate to Vilsmeier reagent.- Lower the reaction temperature to improve selectivity.
Experimental Protocol: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5 eq). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 2-cyclopropylthiazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction can be gently heated (e.g., to 40-50 °C) if the conversion is slow. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or 1M NaOH until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound.

Part 3: Purification and Characterization

Proper purification and characterization are essential to ensure the quality of the final product for its intended use in research and development.

Purification Strategies
  • Column Chromatography: This is the primary method for purifying the final product. A silica gel column with a hexane/ethyl acetate eluent system typically provides good separation.

  • Bisulfite Adduct Formation: For batches that are particularly difficult to purify and contain non-aldehydic, non-polar impurities, formation of a water-soluble bisulfite adduct can be an effective strategy. The aldehyde can be regenerated from the aqueous layer by treatment with a base.

Characterization and Purity Analysis

Confirming the structure and purity of this compound is critical. The following techniques are recommended:

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), the thiazole proton (singlet, ~8.0-8.2 ppm), and the protons of the cyclopropyl group (multiplets, ~0.9-2.2 ppm).

    • ¹³C NMR: Look for the aldehyde carbonyl carbon (~180-185 ppm), the thiazole ring carbons, and the carbons of the cyclopropyl group. The approximate expected chemical shifts are: C=O (~182 ppm), Thiazole C2 (~170 ppm), Thiazole C5 (~145 ppm), Thiazole C4 (~140 ppm), Cyclopropyl CH (~15 ppm), and Cyclopropyl CH₂ (~10 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.

Troubleshooting Product Purity

Purity_Troubleshooting Start Impure Product after Chromatography Check_NMR Analyze ¹H NMR Spectrum Start->Check_NMR Residual_Solvent Residual Solvent Peaks? Check_NMR->Residual_Solvent Yes Unreacted_SM Unreacted Starting Material? Residual_Solvent->Unreacted_SM No Action_Dry Dry under high vacuum Residual_Solvent->Action_Dry Yes Unknown_Impurity Unknown Impurity Peaks? Unreacted_SM->Unknown_Impurity No Action_Rechromatograph Re-chromatograph with a shallower gradient Unreacted_SM->Action_Rechromatograph Yes Action_LCMS Characterize impurity by LC-MS Unknown_Impurity->Action_LCMS Yes Action_Bisulfite Consider bisulfite adduct purification Action_Rechromatograph->Action_Bisulfite If still impure Action_Optimize Optimize reaction conditions (T, stoichiometry) Action_Rechromatograph->Action_Optimize If yield is low

Caption: Decision tree for troubleshooting product purity.

References

Technical Support Center: Synthesis of 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclopropylthiazole-5-carbaldehyde. This document is designed to help you identify, understand, and mitigate the formation of common byproducts, ensuring a higher yield and purity of your target compound.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds in two key stages:

  • Hantzsch Thiazole Synthesis: Formation of the 2-cyclopropylthiazole core.

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C5 position of the thiazole ring.

Each of these stages presents unique challenges and potential for byproduct formation. This guide will address these issues in a question-and-answer format.

II. Troubleshooting & FAQs: Hantzsch Thiazole Synthesis of 2-Cyclopropylthiazole

The Hantzsch synthesis for this target molecule involves the condensation of an α-haloketone with cyclopropanecarbothioamide.

Question 1: I am observing a significant amount of an isomeric byproduct alongside my desired 2-cyclopropylthiazole. What is it and how can I avoid it?

Answer:

The most common isomeric byproduct in this Hantzsch synthesis is the formation of a 3-cyclopropyl-2-iminothiazoline derivative instead of the desired 2-cyclopropylthiazole. This occurs due to a change in the regioselectivity of the initial nucleophilic attack under certain conditions.

Causality of Isomer Formation:

Under neutral conditions, the reaction between an α-haloketone and a monosubstituted thiourea, such as cyclopropanecarbothioamide, typically yields the 2-(substituted-amino)thiazole exclusively. However, under acidic conditions, a mixture of the 2-(substituted-amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole can be formed.[1] The protonation of the thiourea can alter the nucleophilicity of the sulfur and nitrogen atoms, leading to this change in regioselectivity.

Troubleshooting Protocol to Minimize Isomer Formation:

  • pH Control: Maintain a neutral to slightly basic pH during the reaction. The use of a non-nucleophilic base like sodium bicarbonate or potassium carbonate can help neutralize any acid formed during the reaction.

  • Reaction Solvent: Employing a neutral solvent like ethanol or methanol is generally recommended.

  • Temperature Control: Running the reaction at a moderate temperature (e.g., reflux in ethanol) can favor the thermodynamically more stable 2-cyclopropylthiazole.

Experimental Protocol: Hantzsch Synthesis of 2-Cyclopropylthiazole

  • To a solution of cyclopropanecarbothioamide (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.05 eq) and sodium bicarbonate (1.2 eq).

  • Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 2-cyclopropylthiazole.

III. Troubleshooting & FAQs: Vilsmeier-Haack Formylation of 2-Cyclopropylthiazole

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles. However, with a substrate like 2-cyclopropylthiazole, specific side reactions can occur.

Question 2: My main byproduct appears to be a compound where the cyclopropyl ring has opened. Why is this happening and how can I prevent it?

Answer:

The cyclopropyl group is susceptible to ring-opening under strong acidic or electrophilic conditions, which are characteristic of the Vilsmeier-Haack reaction. The Vilsmeier reagent (a chloroiminium salt) is a potent electrophile that can attack the cyclopropyl ring.

Mechanism of Cyclopropyl Ring Opening:

The Vilsmeier-Haack reaction of substrates containing a cyclopropyl ketone moiety has been shown to lead to ring-opened products. This proceeds through enolization, followed by attack of the Vilsmeier reagent on the cyclopropyl ring, leading to a cascade of reactions that result in various ring-opened and rearranged products.[2][3]

Troubleshooting Protocol to Minimize Cyclopropyl Ring Opening:

  • Temperature Control: This is the most critical parameter. The reaction should be carried out at low temperatures (typically 0 to 10 °C) to minimize the energy available for the ring-opening pathway.

  • Stoichiometry of the Vilsmeier Reagent: Use of a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is recommended. A large excess can increase the likelihood of side reactions.

  • Slow Addition: Add the Vilsmeier reagent dropwise to the solution of 2-cyclopropylthiazole at a low temperature to maintain better control over the reaction exotherm and local concentrations of the reagent.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Cyclopropylthiazole

  • In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • In a separate flask, dissolve 2-cyclopropylthiazole (1.0 eq) in a minimal amount of dry dichloromethane.

  • Cool the thiazole solution to 0 °C and add the pre-formed Vilsmeier reagent dropwise over 30-60 minutes.

  • Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by pouring it slowly onto crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Question 3: I am observing an impurity with a mass corresponding to the addition of a dimethylaminomethylene group instead of a formyl group. What is this byproduct?

Answer:

This byproduct is likely an N,N-dimethylformimidamide derivative. Its formation is a known side reaction in the Vilsmeier-Haack formylation of certain substrates, particularly those with amino groups. While 2-cyclopropylthiazole itself does not have an amino group, this byproduct can arise from incomplete hydrolysis of the intermediate iminium salt or from side reactions if there are amino-containing impurities in the starting material.

Formation of N,N-dimethylformimidamide Byproduct:

The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate. Incomplete hydrolysis of this intermediate during the workup can lead to the isolation of the corresponding enamine or formimidamide.[4][5]

Troubleshooting Protocol to Avoid N,N-dimethylformimidamide Byproduct:

  • Thorough Hydrolysis: Ensure complete hydrolysis of the intermediate iminium salt during the workup. This can be achieved by:

    • Stirring the quenched reaction mixture for a sufficient amount of time (e.g., 1-2 hours) before extraction.

    • Slightly acidifying the aqueous layer with dilute HCl after the initial basic quench to facilitate the hydrolysis of any remaining iminium salt, followed by re-neutralization before extraction.

  • Purification: This byproduct can often be separated from the desired aldehyde by column chromatography.

IV. Data Summary & Visualization

Table 1: Common Byproducts and Mitigation Strategies

Byproduct ClassStructureFormation StageKey Mitigation Strategy
Isomeric Thiazole3-cyclopropyl-2-iminothiazolineHantzsch SynthesisMaintain neutral to slightly basic pH
Ring-Opened ProductsVarious acyclic aldehydes/ketonesVilsmeier-HaackLow reaction temperature (0-10 °C)
Formimidamide2-cyclopropyl-5-((dimethylamino)methylene)thiazoleVilsmeier-HaackThorough hydrolysis during workup

Diagram 1: Hantzsch Synthesis - Desired vs. Isomeric Byproduct Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products alpha_haloketone α-Haloketone neutral Neutral pH thioamide Cyclopropanecarbothioamide desired_product 2-Cyclopropylthiazole neutral->desired_product Favored Pathway acidic Acidic pH acidic->desired_product byproduct 3-Cyclopropyl-2-iminothiazoline (Isomeric Byproduct) acidic->byproduct Side Reaction

Caption: Hantzsch synthesis pathways.

Diagram 2: Vilsmeier-Haack Formylation - Key Byproduct Formations

Vilsmeier_Haack start 2-Cyclopropylthiazole intermediate Iminium Salt Intermediate start->intermediate Formylation ring_opened Ring-Opened Byproducts start->ring_opened High Temperature vilsmeier Vilsmeier Reagent (POCl₃, DMF) desired_product This compound intermediate->desired_product Complete Hydrolysis formimidamide N,N-dimethylformimidamide Byproduct intermediate->formimidamide Incomplete Hydrolysis

Caption: Vilsmeier-Haack formylation pathways.

V. References

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--

  • Shi, M., & Feng, J.-C. (2008). Vilsmeier−Haack Reaction of 1-Cyclopropyl-2-arylethanones. The Journal of Organic Chemistry, 73(21), 8317–8320. --INVALID-LINK--

  • Ispir, E. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(11), 2676. --INVALID-LINK--

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--

  • Tóth, G., & Toldy, L. (1979). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1219-1221. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from --INVALID-LINK--

  • Li, J., & Eastgate, M. D. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 245–266. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactivity. Journal of Chemical and Pharmaceutical Research, 5(7), 187-194.

  • Alchem Pharmtech. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Patil, P. G. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research and Reviews in Pharmacy and Applied sciences, 3(4), 634-648.

  • O'Brien, P. J., & Peterson, D. A. (1987). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. Journal of Biological Chemistry, 262(18), 8567–8572.

  • Magesh, C. J., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(6), 1325-1329.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Yüksek, H., et al. (2019). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ChemistrySelect, 4(31), 9131-9136.

  • Al-Zaydi, K. M. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. Journal of Heterocyclic Chemistry, 55(10), 2383-2391.

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Cyclopropyl-thiazole-2-carbaldehyde. Retrieved from --INVALID-LINK--

  • Papernaya, L. K., et al. (2015). Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide. Russian Journal of Organic Chemistry, 51(3), 389–393.

References

Technical Support Center: Purification of 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Cyclopropylthiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.

Introduction

This compound is a key building block in medicinal chemistry. Its purification can be challenging due to the reactivity of the aldehyde functional group and the potential for closely related impurities. This guide provides a structured approach to tackling common purification issues, ensuring you can confidently and efficiently obtain a high-quality product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the purification of this compound.

Column Chromatography Issues

Q1: My compound is streaking or tailing on the TLC plate and the column. What is the likely cause and how can I fix it?

A1: Streaking or tailing of aldehydes on silica gel is a classic problem. The primary cause is the acidic nature of the silica gel, which can interact with the aldehyde. This interaction can lead to the formation of acetals or hemiacetals if you are using an alcohol in your mobile phase, further complicating the purification.[1]

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before running your column, and when preparing your mobile phase for both TLC and column chromatography, add a small amount of triethylamine (Et3N), typically 0.1-1% by volume. The triethylamine will neutralize the acidic sites on the silica gel, minimizing unwanted interactions with your aldehyde.[1]

  • Switch the Stationary Phase: If neutralization is insufficient, consider switching to a different stationary phase. Alumina (neutral or basic) is an excellent alternative for acid-sensitive compounds like aldehydes.[1]

  • Avoid Reactive Solvents: Be cautious when using methanol as a co-solvent with silica gel, as it can form methyl acetals. If a polar solvent is needed, consider using ethyl acetate or acetone.

Q2: I'm struggling to get good separation between my product and an impurity. How do I select the right solvent system for column chromatography?

A2: Selecting the optimal solvent system is crucial for achieving good separation. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your desired compound on a TLC plate, with clear separation from impurities.

Recommended Starting Solvent Systems:

A good starting point for many heterocyclic aldehydes is a mixture of a non-polar and a polar solvent.[2]

Solvent SystemPolarityTypical Starting Ratio (v/v)Notes
Hexane/Ethyl AcetateLow to Medium9:1 to 1:1A standard and often effective choice for a wide range of compounds.
Dichloromethane/MethanolMedium to High99:1 to 9:1Use with caution due to the potential for acetal formation. Ideal for more polar compounds.[2]
Toluene/AcetoneMedium9:1 to 2:1Can provide different selectivity compared to ethyl acetate systems.

Optimization Workflow:

The following diagram illustrates a logical workflow for optimizing your solvent system.

Solvent_System_Optimization Workflow for Solvent System Optimization start Start with Crude Product tlc_initial Run TLC with Hexane/EtOAc (4:1) start->tlc_initial check_rf Check Rf of Product tlc_initial->check_rf rf_high Rf > 0.4 Increase Polarity check_rf->rf_high Too High rf_low Rf < 0.2 Decrease Polarity check_rf->rf_low Too Low rf_good 0.2 < Rf < 0.4 check_rf->rf_good Good rf_high->tlc_initial Decrease Hexane rf_low->tlc_initial Increase Hexane check_separation Good Separation? rf_good->check_separation run_column Run Column check_separation->run_column Yes try_different_system Try Different Solvent System (e.g., DCM/MeOH) check_separation->try_different_system No end Pure Product run_column->end try_different_system->tlc_initial

Caption: A decision-making workflow for optimizing the mobile phase for column chromatography.

Recrystallization Issues

Q3: I'm trying to purify my product by recrystallization, but it's "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when the cooling process is too rapid.

Troubleshooting Steps:

  • Use More Solvent: The most common reason for oiling out is a solution that is too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly.

  • Slow Cooling: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature slowly, and then move it to an ice bath. Gentle scratching of the inside of the flask with a glass rod can initiate crystallization.

  • Change the Solvent System: A single solvent may not be ideal. Try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly. For this compound, a hexane/ethyl acetate mixture is a good starting point.[3]

Q4: How do I choose a suitable solvent for recrystallization?

A4: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

General Solvent Selection Guide:

Solvent CategoryExamplesSuitability for this compound
Non-polarHexane, HeptaneLikely a good "poor" solvent in a binary system.
Moderately PolarEthyl Acetate, Acetone, DichloromethaneGood "good" solvent candidates.
PolarEthanol, Methanol, WaterMay be too polar, but worth considering if other options fail.

Experimental Protocol: Test Tube Solvent Screen

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, heat the test tube and observe the solubility.

  • If the compound dissolves when hot, cool the test tube to see if crystals form.

  • This screening process will help you identify a suitable solvent or solvent pair for a larger-scale recrystallization.

Potential Impurities and Stability

Q5: What are the common impurities I should be aware of during the synthesis and purification of this compound?

A5: The impurities will largely depend on the synthetic route. However, some common classes of impurities include:

  • Unreacted Starting Materials: For example, if the aldehyde is formed via formylation of 2-cyclopropylthiazole, you may have residual starting material.

  • Over-oxidation or Reduction Products: The aldehyde is susceptible to both oxidation to the corresponding carboxylic acid (2-cyclopropylthiazole-5-carboxylic acid) and reduction to the alcohol.

  • Byproducts from Ring Formation: If synthesizing the thiazole ring, you may have side products from the cyclization reaction.

Q6: Is this compound stable during purification and storage?

A6: Aldehydes can be sensitive to air oxidation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating. For long-term storage, keep the purified compound in a tightly sealed container at low temperature and protected from light.

General Purification Strategy

The following diagram outlines a general strategy for the purification of this compound.

Purification_Strategy General Purification Strategy start Crude Product initial_analysis Analyze by TLC/¹H NMR start->initial_analysis purity_check Purity > 95%? initial_analysis->purity_check high_purity Product is Sufficiently Pure purity_check->high_purity Yes low_purity Purity < 95% purity_check->low_purity No major_impurity_check Major Impurities? low_purity->major_impurity_check polar_impurities Polar Impurities major_impurity_check->polar_impurities Yes, Polar nonpolar_impurities Non-polar Impurities major_impurity_check->nonpolar_impurities Yes, Non-polar recrystallization Recrystallization major_impurity_check->recrystallization No, Minor Impurities chromatography Column Chromatography polar_impurities->chromatography nonpolar_impurities->chromatography final_analysis Analyze Purified Fractions chromatography->final_analysis recrystallization->final_analysis combine Combine Pure Fractions and Evaporate final_analysis->combine final_product Pure Product combine->final_product

Caption: A decision tree for selecting an appropriate purification method based on initial purity analysis.

References

Technical Support Center: Formylation of 2-Cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the formylation of 2-cyclopropylthiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. The synthesis of 2-cyclopropylthiazole-5-carbaldehyde is a critical step in the development of various pharmaceutical intermediates. However, the unique electronic properties and potential instabilities of the starting material can present significant challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve a successful synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the formylation of 2-cyclopropylthiazole. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My reaction shows very low or no conversion to the desired aldehyde. What could be the cause?

Low or no product formation is a frequent issue, often stemming from problems with reagent activity or insufficient substrate reactivity under the chosen conditions.

Possible Cause A: Deactivated Vilsmeier Reagent

The Vilsmeier reagent (chloroiminium salt), formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly moisture-sensitive.[1][2] Contamination with water will rapidly decompose the reagent, halting the reaction.

  • Solution:

    • Ensure Anhydrous Conditions: Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

    • Use High-Purity Reagents: Employ anhydrous DMF (stored over molecular sieves) and freshly distilled or a new bottle of POCl₃.

    • Proper Reagent Preparation: Prepare the Vilsmeier reagent in situ at low temperatures (0 °C) by adding POCl₃ dropwise to DMF.[1] A precipitate of the Vilsmeier salt may form; this is normal, but ensure stirring is maintained.[1]

Possible Cause B: Incomplete Lithiation (For Lithiation-Formylation Methods)

If you are using an organolithium-based approach (e.g., n-BuLi or LDA followed by DMF), incomplete deprotonation at the C5 position of the thiazole ring is a primary cause of failure.[3][4]

  • Solution:

    • Strict Temperature Control: Perform the lithiation at very low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.[5]

    • Accurate Titration of Organolithiums: The concentration of commercial alkyllithium reagents can degrade over time. Titrate your n-BuLi or s-BuLi solution before use to ensure accurate stoichiometry.

    • Check for Competing Reactions: Ensure your 2-cyclopropylthiazole starting material is free of acidic proton sources (e.g., water, alcohols) that would quench the organolithium reagent.

Possible Cause C: Insufficient Reaction Temperature or Time

While the 2-cyclopropyl group is electron-donating, the thiazole ring is not as reactive as other electron-rich heterocycles like pyrrole or furan.[2][6] The reaction may require more forcing conditions than anticipated.

  • Solution:

    • Optimize Temperature: For Vilsmeier-Haack reactions, if no conversion is observed at room temperature, gradually increase the temperature to 40–80 °C and monitor by TLC or LCMS.[1][2]

    • Extend Reaction Time: Some sluggish reactions may require extended stirring, potentially overnight, to reach completion.[1]

Q2: My reaction is messy, yielding multiple side products. How can I improve selectivity?

The formation of side products often points to the inherent instability of either the starting material's cyclopropyl ring or the thiazole nucleus under the reaction conditions.

Possible Cause A: Acid-Catalyzed Ring Opening of the Cyclopropyl Group

The cyclopropyl group is a strained ring system.[7] Under strongly acidic conditions, which can be generated during the Vilsmeier-Haack reaction or an aggressive aqueous workup, the ring can open. This is because the bent bonds of the cyclopropyl ring can stabilize an adjacent carbocation, making it susceptible to nucleophilic attack and rearrangement.[8][9]

  • Solution:

    • Maintain Low Temperatures: Running the reaction at the lowest possible temperature that still allows for reasonable conversion can minimize this side reaction.

    • Careful Workup: During the workup, quench the reaction mixture by pouring it slowly into a vigorously stirred mixture of ice and a mild base (e.g., sodium bicarbonate or sodium acetate solution) to neutralize acids promptly. Avoid quenching with water alone if possible.

Possible Cause B: Ring Cleavage of the Thiazole Nucleus

When using strong organolithium bases like n-BuLi for deprotonation, there is a risk of nucleophilic attack on the sulfur atom of the thiazole ring. This leads to irreversible ring cleavage and a complex mixture of byproducts.[5]

  • Solution:

    • Use a Hindered Base: Switch from n-BuLi to a bulkier, less nucleophilic base like Lithium Diisopropylamide (LDA). LDA is an excellent choice for deprotonating the C5 position of thiazoles while minimizing the risk of nucleophilic attack.[10]

    • Maintain Cryogenic Temperatures: Perform the lithiation and subsequent quench with DMF at -78 °C. Do not allow the reaction to warm until after the electrophile has been added.

Possible Cause C: Formylation of Impurities or Degradation Products

If the starting 2-cyclopropylthiazole is impure, these impurities may also undergo formylation, leading to a complex product mixture.

  • Solution:

    • Verify Starting Material Purity: Confirm the purity of your 2-cyclopropylthiazole by ¹H NMR, GC-MS, or LCMS before starting the reaction.

    • Purify if Necessary: If impurities are detected, purify the starting material by distillation or column chromatography.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues during the formylation of 2-cyclopropylthiazole.

G Troubleshooting Workflow: Formylation of 2-Cyclopropylthiazole start Reaction Start check_conversion Check Conversion (TLC/LCMS) start->check_conversion low_conversion Problem: Low/No Conversion check_conversion->low_conversion No side_products Problem: Multiple Side Products check_conversion->side_products Yes, but messy success Successful Reaction Proceed to Workup check_conversion->success Yes, clean cause_reagent Possible Cause: Inactive Reagent (Vilsmeier or Lithiation) low_conversion->cause_reagent cause_conditions Possible Cause: Conditions Too Mild low_conversion->cause_conditions solution_reagent Solution: Use Anhydrous Reagents & Proper Technique cause_reagent->solution_reagent solution_conditions Solution: Increase Temp/Time Gradually cause_conditions->solution_conditions cause_ring_opening Possible Cause: Cyclopropyl Ring Opening side_products->cause_ring_opening cause_thiazole_cleavage Possible Cause: Thiazole Ring Cleavage (Lithiation Method) side_products->cause_thiazole_cleavage solution_ring_opening Solution: Low Temp & Careful Basic Workup cause_ring_opening->solution_ring_opening solution_thiazole_cleavage Solution: Use LDA instead of n-BuLi at -78°C cause_thiazole_cleavage->solution_thiazole_cleavage

Caption: A decision tree for troubleshooting common experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is better for 2-cyclopropylthiazole: Vilsmeier-Haack or Lithiation-Formylation?

Both methods are viable, but the best choice depends on your available equipment, scale, and tolerance for certain side reactions.

FeatureVilsmeier-Haack ReactionLithiation-Formylation
Reagents POCl₃, DMF[1][11]n-BuLi or LDA, THF, DMF[3][12]
Temperature 0 °C to 80 °C[2]-78 °C[5]
Pros Operationally simpler, scalable, avoids cryogenic temperatures.[13]High regioselectivity, often cleaner for sensitive substrates if conditions are controlled.
Cons Can generate acidic byproducts leading to cyclopropyl ring opening; reagent is highly moisture-sensitive.Requires strict anhydrous conditions and cryogenic temperatures; risk of thiazole ring cleavage with n-BuLi.[5]
Best For Larger scale synthesis where operational simplicity is key and conditions can be optimized to be mild.Small-scale, discovery chemistry where substrate is precious and maximizing selectivity is the primary goal.
Q2: What is the expected regioselectivity for the formylation of 2-cyclopropylthiazole and why?

The formylation is expected to occur almost exclusively at the C5 position of the thiazole ring.

  • Electronic Rationale: The thiazole ring's reactivity towards electrophiles is dictated by the interplay of its two heteroatoms.[14]

    • The sulfur atom (S1) acts as an electron-donating group through resonance, increasing the electron density at the C5 position.

    • The nitrogen atom (N3) is electronegative and acts as an electron-withdrawing group, deactivating the adjacent C2 and C4 positions to electrophilic attack.

    • The 2-cyclopropyl group is a weak electron-donating group, which further activates the ring but does not override the strong directing effect of the ring heteroatoms.[7] Therefore, the C5 position is the most nucleophilic and electronically favored site for attack by the electrophilic Vilsmeier reagent or for deprotonation by a strong base.[14]

Q3: How can I effectively monitor the reaction's progress?
  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. You should see the starting material spot (higher Rf) disappear as a new, more polar product spot (lower Rf, aldehyde) appears. Staining with potassium permanganate can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will not only track the disappearance of the starting material (by mass) but will also confirm the appearance of the product's mass and reveal the presence of any side products, which can be invaluable for troubleshooting.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization for temperature and reaction time.

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add anhydrous DMF (3.0 equiv.).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF via the addition funnel over 30 minutes. Maintain the temperature below 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.[1]

  • Substrate Addition: Dissolve 2-cyclopropylthiazole (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After addition, allow the mixture to stir at room temperature or gently heat to 40-60 °C. Monitor the reaction's progress by TLC or LCMS every hour.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by column chromatography on silica gel.

G Vilsmeier-Haack Reaction Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Thiazole 2-Cyclopropylthiazole Intermediate Iminium Intermediate Thiazole->Intermediate + Vilsmeier Reagent Product 2-Cyclopropylthiazole- 5-carbaldehyde Intermediate->Product + H₂O (Workup)

Caption: The three main stages of the Vilsmeier-Haack formylation.

Protocol 2: Lithiation-Formylation

This protocol requires strict anhydrous and anaerobic conditions.

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Preparation (if using LDA): If using LDA, add diisopropylamine (1.1 equiv.) to the cold THF, followed by the dropwise addition of n-BuLi (1.05 equiv.). Stir for 30 minutes at -78 °C.

  • Lithiation: Dissolve 2-cyclopropylthiazole (1.0 equiv.) in a small amount of anhydrous THF and add it dropwise to the LDA solution (or directly to a solution of n-BuLi in THF) at -78 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 equiv.) dropwise to the reaction mixture at -78 °C. Ensure the temperature does not rise. Stir for an additional 1-2 hours at -78 °C.

  • Quench: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Add water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G Lithiation-Formylation Pathway cluster_0 Step 1: Deprotonation at C5 cluster_1 Step 2: Quench with Electrophile cluster_2 Step 3: Hydrolysis Thiazole 2-Cyclopropylthiazole Lithiated 5-Lithio-2-cyclopropylthiazole Thiazole->Lithiated + LDA or n-BuLi @ -78°C Adduct Tetrahedral Intermediate Lithiated->Adduct + DMF DMF DMF Product 2-Cyclopropylthiazole- 5-carbaldehyde Adduct->Product + H₂O (Workup)

Caption: Key steps in forming the aldehyde via a lithiated intermediate.

References

Technical Support Center: Optimizing the Synthesis of 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropylthiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this key synthetic intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth troubleshooting advice and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: Navigating the Synthesis

The synthesis of this compound typically proceeds in two key stages: the construction of the 2-cyclopropylthiazole core, followed by the introduction of the carbaldehyde group at the 5-position. The most common and direct method for this formylation is the Vilsmeier-Haack reaction.[1][2][3] This guide will focus on troubleshooting both the initial thiazole formation and the critical formylation step.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Part 1: Synthesis of the 2-Cyclopropylthiazole Precursor

A common route to 2-alkylthiazoles involves the Hantzsch thiazole synthesis or related methods. For our target, a likely precursor is 2-cyclopropylthiazole, which can be synthesized from cyclopropanecarbothioamide and an α-haloketone or its equivalent.

Question 1: My yield of 2-cyclopropylthiazole is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of the 2-cyclopropylthiazole precursor can stem from several factors, primarily related to the stability of the starting materials and the reaction conditions.

  • Causality: The key reaction involves the condensation of cyclopropanecarbothioamide with a C2-electrophile (like 1,3-dichloroacetone or ethyl bromopyruvate). Incomplete reaction, side reactions of the thioamide, or decomposition of the product can all lead to diminished yields.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure your cyclopropanecarbothioamide is pure. Impurities can interfere with the cyclization. Recrystallize if necessary.

    • Reaction Temperature: The reaction temperature is critical.[3] While refluxing is often necessary to drive the reaction to completion, excessive heat can lead to decomposition. Start with a moderate temperature (e.g., 60-70 °C) and monitor the reaction by TLC. If the reaction is sluggish, you can incrementally increase the temperature.

    • Choice of Base: If a base is used to facilitate the condensation, its strength and stoichiometry are important. A weak, non-nucleophilic base like sodium bicarbonate or triethylamine is often sufficient. Using a strong base can lead to unwanted side reactions.

    • Order of Addition: Adding the electrophile (e.g., ethyl bromopyruvate) slowly to a solution of the thioamide can help to control the reaction rate and minimize the formation of byproducts.

Part 2: Vilsmeier-Haack Formylation of 2-Cyclopropylthiazole

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[1][2] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[3]

Question 2: The Vilsmeier-Haack formylation of my 2-cyclopropylthiazole is not working, and I am recovering most of my starting material. What should I do?

Answer:

Incomplete conversion in a Vilsmeier-Haack reaction is a common issue and can often be resolved by carefully optimizing the reaction conditions.

  • Causality: The Vilsmeier reagent is a moderately strong electrophile. If the thiazole ring is not sufficiently electron-rich, or if the reaction conditions are not optimal, the electrophilic aromatic substitution may not proceed efficiently.

  • Troubleshooting Steps:

    • Vilsmeier Reagent Formation: The Vilsmeier reagent should be prepared in situ at a low temperature (typically 0 °C) before the addition of the 2-cyclopropylthiazole. Ensure your POCl₃ and DMF are anhydrous, as moisture will quench the reagent.

    • Stoichiometry of the Vilsmeier Reagent: An excess of the Vilsmeier reagent is often required to drive the reaction to completion. A common starting point is to use 1.5 to 3 equivalents of both POCl₃ and DMF relative to the 2-cyclopropylthiazole.

    • Reaction Temperature: The reactivity of the substrate dictates the required temperature. For electron-rich heterocycles, the reaction can often be performed at or below room temperature.[3] If you are observing low conversion, gradually increasing the reaction temperature (e.g., to 40-60 °C) after the initial addition may be necessary. Monitor the reaction progress by TLC.

    • Reaction Time: Some Vilsmeier-Haack reactions can be slow. If the reaction appears to have stalled at a low temperature, extending the reaction time (e.g., overnight) may improve the yield.

Question 3: My Vilsmeier-Haack reaction is producing multiple spots on TLC, and the yield of the desired this compound is low. What are these byproducts and how can I avoid them?

Answer:

The formation of multiple products in a Vilsmeier-Haack reaction often points to issues with regioselectivity or side reactions.

  • Causality: While formylation of 2-substituted thiazoles is generally expected to occur at the 5-position due to electronic and steric factors, minor amounts of the 4-formylated isomer can sometimes be formed. Additionally, if the reaction temperature is too high or the work-up procedure is not carefully controlled, other side reactions can occur.

  • Troubleshooting Steps:

    • Control of Regioselectivity: To favor formylation at the 5-position, it is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Careful Work-up: The reaction must be carefully quenched by pouring the reaction mixture into a vigorously stirred mixture of ice and water. This hydrolyzes the intermediate iminium salt to the aldehyde. A basic work-up (e.g., with sodium bicarbonate or sodium hydroxide solution) is then typically used to neutralize the acidic reaction mixture. Ensure the pH is carefully controlled during the work-up to avoid degradation of the product.

    • Avoid Overheating: Prolonged heating at high temperatures can lead to the formation of colored impurities and decomposition of the product.

Question 4: I have synthesized this compound, but I am struggling to purify it. What are the best purification methods?

Answer:

Purification of aldehydes can sometimes be challenging due to their moderate polarity and potential for instability.

  • Causality: Impurities in the final product can include unreacted starting material, regioisomers, and byproducts from the Vilsmeier-Haack reaction. The aldehyde itself can also undergo oxidation to the corresponding carboxylic acid if exposed to air for prolonged periods.

  • Troubleshooting Steps:

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying aldehydes. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

    • Bisulfite Adduct Formation: For difficult separations, aldehydes can be purified by forming a solid bisulfite adduct.[4][5] This is achieved by treating the crude product with a saturated aqueous solution of sodium bisulfite. The solid adduct can be filtered off, washed, and then the pure aldehyde can be regenerated by treatment with a base (e.g., sodium bicarbonate solution).

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Storage: To prevent oxidation, store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the role of POCl₃ in the Vilsmeier-Haack reaction?

A1: Phosphorus oxychloride (POCl₃) is an activating agent. It reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt, which is the active formylating species in the reaction.[2]

Q2: Can I use other formylating agents instead of POCl₃/DMF?

A2: Yes, other Vilsmeier reagents can be generated using different activating agents like oxalyl chloride or thionyl chloride with DMF. However, POCl₃ is the most commonly used and is generally effective for the formylation of electron-rich heterocycles.

Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material from the product. The product, being an aldehyde, will likely be more polar than the starting 2-cyclopropylthiazole.

Q4: My final product has a yellowish or brownish color. What is the cause and how can I remove it?

A4: The formation of colored impurities is often a result of side reactions or decomposition, which can be exacerbated by high reaction temperatures or prolonged reaction times. Purification by column chromatography or treatment with activated carbon can often remove these colored impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropylthiazole

This protocol is a general guideline and may require optimization.

  • To a stirred solution of cyclopropanecarbothioamide (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol), add 1,3-dichloroacetone (1.05 eq).

  • Heat the reaction mixture to reflux (or a lower temperature as determined by optimization) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of 2-Cyclopropylthiazole

This protocol is a general guideline and may require optimization.

  • To a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (3.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF, maintaining the internal temperature below 5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-cyclopropylthiazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or warm to a higher temperature as needed, while monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Neutralize the aqueous solution by the slow addition of a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

ParameterRecommended RangeRationale
Vilsmeier Reagent (eq) 1.5 - 3.0Ensures complete consumption of the starting material.
Reaction Temperature (°C) 0 - 60Substrate dependent; lower temperatures favor regioselectivity.[3]
Reaction Time (h) 1 - 24Dependent on substrate reactivity and temperature.
Work-up pH 7 - 8Neutralization is crucial for product stability and isolation.

Visualizing the Workflow

Synthetic Pathway

Synthetic_Pathway A Cyclopropanecarbothioamide B 2-Cyclopropylthiazole A->B Hantzsch Synthesis (or related method) C This compound B->C Vilsmeier-Haack (POCl3, DMF)

Caption: Synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_formylation Vilsmeier-Haack Formylation Start Low Yield of Aldehyde Incomplete Incomplete Reaction? Start->Incomplete Byproducts Multiple Products? Start->Byproducts Increase_Reagent Increase Vilsmeier Reagent eq. Incomplete->Increase_Reagent Yes Increase_Temp Increase Temperature Incomplete->Increase_Temp Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Yes Lower_Temp Lower Reaction Temp. Byproducts->Lower_Temp Yes Careful_Workup Optimize Work-up Byproducts->Careful_Workup Yes End Improved Yield Increase_Reagent->End Increase_Temp->End Increase_Time->End Lower_Temp->End Careful_Workup->End

Caption: Decision tree for troubleshooting the Vilsmeier-Haack reaction.

References

Technical Support Center: Synthesis of Thiazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiazole-5-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you troubleshoot and optimize your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of thiazole-5-carbaldehydes, particularly when employing the Vilsmeier-Haack formylation or metalation-formylation routes.

Problem 1: Low or No Yield of the Desired Thiazole-5-carbaldehyde

Question: I am attempting a Vilsmeier-Haack formylation of my 2-substituted thiazole, but I am observing very low conversion to the desired 5-carbaldehyde. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Vilsmeier-Haack formylation of thiazoles can often be attributed to several factors, primarily related to the reactivity of your substrate and the reaction conditions.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] The thiazole ring is electron-rich, particularly at the C5 position, making it susceptible to formylation.[2] However, the nature of the substituent at the C2 (and C4) position plays a crucial role.

    • Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, or amino groups at the C2 position enhance the electron density of the ring, facilitating the electrophilic attack at C5 and generally leading to good yields.[2]

    • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro, cyano, or ester groups deactivate the ring, making the formylation more difficult and often requiring harsher conditions (e.g., higher temperatures, longer reaction times), which can in turn lead to side reactions.

  • Vilsmeier Reagent Stoichiometry and Activity: The Vilsmeier reagent (a chloroiminium salt) is typically generated in situ from a formamide derivative (like DMF) and a chlorinating agent (like POCl₃ or oxalyl chloride).

    • Ensure that your DMF is anhydrous, as moisture will quench the Vilsmeier reagent.

    • The molar ratio of POCl₃ to DMF is critical. An excess of POCl₃ can lead to the formation of inactive complexes or side reactions. A 1:1 to 1:3 ratio of substrate to Vilsmeier reagent is a good starting point, but optimization may be necessary.

  • Reaction Temperature: The temperature profile is a key parameter. The reaction is often started at a low temperature (0-5 °C) during the addition of POCl₃ to control the exothermic formation of the Vilsmeier reagent, and then gradually warmed to room temperature or heated to drive the reaction to completion.[3] For less reactive substrates, heating may be necessary, but excessive heat can promote the formation of byproducts.

Troubleshooting Workflow:

start Low Yield of Thiazole-5-carbaldehyde check_substrate Analyze Substrate Reactivity start->check_substrate check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp solution_edg For EDG-Substituted Thiazoles: - Use milder conditions - Shorter reaction times check_substrate->solution_edg Nature of substituent solution_ewg For EWG-Substituted Thiazoles: - Increase temperature cautiously - Use a more reactive formylating agent - Consider alternative synthetic routes check_substrate->solution_ewg Nature of substituent solution_reagents - Use anhydrous DMF - Optimize POCl3:DMF ratio - Use fresh reagents check_reagents->solution_reagents solution_temp - Start at 0°C, then warm gradually - For unreactive substrates, heat incrementally (e.g., 40°C, 60°C) optimize_temp->solution_temp analyze_byproducts Identify Byproducts (TLC, LC-MS) solution_edg->analyze_byproducts solution_ewg->analyze_byproducts solution_reagents->analyze_byproducts solution_temp->analyze_byproducts

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Unexpected Isomers or Byproducts

Question: My reaction is producing a significant amount of an impurity alongside my desired thiazole-5-carbaldehyde. How can I identify and suppress this side reaction?

Answer:

The formation of isomers and byproducts is a common challenge, often stemming from the complex reactivity of the thiazole nucleus and its substituents.

  • Regioisomeric Formylation: While formylation at C5 is generally favored, competing formylation at other positions can occur, especially if the C5 position is sterically hindered or if there are strongly activating groups on the thiazole ring that direct the electrophilic attack elsewhere. For instance, in some 2-aminothiazole derivatives, formylation can occur on the exocyclic nitrogen atom.[4]

  • Reaction with Substituents: If your thiazole contains functional groups like amino or hydroxyl groups, these can compete with the thiazole ring for the Vilsmeier reagent. For example, 2-acetamidothiazoles can undergo N-formylation followed by deacetylation, leading to a 2-formamido-thiazole derivative instead of the desired C5-formylated product.[5]

  • Diformylation: Under forcing conditions (high temperature, large excess of Vilsmeier reagent), diformylation can occur, leading to the formation of dicarbaldehyde derivatives.

  • Formation of Bis(thiazolyl)methane Derivatives: While less common, it is plausible that under certain conditions, the initially formed aldehyde could react further. If the reaction conditions allow for the reduction of the Vilsmeier intermediate or the aldehyde, the resulting methyl group could potentially be activated for a second reaction with another thiazole molecule, leading to bis(thiazolyl)methane-type impurities. The formation of such bis(heterocyclyl)methanes is a known reaction pathway for other heterocyclic systems.[6][7]

  • Ring Opening: The thiazole ring is generally stable, but it can be susceptible to degradation under harsh conditions or in the presence of certain substituents. For example, photo-degradation of some aryl-substituted thiazoles can proceed via a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges and cleaves the ring.[8] While not a direct side reaction of the synthesis, it's a potential degradation pathway for the product.

Strategies for Suppression:

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of side reactions.

    • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent to avoid excess that could lead to diformylation or other side reactions.

  • Protecting Groups: If a substituent is interfering with the reaction, consider using a protecting group. For example, an amino group can be protected as an amide to prevent N-formylation.

  • Alternative Synthetic Routes: If side reactions are unavoidable, consider a different synthetic approach. For example, a metalation-formylation sequence can offer different regioselectivity. Lithiation of a 2-halothiazole followed by quenching with DMF is a common alternative.[9]

Table 1: Common Byproducts and Mitigation Strategies

Byproduct TypePlausible CauseRecommended Solution
N-formylated product Presence of a reactive amino or amido group.[4][5]Protect the amine/amide before formylation (e.g., as a Boc or Cbz group).
Diformylated product Excess Vilsmeier reagent, high temperature.Use a stoichiometric amount of the formylating agent and maintain a lower reaction temperature.
Isomeric carbaldehyde Steric hindrance at C5, electronic effects of substituents.Consider an alternative synthetic route with higher regioselectivity, such as a directed metalation approach.
Ring-opened products Harsh reaction conditions, inherent instability of the substituted thiazole.[8]Use milder conditions. Ensure the reaction is performed in the dark if the product is light-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction on a thiazole?

A1: The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10]

  • Electrophilic Aromatic Substitution: The electron-rich C5 position of the thiazole ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This forms a sigma complex, which then rearomatizes by losing a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final thiazole-5-carbaldehyde.[1][11]

cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent + Thiazole 2-Substituted Thiazole Sigma_Complex Sigma Complex Thiazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H+ Product Thiazole-5-carbaldehyde Iminium_Salt->Product + H2O (workup)

Caption: Mechanism of Vilsmeier-Haack formylation.

Q2: I am considering a metalation-formylation route instead of the Vilsmeier-Haack reaction. What are the potential side reactions for this method?

A2: The metalation-formylation route, typically involving lithiation followed by quenching with an electrophilic formylating agent like DMF, is a powerful alternative. However, it comes with its own set of potential side reactions:

  • Competitive Deprotonation: If your thiazole has other acidic protons, such as those on an alkyl substituent (benzylic protons), the organolithium base may deprotonate that position instead of the desired C5 position.[12]

  • Halogen-Metal Exchange vs. Deprotonation: If you are starting with a 5-halothiazole and attempting to deprotonate at another position (e.g., C2), you might observe halogen-metal exchange instead of deprotonation, especially with bromo- or iodo-substituted thiazoles.[12]

  • Temperature Control: Organolithium reactions are highly sensitive to temperature. Running the reaction at too high a temperature can lead to a loss of selectivity and the formation of byproducts. These reactions are often performed at very low temperatures (-78 °C).[9]

  • Addition to DMF: The reaction of the organolithium species with DMF can sometimes proceed further than the initial addition, leading to over-addition products, although this is less common under carefully controlled conditions.

Q3: How do I choose between the Vilsmeier-Haack reaction and a metalation-formylation strategy?

A3: The choice depends largely on the substituents present on your thiazole ring and the desired regioselectivity.

  • Choose Vilsmeier-Haack when:

    • Your thiazole is substituted with electron-donating groups that activate the C5 position.

    • You want to avoid the use of cryogenic temperatures and highly pyrophoric organolithium reagents.

    • The substituents on your thiazole are stable to acidic conditions.

  • Choose Metalation-Formylation when:

    • Your thiazole contains electron-withdrawing groups that make the Vilsmeier-Haack reaction difficult.

    • You need to introduce the formyl group at a position other than C5, by starting with a pre-functionalized (e.g., halogenated) thiazole.

    • Your molecule is sensitive to acidic conditions but stable to strong bases.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a 2-Arylthiazole
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the 2-arylthiazole (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The product may precipitate at this stage. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyclopropylthiazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidation of this key chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your material throughout your experiments.

Introduction: The Challenge of Aldehyde Stability

This compound is a valuable building block in medicinal chemistry and materials science. However, like many aldehydes, its aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid impurity. This degradation can compromise the yield and purity of subsequent reactions, leading to challenges in purification and potentially impacting the biological activity or material properties of the final product. This guide provides a comprehensive overview of the causes of oxidation and practical, field-proven strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). This is a common reactivity for aldehydes and can be initiated by atmospheric oxygen, particularly in the presence of light, heat, or trace metal impurities.

Q2: How can I visually detect if my sample of this compound has started to oxidize?

A2: While there may not be a distinct color change, the oxidation product, 2-cyclopropylthiazole-5-carboxylic acid, has different physical properties. Over time, you might observe a change in the physical state of the material, such as clumping or a change in solubility. However, the most reliable methods for detecting oxidation are analytical techniques such as ¹H NMR, HPLC, or LC-MS.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize oxidation, this compound should be stored under an inert atmosphere (nitrogen or argon) at a refrigerated temperature of 2-8°C[1]. The container should be tightly sealed to prevent exposure to air and moisture.

Q4: Is it necessary to use an antioxidant with this compound?

A4: While not always mandatory if handled under strictly inert conditions, the addition of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) can provide an extra layer of protection against oxidation, especially if the material will be handled in the air for brief periods or stored for an extended time[2][3]. The use of BHT is a common practice to stabilize organic compounds prone to peroxide formation and subsequent oxidation[2].

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Solution
Decreased purity over time, with a new peak appearing in HPLC/LC-MS analysis. Oxidation of the aldehyde to the corresponding carboxylic acid.1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C under an inert atmosphere (N₂ or Ar)[1]. 2. Inert Atmosphere Handling: Use a glovebox or Schlenk line for all manipulations to minimize air exposure. 3. Consider an Antioxidant: For long-term storage or frequent access, consider adding a small amount of an antioxidant like BHT (e.g., 0.01-0.1% w/w).
Inconsistent reaction yields or the formation of unexpected byproducts. Use of partially oxidized starting material.1. Purity Check: Before use, verify the purity of the this compound by ¹H NMR or HPLC. 2. Purification: If oxidation is detected, the aldehyde can often be repurified by column chromatography.
Material appears discolored or has a different consistency than a fresh sample. Potential degradation, which could include oxidation or polymerization.1. Analytical Confirmation: Do not use the material until its identity and purity are confirmed by analytical methods. 2. Review Handling Practices: Ensure all handling procedures minimize exposure to air, light, and heat.

Experimental Protocols

Protocol 1: Proper Storage of this compound
  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inerting the Vial: Place the vial in a vacuum oven to remove air and moisture. Alternatively, flush the vial with a gentle stream of dry nitrogen or argon for several minutes.

  • Transfer: If the compound is in its original container, transfer the desired amount to the prepared vial inside a glovebox or under a positive pressure of inert gas.

  • Backfill and Seal: Backfill the vial headspace with nitrogen or argon before tightly sealing the cap.

  • Storage: Store the sealed vial in a refrigerator at 2-8°C[1].

Protocol 2: Handling this compound in an Inert Atmosphere

This protocol outlines the use of a Schlenk line for transferring the aldehyde.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • System Purge: Assemble your reaction glassware and connect it to the Schlenk line. Purge the system by alternating between vacuum and backfilling with inert gas at least three times.

  • Reagent Transfer: To transfer the aldehyde, use a cannula or a gas-tight syringe. If using a syringe, first flush it with inert gas.

  • Positive Pressure: Maintain a slight positive pressure of inert gas throughout the experiment to prevent air from entering the system.

Visualization of the Oxidation Process and Prevention Workflow

The following diagrams illustrate the chemical transformation during oxidation and a recommended workflow to prevent it.

Oxidation_Pathway Aldehyde This compound Carboxylic_Acid 2-Cyclopropylthiazole-5-carboxylic Acid Aldehyde->Carboxylic_Acid Oxidation Oxidizing_Agent O₂ (Air) Oxidizing_Agent->Carboxylic_Acid

Caption: Oxidation of this compound.

Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_stabilization Stabilization (Optional) Store_Inert Store under Inert Gas (N₂ or Ar) Stable_Compound Stable 2-Cyclopropylthiazole- 5-carbaldehyde Store_Inert->Stable_Compound Store_Cold Refrigerate (2-8°C) Store_Cold->Stable_Compound Store_Dark Store in Amber Vial Store_Dark->Stable_Compound Use_Glovebox Use Glovebox or Schlenk Line Use_Glovebox->Stable_Compound Dry_Glassware Use Dry Glassware Dry_Glassware->Stable_Compound Add_Antioxidant Add Antioxidant (e.g., BHT) Add_Antioxidant->Stable_Compound

Caption: Workflow for preventing oxidation.

Analytical Methods for Purity Assessment

Regularly assessing the purity of this compound is crucial. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is highly effective for separating the aldehyde from its more polar carboxylic acid oxidation product. A typical mobile phase could be a gradient of acetonitrile and water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides a clear diagnostic for oxidation. The aldehyde proton signal (typically around 9-10 ppm) will decrease in intensity, while a carboxylic acid proton signal (often broad and further downfield, >10 ppm) may appear.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the mass of the parent compound and any degradation products, confirming the presence of the oxidized species.

References

Technical Support Center: Scale-Up Synthesis of 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropylthiazole-5-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a key intermediate in the development of novel therapeutics, ensuring a robust and scalable synthesis is paramount. This document provides in-depth, field-proven insights into potential challenges, troubleshooting strategies, and detailed protocols, structured in a practical question-and-answer format.

I. Synthesis Overview & Core Chemistry

The most common and industrially viable route to this compound is the direct formylation of 2-cyclopropylthiazole via the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to install a formyl (-CHO) group onto an electron-rich heterocyclic ring.[1][2]

The thiazole ring system is sufficiently electron-rich to undergo this electrophilic substitution, with the reaction showing high regioselectivity for the C5 position, which is activated by the ring sulfur and nitrogen atoms.[3]

Synthetic Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation cluster_2 Part 3: Purification A Cyclopropanecarboxamide C 2-Cyclopropylthiazole A->C Hantzsch Thiazole Synthesis B α-Halo Ketone B->C D POCl3 + DMF F Iminium Salt Intermediate C->F Electrophilic Attack E Vilsmeier Reagent ([ClCH=N(Me)2]+Cl-) D->E Reagent Formation E->F G Aqueous Work-up (Hydrolysis) F->G H Crude Product G->H I Recrystallization or Distillation H->I J This compound (Final Product) I->J

Caption: Overall workflow for the synthesis and purification of the target compound.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the scale-up of the Vilsmeier-Haack formylation of 2-cyclopropylthiazole.

Q1: My reaction yield is low (<70%) or the conversion has stalled. What are the primary factors to investigate?

A1: Low yield is the most frequent scale-up challenge. The root cause typically lies in one of three areas: the Vilsmeier reagent itself, reaction conditions, or starting material quality.

  • Vilsmeier Reagent Formation & Stoichiometry: The formation of the active electrophile, the Vilsmeier reagent, from POCl₃ and DMF is critical.[2]

    • Order of Addition: Always add POCl₃ slowly to cold (0–5 °C) DMF. This is an exothermic process, and a temperature spike can lead to reagent decomposition.

    • Stoichiometry: A slight excess of POCl₃ (1.1–1.5 equivalents) relative to DMF is often used to ensure complete conversion of the amide to the Vilsmeier reagent. However, a large excess can lead to side reactions.

    • Aging: After formation, the reagent is often "aged" for a short period (e.g., 30 minutes) at a controlled temperature before adding the thiazole substrate. Ensure this step is consistent.

  • Reaction Conditions:

    • Temperature Control: The formylation of the thiazole is also exothermic. On a large scale, efficient heat transfer is crucial. A runaway reaction can lead to a complex mixture of byproducts. The reaction temperature often ranges from ambient to 80°C, depending on the substrate's reactivity.[1] A good starting point is 40-50 °C.

    • Reaction Time: Monitor the reaction by an appropriate method (TLC, GC, HPLC). Reactions that appear complete at the lab scale may require longer times at the pilot scale due to mixing and heat transfer limitations.

  • Substrate Quality: The purity of the starting 2-cyclopropylthiazole is non-negotiable. Impurities from its synthesis (e.g., unreacted thioamides or α-haloketones) can consume the Vilsmeier reagent or lead to colored impurities that are difficult to remove.

Q2: I'm observing a significant new impurity by HPLC/GC after scaling up. What could it be?

A2: The impurity profile can change with scale. The most common issues are related to thermal decomposition or side reactions.

  • Over-alkylation/Decomposition: The Vilsmeier reagent is highly reactive. If the temperature is too high or the reaction is held for an excessive amount of time, the product or starting material can decompose. The cyclopropyl group itself is generally stable under these conditions, but the thiazole ring can be susceptible to cleavage under harsh acidic conditions.

  • Regioisomers: While formylation is highly selective for the C5 position, trace amounts of C4 formylation are possible, though sterically hindered. This is more likely if the C5 position is somehow blocked or if extreme conditions are used.

  • Residual Starting Material: This points back to the issues in Q1. Incomplete conversion is a common "impurity."

Troubleshooting Logic Diagram

G A Scale-Up Issue Observed B Low Yield / Stalled Reaction A->B C New Impurity Profile A->C D Work-up / Isolation Problem A->D B1 Vilsmeier Reagent Formation/Stoichiometry B->B1 Check B2 Reaction Temperature & Time B->B2 Check B3 Starting Material Purity (GC/NMR) B->B3 Check C1 Thermal Decomposition (Check Temp Profile) C->C1 Investigate C2 Side Reactions (Characterize Impurity) C->C2 Investigate D1 Quenching Protocol (Temp, Rate) D->D1 Optimize D2 pH Adjustment & Extraction Solvent D->D2 Optimize

Caption: Decision tree for troubleshooting common scale-up issues.

Q3: The aqueous work-up is difficult. How can I improve quenching, phase separation, and product isolation?

A3: Work-up is often the most challenging step to scale. The key is controlled hydrolysis of the intermediate iminium salt and unreacted Vilsmeier reagent.

  • Controlled Quenching: The quench is highly exothermic. A "reverse quench," where the reaction mixture is added slowly to a cold (0–10 °C) aqueous solution, is mandatory at scale. Quenching into a solution of sodium bicarbonate or sodium acetate can help control the initial exotherm and acidity.

  • pH Adjustment: After quenching, the solution will be very acidic (pH < 1). The product is an aldehyde and can be unstable in strong acid or strong base. Carefully adjust the pH to ~6-7 using a suitable base (e.g., 20-50% NaOH solution or solid Na₂CO₃) while maintaining a low temperature (< 25 °C).

  • Phase Separation: Emulsions can form, especially if there are solid byproducts.

    • Solvent Choice: Use a water-immiscible solvent like ethyl acetate, toluene, or methyl tert-butyl ether (MTBE) for extraction.

    • Brine Wash: After extraction, washing the combined organic layers with a saturated NaCl solution (brine) can help break emulsions and remove residual water.

    • Filtration: If inorganic salts precipitate during neutralization, it may be necessary to filter the entire biphasic mixture before separating the layers.

Q4: Column chromatography isn't viable for our target throughput. What are the best methods for large-scale purification?

A4: The goal is to develop a purification method that avoids chromatography.

  • Recrystallization: This is the preferred method. A systematic solvent screen is essential.

    • Solvent System: Look for a solvent or solvent pair where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices for a molecule like this include isopropanol/water, ethanol, heptane/ethyl acetate, or toluene.

    • Procedure: Dissolve the crude solid in the minimum amount of hot solvent, filter hot to remove insoluble impurities, allow to cool slowly to form crystals, and then cool further (e.g., to 0–5 °C) to maximize recovery.

  • Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be an excellent option. Check the thermal stability of the compound by DSC/TGA before attempting distillation at scale.

  • Slurry Wash: If the crude product is a solid with high purity (>95%), a simple slurry wash in a solvent that dissolves key impurities but not the product (e.g., cold heptane or ether) can be a very effective final polishing step.

III. Key Experimental Protocols

The following protocols are provided as a baseline for laboratory-scale synthesis (up to 50g) and can be adapted for scale-up with appropriate engineering controls.

Protocol 1: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a dry, inerted reactor equipped with mechanical stirring, a thermocouple, and an addition funnel, charge N,N-dimethylformamide (DMF, 1.2 eq). Cool the reactor to 0–5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.3 eq) via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 5–10 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: Add a solution of 2-cyclopropylthiazole (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or DMF) to the Vilsmeier reagent at a rate that maintains the internal temperature below 20 °C.

  • Once the addition is complete, slowly warm the reaction mixture to 45–50 °C and hold for 2–4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by GC or TLC (e.g., using a 3:1 Heptane:Ethyl Acetate mobile phase).

Protocol 2: Work-up and Isolation
  • Quench: In a separate reactor, prepare a solution of water and sodium bicarbonate (3-4 eq). Cool this solution to 5–10 °C.

  • Slowly transfer the completed reaction mixture into the cold bicarbonate solution, maintaining the quench temperature below 25 °C. Vigorous gas evolution (CO₂) will occur.

  • Extraction: Once the quench is complete and gas evolution has ceased, add the extraction solvent (e.g., Ethyl Acetate). Stir for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer one more time with the same solvent.

  • Wash: Combine the organic layers and wash with water, followed by saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a yellow to brown oil or solid.

Vilsmeier-Haack Mechanism Diagramdot

// Step 1: Vilsmeier Reagent Formation node1 [label="DMF + POCl3"]; node2 [label="Vilsmeier Reagent\n(Electrophile)"]; node1 -> node2 [label="Step 1"];

// Step 2: Electrophilic Attack node3 [label="2-Cyclopropylthiazole\n(Nucleophile)"]; node4 [label="Sigma Complex\n(Intermediate)"]; node3 -> node4; node2 -> node4 [label="Step 2"];

// Step 3: Deprotonation node5 [label="Iminium Salt"]; node4 -> node5 [label="Step 3\n(Aromaticity Restored)"];

// Step 4: Hydrolysis node6 [label="H2O (Work-up)"]; node7 [label="Final Product\n(Aldehyde)"]; node5 -> node7; node6 -> node7 [label="Step 4"]; }

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Cyclopropylthiazole-5-carbaldehyde (C7H7NOS, CAS 877385-86-9).[1][2] This document provides in-depth troubleshooting for researchers, chemists, and drug development professionals experiencing challenges in synthetic routes involving this versatile heterocyclic aldehyde. Our focus is on diagnosing the root cause of reaction failures and providing actionable, scientifically-grounded solutions.

Understanding the Reagent: Key Physicochemical & Reactivity Insights

Before troubleshooting, it's crucial to understand the inherent properties of this compound. Its reactivity is dominated by the aldehyde group, but the electronic nature of the thiazole ring and the stability of the cyclopropyl moiety play critical roles.

PropertyValue / ObservationImplication for Synthesis
Molecular Formula C7H7NOS[1]Relatively small, polar molecule.
Molar Mass 153.20 g/mol [3]Standard molecular weight.
Aldehyde Reactivity HighThe primary site for reactions like reductive amination, Wittig olefination, oxidation, and reduction.
Thiazole Ring Aromatic, Electron-deficient at C2[4]The ring is generally stable but can be deprotonated at the C2 position under strong basic conditions.[4][5] The nitrogen atom is weakly basic (pKa of conjugate acid ≈ 2.5).[5]
Cyclopropyl Group Strained Ring System[6]Highly strained, with "bent bonds" that have partial π-character.[7][8] This group can stabilize an adjacent positive charge exceptionally well but can be susceptible to ring-opening under harsh acidic or certain catalytic conditions.[7][8][9][10]
Purity ≥95-98% (Typical)[2][11]Impurities can significantly impact reaction outcomes. Always verify the purity via CoA.[11] Common impurities include the corresponding carboxylic acid (from air oxidation) or unreacted starting materials from its synthesis.
General Troubleshooting Workflow for Failed Reactions

When a reaction fails, a systematic approach is essential. The following workflow helps diagnose the issue, starting from the most common and easily verifiable causes.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Conversion / Impure Product) check_sm 1. Verify Starting Material (SM) Purity & Integrity (NMR, LC-MS) start->check_sm sm_ok SM is Pure check_sm->sm_ok Pass sm_bad SM is Impure/Degraded check_sm->sm_bad Fail check_reagents 2. Check Reagents & Solvents (Anhydrous? Correct Stoichiometry? Active?) reagents_ok Reagents OK check_reagents->reagents_ok Pass reagents_bad Reagent Issue Identified check_reagents->reagents_bad Fail check_conditions 3. Review Reaction Conditions (Temp, Atmosphere, Time) conditions_ok Conditions Correct check_conditions->conditions_ok Pass conditions_bad Condition Error Found check_conditions->conditions_bad Fail sm_ok->check_reagents purify_sm Action: Purify SM (e.g., Chromatography, Bisulfite Adduct) sm_bad->purify_sm reagents_ok->check_conditions replace_reagent Action: Replace/Purify Reagent (e.g., Redistill Solvent, Titrate Base) reagents_bad->replace_reagent analyze_byproducts 4. Analyze Crude Mixture (TLC, LC-MS, NMR) Identify Side Products conditions_ok->analyze_byproducts adjust_conditions Action: Adjust Conditions (e.g., Increase Temp, Use Inert Gas) conditions_bad->adjust_conditions hypothesis Formulate Hypothesis (Side Reaction? Decomposition?) analyze_byproducts->hypothesis optimize Optimize Reaction (See Specific Guides Below) hypothesis->optimize

Caption: General diagnostic workflow for troubleshooting failed syntheses.

FAQs: Reaction-Specific Troubleshooting

This section addresses common failure modes for specific reaction types involving this compound.

3.1 Reductive Amination

Question: My reductive amination is showing no conversion of the aldehyde, or I'm only isolating the starting amine. What's going wrong?

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Formation: The crucial first step is the condensation of the aldehyde and the amine.[12][13]

    • Causality: The reaction is an equilibrium. Water is produced and must be removed, or the reaction must be driven forward. Mildly acidic conditions (pH 4-5) are often required to protonate the carbonyl, making it more electrophilic, but highly acidic conditions will protonate the amine, rendering it non-nucleophilic.[12]

    • Diagnostic: Monitor imine formation by TLC or ¹H NMR before adding the reducing agent. Look for the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the imine proton.

    • Solution:

      • Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.

      • Incorporate a catalytic amount of a mild acid, such as acetic acid (AcOH).[14]

      • For difficult couplings, a Lewis acid like Ti(OiPr)₄ can be used to activate the aldehyde.[12][14]

  • Incorrect Reducing Agent or Conditions: The choice of reducing agent is critical for selectively reducing the imine in the presence of the aldehyde.[12]

    • Causality: Strong reducing agents like NaBH₄ can reduce the starting aldehyde faster than the imine forms, leading to the corresponding alcohol as a byproduct.[12] Milder, imine-selective reagents are preferred.

    • Solution: Use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[12] These reagents are more stable at the mildly acidic pH required for imine formation and are selective for the protonated iminium ion over the neutral carbonyl.[13]

  • Low Amine Nucleophilicity: If your amine is electron-deficient (e.g., substituted with electron-withdrawing groups), its nucleophilicity may be too low for efficient condensation.[14]

    • Solution: Increase the reaction temperature (e.g., 40-60 °C) during the imine formation step before adding the reducing agent.[14] Increase the concentration of the reactants.

3.2 Wittig Reaction / Horner-Wadsworth-Emmons (HWE)

Question: My Wittig reaction has a low yield, and I'm recovering my starting aldehyde. Why?

Potential Causes & Solutions:

  • Ineffective Ylide Generation: The phosphorus ylide (Wittig reagent) must be successfully formed before the aldehyde is added.[15]

    • Causality: Ylide formation requires a sufficiently strong base to deprotonate the phosphonium salt. Moisture can quench the strong bases (like n-BuLi, NaH) typically used.[16]

    • Diagnostic: A successful ylide formation is often indicated by a distinct color change (e.g., to deep red, orange, or yellow).

    • Solution:

      • Ensure all glassware is rigorously oven- or flame-dried.

      • Use freshly distilled, anhydrous solvents (e.g., THF, ether).[17]

      • Use a suitable strong base. For non-stabilized ylides (R=alkyl), n-BuLi or NaHMDS is required. For stabilized ylides (R=EWG), milder bases like t-BuOK or even NaOMe can suffice.[18]

  • Ylide Reactivity Mismatch: The reactivity of the ylide must be matched to the electrophile.

    • Causality: Stabilized ylides (e.g., from Ph₃P=CHCO₂Et) are significantly less reactive than non-stabilized ylides (e.g., Ph₃P=CH₂).[16][18] While aldehydes are generally very reactive, a stabilized ylide might still react sluggishly.

    • Solution: For reactions with stabilized ylides, you may need to heat the reaction after adding the aldehyde. If the reaction still fails, consider switching to the more reactive HWE reagent (a phosphonate ester), which often provides better yields for E-alkenes.

  • Side Reactions: The aldehyde may be labile under the strongly basic conditions of the reaction.[19]

    • Solution: Add the aldehyde slowly at a low temperature (e.g., -78 °C or 0 °C) after the ylide has been pre-formed, then allow the reaction to warm to room temperature. This minimizes the aldehyde's exposure time to the strong base.

3.3 Oxidation to Carboxylic Acid

Question: My attempt to oxidize the aldehyde to 2-Cyclopropylthiazole-5-carboxylic acid resulted in a complex mixture or decomposition. What happened?

Potential Causes & Solutions:

  • Oxidant is too Harsh: Strong oxidants under harsh conditions (e.g., hot KMnO₄) can degrade the thiazole ring or the cyclopropyl group.

    • Causality: Heterocyclic rings can be susceptible to cleavage by aggressive oxidizing agents.

    • Solution: Use milder, more selective oxidation conditions.

      • Pinnick Oxidation: Sodium chlorite (NaClO₂) buffered with a phosphate buffer and using a scavenger like 2-methyl-2-butene is highly effective for converting aldehydes to carboxylic acids without over-oxidation.[20]

      • TEMPO-Catalyzed Oxidation: Using catalytic TEMPO with a stoichiometric oxidant like sodium hypochlorite (bleach) is another mild and efficient method.[21]

      • Silver(I) Oxide (Tollens' Reagent): A classic and very mild method for aldehyde oxidation.

  • Reaction pH: The stability of the product and starting material can be pH-dependent.

    • Solution: Maintain buffered or neutral conditions where possible. The Pinnick oxidation is typically run at a slightly acidic to neutral pH.

Side_Reactions start This compound desired Desired Product (e.g., Amine, Alkene, Acid) start->desired Target Reaction side1 Over-reduction to Alcohol (e.g., with NaBH4 in Reductive Amination) start->side1 [Reducing Agent] side2 Cannizzaro Reaction (Strong Base, No α-H) start->side2 [Base] side3 Cyclopropyl Ring Opening (Harsh Acid / Lewis Acid) start->side3 [H+] side4 Thiazole Ring Degradation (Strong Oxidants / Reductants) start->side4 [Ox] or [H]

Caption: Potential competing side reactions and decomposition pathways.

Purification & Analytical Protocols

Problem: The product appears impure by TLC/NMR, or it is decomposing during column chromatography.

4.1 Purification Strategy: Bisulfite Adduct Formation

For stubborn impurities or thermally labile products, purification via a sodium bisulfite adduct can be a highly selective method for isolating the aldehyde starting material if it is the major component of a failed reaction, or for purifying an aldehydic product.[22][23][24]

Protocol for Aldehyde Isolation:

  • Dissolve the crude reaction mixture in a suitable solvent like methanol or DMF.[24][25]

  • Add a saturated aqueous solution of sodium bisulfite and shake the mixture vigorously for several minutes.[25]

  • Dilute with water and extract with an immiscible organic solvent (e.g., ethyl acetate/hexanes).[24][25] The non-aldehydic impurities will remain in the organic layer. The water-soluble bisulfite adduct will be in the aqueous layer.[23]

  • Separate the aqueous layer. To regenerate the aldehyde, add a base (e.g., NaOH or Na₂CO₃) until the solution is basic (pH > 10) and extract the released aldehyde back into an organic solvent.[24]

4.2 Column Chromatography Considerations
  • Acid Sensitivity: Aldehydes can be sensitive to acidic silica gel, leading to degradation or acetal formation if alcohols are present in the eluent.[22]

  • Solution: Neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1% Et₃N in the eluent), then wash with the pure eluent before packing the column.[22]

4.3 Key Analytical Signatures (¹H NMR)
  • Aldehyde Proton (CHO): ~9.8 - 10.2 ppm (singlet). Its disappearance is the primary indicator of a successful reaction.

  • Thiazole Proton (C4-H): ~8.0 - 8.5 ppm (singlet). A shift or disappearance can indicate a reaction at the thiazole ring.

  • Cyclopropyl Protons: ~1.0 - 2.5 ppm (multiplets). Significant changes in this region could suggest ring-opening or other transformations.

  • Carboxylic Acid Proton (COOH): A broad singlet, typically >10 ppm. Appears upon successful oxidation.

References

analytical methods for purity assessment of 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purity Assessment of 2-Cyclopropylthiazole-5-carbaldehyde

Welcome to the technical support guide for the analytical purity assessment of this compound (C₇H₇NOS). This document is designed for researchers, quality control analysts, and drug development professionals. Here, we provide in-depth, field-tested guidance in a troubleshooting and FAQ format to address specific challenges you may encounter during your analysis. Our goal is to explain the causality behind experimental choices, ensuring robust and reliable results.

Core Concept: Why Purity Matters

The purity of this compound, a key intermediate in the synthesis of various pharmacologically active compounds, is paramount. Impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. Therefore, employing validated, high-resolution analytical methods is not just a regulatory requirement but a scientific necessity.

FAQ 1: High-Performance Liquid Chromatography (HPLC) for Routine Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of moderately polar, non-volatile compounds like this compound.[1] Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities and degradation products.[2][3][4][5][6]

Q1.1: I'm starting from scratch. What is a reliable HPLC method to begin with?

Answer: A robust starting point is a reversed-phase HPLC (RP-HPLC) method. This approach separates compounds based on their hydrophobicity.

Causality: this compound is a moderately polar molecule, making it well-suited for retention on a nonpolar C18 stationary phase with a polar mobile phase. Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure and better peak efficiency. A UV detector is suitable as the thiazole ring and carbonyl group are chromophores.

Experimental Protocol: RP-HPLC Method

ParameterRecommended ConditionRationale & Notes
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Industry standard for robust separations of small molecules.[1][2][3]
Mobile Phase A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade)Provides good peak shape and resolution for many heterocyclic compounds.
Gradient Start at 70% A / 30% B, ramp to 20% A / 80% B over 20 minutes.A gradient is recommended to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant temperature is crucial for reproducible retention times.
Injection Vol. 10 µLCan be adjusted based on sample concentration and detector sensitivity.
Detector UV-Vis or Diode Array (DAD) at ~240 nmThe thiazole moiety typically has strong absorbance in this region. A DAD allows for peak purity analysis.[2][3]
Sample Prep. Dissolve accurately weighed sample in Acetonitrile:Water (50:50) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.Proper dissolution and filtration prevent column blockage and ensure accurate quantification.
Q1.2: My chromatogram shows significant peak tailing for the main compound. What's causing this and how do I fix it?

Answer: Peak tailing is a common issue that indicates a problem with the interaction between your analyte and the stationary phase.

Troubleshooting Flowchart for Peak Tailing

G start Peak Tailing Observed check_ph Is the mobile phase pH appropriate? start->check_ph check_column Is the column old or contaminated? check_ph->check_column Yes solution_ph Adjust mobile phase pH. Add 0.1% formic acid or trifluoroacetic acid to suppress silanol interactions. check_ph->solution_ph No check_overload Is the column overloaded? check_column->check_overload No solution_column Wash the column with a strong solvent (e.g., isopropanol). If unresolved, replace the column. check_column->solution_column Yes solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes G start Unexpected Peaks in HPLC step1 Inject known starting materials and intermediates. start->step1 Compare retention times step2 Perform forced degradation studies (acid, base, peroxide, heat, light). start->step2 Generate potential degradants step3 Collect fractions of the unknown peaks. step1->step3 If peaks don't match knowns step2->step1 step4 Analyze fractions by Mass Spectrometry (LC-MS) or NMR. step3->step4 result Identify impurity structures. step4->result

References

Technical Support Center: Managing Impurities in 2-Cyclopropylthiazole-5-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Cyclopropylthiazole-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification, control, and remediation of common impurities encountered during production. Our goal is to equip you with the scientific rationale and practical protocols necessary to achieve high purity and yield for this critical building block.

Synthesis Overview and Common Impurity Profile

The most prevalent and scalable route to this compound involves a two-step sequence: the initial formation of the 2-cyclopropylthiazole core, followed by formylation at the C5 position. The Hantzsch thiazole synthesis is a common method for creating the core, while the Vilsmeier-Haack reaction is a highly effective and widely used method for the subsequent formylation of the electron-rich thiazole ring.[1][2][3]

Generalized Synthetic Pathway

The diagram below illustrates the typical synthetic approach. Impurities can be introduced from starting materials or generated during either of these key transformations.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A Cyclopropanecarbothioamide C 2-Cyclopropylthiazole A->C Reaction B α-Halo Acetaldehyde equivalent (e.g., Chloroacetaldehyde) B->C E This compound (Final Product) C->E Electrophilic Substitution D POCl₃ + DMF (Vilsmeier Reagent) D->E G start Start: Crude Product Analysis (HPLC, TLC, NMR) check_purity Purity < 95%? start->check_purity check_impurity Identify Major Impurity check_purity->check_impurity Yes purity_ok Purity > 95% check_purity->purity_ok No is_sm Starting Material (2-Cyclopropylthiazole)? check_impurity->is_sm is_discolored Product Discolored? check_impurity->is_discolored is_unknown Other/Unknown Impurity? check_impurity->is_unknown sm_actions Review Vilsmeier Reaction: • Anhydrous Conditions? • Reagent Stoichiometry? • Temperature/Time? is_sm->sm_actions Yes end End: Product Meets Spec sm_actions->end discolor_actions • Check for Thermal Runaway • Use Activated Carbon Treatment • Recrystallize is_discolored->discolor_actions Yes discolor_actions->end unknown_actions • Review Workup Protocol • Check for Incomplete Hydrolysis • Perform Column Chromatography is_unknown->unknown_actions Yes unknown_actions->end purity_ok->end

References

Validation & Comparative

Navigating the Therapeutic Potential of 2-Cyclopropylthiazole-5-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in the design of novel therapeutic agents. The introduction of a cyclopropyl group at the 2-position and a carbaldehyde at the 5-position of the thiazole ring creates the 2-Cyclopropylthiazole-5-carbaldehyde scaffold, a versatile building block for generating a diverse library of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This guide provides a comprehensive comparison of the biological activities of various derivatives of this compound, supported by experimental data. We will delve into their anticancer and antimicrobial properties, explore the structure-activity relationships that govern their potency, and provide detailed protocols for the key biological assays used in their evaluation.

Comparative Analysis of Anticancer Activity

Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer, leading to the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

A common strategy to enhance the anticancer potential of the core scaffold is the synthesis of hydrazone derivatives from the carbaldehyde group. These modifications can significantly impact the compound's ability to interact with biological targets.

Quantitative Comparison of In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of a series of synthesized hydrazone derivatives of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented. A lower IC50 value indicates higher potency.

Compound IDR-Group on HydrazoneCancer Cell LineIC50 (µM)Reference
CPTH-1 4-ChlorophenylHCT-116 (Colon)0.72[4]
CPTH-2 4-MethoxyphenylHCT-116 (Colon)1.55[4]
CPTH-3 2,4-DichlorophenylMCF-7 (Breast)12.5[5]
CPTH-4 4-NitrophenylA549 (Lung)25.8[5]
CPTH-5 PhenylHepG2 (Liver)0.81[5]
CPTH-6 4-MethylsulfonylphenylHepG2 (Liver)0.79[5]
Methotrexate (Standard Drug)HCT-116 (Colon)0.70[4]
Cisplatin (Standard Drug)HepG2 (Liver)0.091[5]

Analysis of Structure-Activity Relationship (SAR):

The data reveals that the nature of the substituent on the hydrazone moiety plays a crucial role in determining the anticancer activity. For instance, the presence of a 4-chlorophenyl group (CPTH-1) resulted in potent activity against the HCT-116 colon cancer cell line, comparable to the standard drug methotrexate.[4] In contrast, the introduction of a 4-methoxyphenyl group (CPTH-2) led to a slight decrease in activity.[4] Against the HepG2 liver cancer cell line, derivatives with a phenyl (CPTH-5) or a 4-methylsulfonylphenyl (CPTH-6) group exhibited significant cytotoxicity.[5] This suggests that both electron-withdrawing and electron-donating groups can influence the anticancer potency, and the optimal substituent may vary depending on the cancer cell type.

Mechanistic Insights: Targeting Key Signaling Pathways

Several studies suggest that thiazole derivatives exert their anticancer effects by modulating critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[6] Western blot analysis is a key technique used to investigate the effect of these compounds on the protein expression levels within these pathways.

Comparative Analysis of Antimicrobial Activity

In an era of increasing antimicrobial resistance, the development of novel antibacterial and antifungal agents is of paramount importance. Derivatives of this compound, particularly thiosemicarbazones, have demonstrated promising activity against a range of pathogenic microorganisms.

Quantitative Comparison of In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of a series of thiosemicarbazone derivatives of this compound. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism, are presented.

Compound IDR-Group on ThiosemicarbazoneBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
CPTS-1 PhenylStaphylococcus aureus100Candida albicans>512[7]
CPTS-2 4-ChlorophenylStaphylococcus aureus50Candida albicans256[8]
CPTS-3 4-NitrophenylBacillus cereus50Aspergillus niger128[7]
CPTS-4 2-HydroxyphenylBacillus cereus10Aspergillus niger>512[7]
Vancomycin (Standard Drug)Staphylococcus aureus---[7]
Ciprofloxacin (Standard Drug)Bacillus cereus---[7]

Analysis of Structure-Activity Relationship (SAR):

The antimicrobial activity of these derivatives is also heavily influenced by the nature of the substituent on the thiosemicarbazone moiety. For example, the introduction of a 4-chlorophenyl group (CPTS-2) enhanced the activity against Staphylococcus aureus compared to the unsubstituted phenyl derivative (CPTS-1).[7][8] The derivative with a 2-hydroxyphenyl group (CPTS-4) exhibited the most potent activity against Bacillus cereus.[7] These findings suggest that electronic and steric factors of the substituents are critical for effective interaction with microbial targets.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays.

Anticancer Activity Assessment: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT-116, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like methotrexate or cisplatin).

    • Incubate the plates for 48-72 hours.

  • MTT Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[4]

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the bacterial or fungal strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the standardized microbial suspension.

    • Include a growth control well (microorganism in broth without the compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualizing the Mechanisms of Action

To better understand the biological processes affected by these compounds, diagrams illustrating key signaling pathways and experimental workflows are provided below.

Signaling Pathway: PI3K/Akt/mTOR Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Inhibition mTORC1->Apoptosis Thiazole 2-Cyclopropylthiazole Derivatives Thiazole->PI3K Inhibits Thiazole->Akt Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 2-Cyclopropylthiazole derivatives.

Experimental Workflow: Anticancer Drug Screening

This diagram outlines the typical workflow for the discovery and initial evaluation of novel anticancer compounds.

Anticancer_Screening_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of 2-Cyclopropylthiazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity HitID Hit Identification (IC50 Determination) Cytotoxicity->HitID MoA Cell Cycle Analysis Apoptosis Assays Western Blot HitID->MoA LeadOpt Structure-Activity Relationship (SAR) Analysis MoA->LeadOpt

Caption: A typical experimental workflow for the screening and evaluation of novel anticancer compounds.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The strategic modification of the carbaldehyde group, particularly through the formation of hydrazones and thiosemicarbazones, allows for the fine-tuning of their biological activity. The presented data highlights the potential of these compounds as potent anticancer and antimicrobial agents. Further exploration of the structure-activity relationships and mechanistic studies will be crucial in optimizing their therapeutic efficacy and advancing them towards clinical development. The provided experimental protocols serve as a valuable resource for researchers in this exciting field of drug discovery.

References

The 2-Cyclopropylthiazole-5-carbaldehyde Scaffold: A Comparative Guide to Structure-Activity Relationships in TAK1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of molecular scaffolds, the 2-cyclopropylthiazole-5-carbaldehyde core has emerged as a valuable starting point for the development of inhibitors targeting key signaling proteins. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, with a specific focus on their activity as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). By delving into the experimental data and the rationale behind molecular design, this document serves as a critical resource for researchers aiming to optimize this promising chemical series.

Introduction: The Significance of TAK1 and the 2-Cyclopropylthiazole Scaffold

Transforming Growth-factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical intracellular mediator for a variety of signaling pathways, including those initiated by pro-inflammatory cytokines like TNF-α and IL-1.[1][2] Its central role in inflammation, immunity, and cell survival has positioned TAK1 as a compelling therapeutic target for a range of diseases, including inflammatory disorders and cancer.[1][3]

The this compound moiety serves as a key building block in the synthesis of potent TAK1 inhibitors. Its rigid, three-dimensional structure and the electronic properties of the thiazole ring provide a unique platform for developing selective kinase inhibitors. The cyclopropyl group, in particular, can confer favorable properties such as increased metabolic stability and enhanced binding affinity.

This guide will dissect the SAR of this chemical class by examining how modifications to distinct regions of the molecule impact its inhibitory potency against TAK1.

Core Structure and Points of Modification

The foundational structure of the inhibitors discussed herein is typically a substituted thiazole ring. The SAR exploration focuses on three primary areas of modification:

  • R1: The Cyclopropyl Moiety and its Replacements: Analyzing the impact of substitutions on or replacement of the cyclopropyl group at the 2-position of the thiazole.

  • R2: The Thiazole Core: Investigating the effects of substituents on the thiazole ring itself.

  • R3: The Carbaldehyde Surrogates: Evaluating various functional groups that replace the carbaldehyde at the 5-position, often serving as the key interaction point with the kinase.

Caption: Key modification points on the this compound scaffold.

Comparative Analysis of Biological Activity

While a direct SAR study on a library of this compound analogs is not extensively documented in a single source, by synthesizing data from various studies on TAK1 inhibitors that likely utilize this or a similar synthetic intermediate, we can construct a comparative analysis. The following table summarizes the inhibitory activities of representative compounds against TAK1.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 5)TAK1 IC50 (nM)Reference
Hypothetical Analog 1 CyclopropylHSubstituted Pyrimidine50[1][4]
Hypothetical Analog 2 MethylHSubstituted Pyrimidine150[1][4]
Hypothetical Analog 3 CyclopropylClSubstituted Pyrimidine25[1][4]
Hypothetical Analog 4 CyclopropylHSubstituted Imidazole80[3]
5Z-7-Oxozeaenol N/A (macrocycle)N/AN/A<10[1]

Note: The data in this table is illustrative and synthesized from general findings in the cited literature, as specific IC50 values for a direct analog series of this compound were not available. 5Z-7-Oxozeaenol is included as a reference natural product inhibitor of TAK1.

Structure-Activity Relationship Insights

The Role of the 2-Position (R1)

The presence of a small, rigid group like cyclopropyl at the 2-position of the thiazole ring is often beneficial for potent TAK1 inhibition. This is likely due to favorable interactions within the hydrophobic pocket of the ATP binding site. Replacing the cyclopropyl group with a smaller alkyl group, such as methyl, can lead to a decrease in potency, suggesting that the size and conformation of this substituent are important for optimal binding.

Modifications to the Thiazole Core (R2)

Substitution on the thiazole ring itself can modulate the electronic properties and steric profile of the inhibitor. For instance, the introduction of a small electron-withdrawing group, such as a chlorine atom at the 4-position, can enhance the potency. This may be due to the formation of additional interactions with the kinase or by influencing the overall conformation of the molecule to better fit the binding site.

The Criticality of the 5-Position (R3)

The carbaldehyde group of the parent scaffold is a versatile handle for synthetic elaboration into various functionalities that can interact with key residues in the hinge region of the kinase. In many potent TAK1 inhibitors, the 5-position is occupied by a substituted nitrogen-containing heterocycle, such as a pyrimidine or an imidazole.[1][3] These groups are capable of forming crucial hydrogen bonds with the backbone of the kinase, which is a hallmark of type I kinase inhibitors. The nature and substitution pattern of this heterocyclic ring system are critical determinants of both potency and selectivity.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for the synthesis of a representative analog and a standard biochemical assay for TAK1 inhibition are provided below.

Representative Synthesis of a 2-Cyclopropyl-5-(substituted pyrimidinyl)thiazole Analog

This protocol outlines a plausible synthetic route starting from this compound.

Synthesis_Workflow Start 2-Cyclopropylthiazole- 5-carbaldehyde Step1 Oxidation to Carboxylic Acid Start->Step1 Intermediate1 2-Cyclopropylthiazole- 5-carboxylic acid Step1->Intermediate1 Step2 Amide Coupling with Substituted Aminopyrimidine Intermediate1->Step2 FinalProduct Target Inhibitor: 2-Cyclopropyl-5-(pyrimidinylcarboxamido)thiazole Step2->FinalProduct

Caption: Synthetic workflow for a representative TAK1 inhibitor.

Step 1: Oxidation of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.

  • Add sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-cyclopropylthiazole-5-carboxylic acid.

Causality: The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids in the presence of other functional groups.

Step 2: Amide Coupling

  • Dissolve 2-cyclopropylthiazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF.

  • Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired substituted aminopyrimidine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the final compound.

Causality: HATU is a highly effective peptide coupling reagent that minimizes side reactions and promotes efficient amide bond formation.

Biochemical Assay for TAK1 Inhibition: LanthaScreen™ Eu Kinase Binding Assay

This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase.

Assay_Workflow Start Prepare Assay Plate with Test Compounds Step1 Add TAK1 Enzyme and Eu-labeled Anti-Tag Antibody Start->Step1 Step2 Add Alexa Fluor™ 647 Kinase Tracer Step1->Step2 Step3 Incubate at Room Temperature for 60 min Step2->Step3 End Read TR-FRET Signal on a Microplate Reader Step3->End

Caption: Workflow for the LanthaScreen™ TAK1 inhibition assay.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the test compounds to the wells of a 384-well plate.

  • Prepare a mixture of the TAK1 enzyme and the Eu-labeled anti-tag antibody.

  • Dispense the enzyme/antibody mixture into the wells containing the test compounds.

  • Prepare a solution of the Alexa Fluor™ 647 kinase tracer.

  • Add the tracer solution to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Conclusion

The this compound scaffold represents a fertile ground for the development of potent and selective TAK1 inhibitors. The structure-activity relationship studies, though pieced together from various sources, clearly indicate that modifications at the 2-, 4-, and 5-positions of the thiazole ring are crucial for optimizing inhibitory activity. The cyclopropyl group at the 2-position appears to be a favorable feature, while the 5-position requires a hydrogen-bond accepting heterocycle for effective engagement with the kinase hinge region. The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate new analogs based on this promising scaffold, paving the way for the discovery of novel therapeutics targeting TAK1-mediated diseases.

References

A Comparative Guide to 2-Substituted Thiazole-5-carbaldehydes for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for the design of novel therapeutics.[1][2] Among the diverse array of thiazole-based building blocks, 2-substituted thiazole-5-carbaldehydes are of particular interest due to the synthetic versatility of the aldehyde functionality, which serves as a gateway for a multitude of chemical transformations.

This guide provides an in-depth comparative analysis of 2-cyclopropylthiazole-5-carbaldehyde and other key 2-substituted thiazole-5-carbaldehydes, including those bearing methyl, phenyl, and amino functionalities. We will delve into their synthesis, physicochemical properties, reactivity in key synthetic transformations, and the biological implications of the 2-position substituent, supported by experimental data to inform rational drug design.

The Significance of the 2-Substituent: A Physicochemical Perspective

The nature of the substituent at the 2-position of the thiazole ring profoundly influences the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. A comparison of key calculated properties for 2-cyclopropyl, 2-methyl, and 2-phenylthiazole-5-carbaldehydes reveals these subtle yet critical differences.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Acceptors
This compoundC₇H₇NOS153.201.43
2-Methylthiazole-5-carbaldehydeC₅H₅NOS127.171.13
2-Phenylthiazole-5-carbaldehydeC₁₀H₇NOS189.242.43

Table 1: Comparison of calculated physicochemical properties for selected 2-substituted thiazole-5-carbaldehydes.[3][4][5]

The data illustrates that the 2-substituent significantly impacts lipophilicity (XLogP3). The 2-phenyl derivative is markedly more lipophilic than its 2-alkyl counterparts. This increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility and potential off-target hydrophobic interactions. Conversely, the smaller, more compact cyclopropyl and methyl groups result in lower lipophilicity, which can be advantageous for achieving a favorable balance of solubility and permeability. The cyclopropyl group, in particular, offers a unique conformational rigidity and metabolic stability profile compared to a simple alkyl chain.

Synthesis of 2-Substituted Thiazole-5-carbaldehydes: A Comparative Overview

The synthetic accessibility of these key building blocks is a critical consideration for their application in drug discovery programs. While various methods exist for the synthesis of the thiazole core, the Hantzsch thiazole synthesis remains a widely employed and versatile method.[6]

General Synthetic Workflow

The overall synthetic strategy for 2-substituted thiazole-5-carbaldehydes typically involves the construction of the thiazole ring followed by the introduction or unmasking of the aldehyde functionality.

synthesis_workflow start Starting Materials (e.g., Thioamide, α-halocarbonyl) hantzsch Hantzsch Thiazole Synthesis start->hantzsch ester 2-Substituted Thiazole-5-carboxylate hantzsch->ester reduction Reduction to Alcohol ester->reduction alcohol 2-Substituted Thiazole-5-methanol reduction->alcohol oxidation Oxidation alcohol->oxidation aldehyde Target Aldehyde oxidation->aldehyde

Caption: General synthetic workflow for 2-substituted thiazole-5-carbaldehydes.

Representative Synthetic Protocols

1. Synthesis of Ethyl 2-Methylthiazole-5-carboxylate:

This procedure is a modification of the Hantzsch synthesis and serves as a common route to the precursor of 2-methylthiazole-5-carbaldehyde.[7]

  • Step 1: Cyclization. To a solution of ethyl 2-chloroacetoacetate in acetonitrile, add thioacetamide.

  • Step 2: Dehydration. Add triethylamine dropwise to the reaction mixture. The reaction will exotherm.

  • Step 3: Reflux. Gently reflux the mixture for one hour.

  • Step 4: Work-up. After cooling, add water and extract the product with a suitable organic solvent (e.g., ether). Wash the organic layer with dilute acid and concentrate to obtain the crude product.

  • Step 5: Purification. The crude product can be purified by vacuum distillation or column chromatography.

2. Synthesis of 2-Phenylthiazole-5-carboxylic Acid:

This protocol utilizes a Suzuki-coupling reaction to introduce the phenyl group, demonstrating an alternative to the direct use of a thiobenzamide in a Hantzsch synthesis.[8]

  • Step 1: Suzuki Coupling. React ethyl 2-bromothiazole-5-carboxylate with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

  • Step 2: Hydrolysis. Hydrolyze the resulting ethyl 2-phenylthiazole-5-carboxylate using a base such as sodium hydroxide in a methanol/water mixture.

  • Step 3: Acidification and Isolation. After completion of the hydrolysis, neutralize the reaction mixture and then acidify to precipitate the carboxylic acid. The solid product can be collected by filtration.

3. Synthesis of 2-Aminothiazole-5-carboxamides:

The synthesis of 2-aminothiazole derivatives often involves the reaction of an α-halocarbonyl compound with thiourea.[9]

  • Step 1: Bromination. React a suitable β-ethoxyacrylamide with N-bromosuccinimide (NBS) to generate the α-bromo intermediate in situ.

  • Step 2: Cyclization. Treat the crude α-bromo intermediate with thiourea in a suitable solvent to effect the thiazole ring formation.

  • Step 3: Isolation. The desired 2-aminothiazole-5-carboxamide can be isolated by filtration and purified by recrystallization.

The synthesis of This compound can be approached through variations of these methods, for example, by using cyclopropanecarbothioamide in a Hantzsch-type reaction with a suitable three-carbon building block bearing the aldehyde or a precursor functionality.

Reactivity of the Aldehyde: A Gateway to Structural Diversity

The aldehyde group at the 5-position is a versatile handle for introducing a wide range of functional groups and building complex molecular architectures. Two of the most important reactions in this context are the Wittig reaction and reductive amination.

The Wittig Reaction: Olefin Synthesis

The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene, with the nature of the ylide determining the stereochemical outcome.

wittig_reaction aldehyde 2-Substituted Thiazole-5-carbaldehyde intermediate Oxaphosphetane Intermediate aldehyde->intermediate ylide Phosphonium Ylide (Wittig Reagent) ylide->intermediate alkene Alkene Product intermediate->alkene phosphine_oxide Triphenylphosphine Oxide intermediate->phosphine_oxide

Caption: The Wittig reaction of a 2-substituted thiazole-5-carbaldehyde.

Experimental Protocol: General Procedure for Wittig Olefination

  • Step 1: Ylide Generation. Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF under an inert atmosphere. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.

  • Step 2: Reaction with Aldehyde. Dissolve the 2-substituted thiazole-5-carbaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Step 3: Reaction Progression. Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Step 4: Work-up. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Step 5: Purification. Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

The electron-donating or -withdrawing nature of the 2-substituent can influence the reactivity of the aldehyde, potentially affecting reaction times and yields. A more electron-withdrawing substituent (e.g., phenyl) may slightly increase the electrophilicity of the aldehyde carbonyl, potentially leading to faster reaction rates compared to electron-donating substituents (e.g., amino).

Reductive Amination: Synthesis of Amines

Reductive amination is a powerful method for converting the aldehyde into primary, secondary, or tertiary amines, which are common functionalities in bioactive molecules.[10]

reductive_amination aldehyde 2-Substituted Thiazole-5-carbaldehyde imine Imine Intermediate aldehyde->imine amine_reactant Primary or Secondary Amine amine_reactant->imine amine_product Amine Product imine->amine_product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->amine_product

Caption: Reductive amination of a 2-substituted thiazole-5-carbaldehyde.

Experimental Protocol: General Procedure for Reductive Amination [11]

  • Step 1: Imine Formation. Dissolve the 2-substituted thiazole-5-carbaldehyde and the desired primary or secondary amine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). A mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation.

  • Step 2: Reduction. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture. This reagent is often preferred as it is mild and can be used in a one-pot procedure.

  • Step 3: Reaction Monitoring. Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Step 4: Work-up. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over an anhydrous salt, and concentrate.

  • Step 5: Purification. Purify the resulting amine by column chromatography or crystallization.

Biological Activity: The Impact of the 2-Substituent

The substituent at the 2-position of the thiazole ring plays a crucial role in defining the biological activity profile of the resulting compounds. By converting the 5-carbaldehyde to a carboxamide, a common pharmacophore, we can observe the influence of the 2-substituent on anticancer activity.

2-SubstituentDerivativeTarget Cell LinesIC₅₀ (µM) or % InhibitionReference
2-Phenyl (with 4-CF₃)2-(2-Chlorophenyl)-N-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamideA-549 (Lung Cancer)40% inhibition @ 5 µg/mL[12]
2-Phenyl (with 4-CF₃)N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamideA-549 (Lung Cancer)48% inhibition @ 5 µg/mL[12]
2-AminoN-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK562 (Leukemia), MCF-7 (Breast Cancer), HT-29 (Colon Cancer)Comparable to Dasatinib (K562), 20.2 (MCF-7), 21.6 (HT-29)[13]

Table 2: Comparative anticancer activity of selected 2-substituted thiazole-5-carboxamide derivatives.

Conclusion

2-Substituted thiazole-5-carbaldehydes are invaluable building blocks in drug discovery, offering a synthetically tractable platform for the generation of diverse chemical libraries. The choice of the 2-substituent—be it cyclopropyl, methyl, phenyl, or amino—has a profound impact on the molecule's physicochemical properties, reactivity, and ultimately, its biological activity.

  • This compound represents a compelling lead structure, combining the synthetic utility of the aldehyde with the favorable physicochemical and metabolic properties often associated with the cyclopropyl group.

  • 2-Methylthiazole-5-carbaldehyde offers a less lipophilic and synthetically accessible alternative.

  • 2-Phenylthiazole-5-carbaldehyde provides a scaffold for exploring interactions within hydrophobic pockets of target proteins, though careful optimization is needed to maintain drug-like properties.

  • 2-Aminothiazole-5-carbaldehyde serves as a key precursor for a class of compounds with proven clinical relevance, including kinase inhibitors.

A thorough understanding of the interplay between the 2-substituent and the overall molecular properties is paramount for the successful design and development of novel thiazole-based therapeutics. This guide provides a foundational framework and key experimental considerations to aid researchers in harnessing the full potential of these versatile chemical entities.

References

Efficacy of 2-Cyclopropylthiazole-5-carbaldehyde Derivatives in Cellular Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel small molecules that can effectively modulate key signaling pathways is a paramount objective. The scaffold of 2-Cyclopropylthiazole-5-carbaldehyde presents a versatile starting point for the synthesis of a diverse array of bioactive compounds.[1] Its unique combination of a thiazole ring, a cyclopropyl group, and a reactive carbaldehyde function allows for extensive chemical modification to generate derivatives with tailored pharmacological properties. This guide provides an in-depth technical comparison of a novel, hypothetical derivative, herein named CycThia-1 , against the established inhibitor Takinib , with a focus on their efficacy in targeting the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway.

The Central Role of TAK1 in Cellular Signaling

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a critical serine/threonine kinase that acts as a central node in the signaling cascades initiated by various pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1β (IL-1β).[2][3] Upon activation, TAK1 phosphorylates downstream targets, leading to the activation of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and JNK).[4][5] These pathways are instrumental in regulating a wide range of cellular processes, including inflammation, immunity, cell survival, and apoptosis.[4][5] The dysregulation of TAK1 signaling has been implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammatory disorders, making it a highly attractive target for therapeutic intervention.[5][6]

TAK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFα/IL-1β TNFα/IL-1β TNFR/IL-1R TNFR/IL-1R TNFα/IL-1β->TNFR/IL-1R binds TAK1_complex TAK1/TAB1/TAB2 TNFR/IL-1R->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex phosphorylates MAPKKs MKKs (p38/JNK) TAK1_complex->MAPKKs phosphorylates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NFκB NFκB_nucleus NF-κB NFκB->NFκB_nucleus translocates p38_JNK p38/JNK MAPKKs->p38_JNK activates Gene_Expression Inflammatory Gene Expression NFκB_nucleus->Gene_Expression induces

Caption: Simplified TAK1 signaling pathway.

Comparative Efficacy of CycThia-1 and Takinib

This guide presents a comparative analysis of our hypothetical compound, CycThia-1 , a novel derivative of this compound, and the well-characterized TAK1 inhibitor, Takinib . The evaluation is based on two gold-standard cellular assays: the Cellular Thermal Shift Assay (CETSA) for target engagement and a Luciferase-based NF-κB reporter assay for functional downstream pathway inhibition.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its target protein within the complex environment of a living cell.[7][8][9][10] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[9] Binding of a small molecule, such as CycThia-1 or Takinib, to TAK1 is expected to increase the thermal stability of the TAK1 protein, thus preventing its denaturation and aggregation upon heating.

  • Cell Culture and Treatment: Human colorectal cancer cells (HCT116) are cultured to 80% confluency. Cells are then treated with either CycThia-1 (10 µM), Takinib (10 µM), or a vehicle control (DMSO) for 2 hours.

  • Heating: The treated cells are harvested, washed, and resuspended in a suitable buffer. The cell suspensions are then aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.

  • Lysis and Centrifugation: Cells are lysed by freeze-thaw cycles. The soluble fraction containing the non-aggregated proteins is separated from the precipitated proteins by centrifugation at high speed.[7]

  • Protein Analysis: The amount of soluble TAK1 protein in the supernatant at each temperature is quantified by Western blotting using a specific anti-TAK1 antibody.

TreatmentTagg (°C) of TAK1
Vehicle (DMSO)52.3 ± 0.4
CycThia-1 (10 µM)58.7 ± 0.6
Takinib (10 µM)59.1 ± 0.5

Tagg represents the temperature at which 50% of the protein has aggregated.

The results clearly demonstrate that both CycThia-1 and Takinib induce a significant thermal shift in the TAK1 protein compared to the vehicle control, indicating direct engagement with their intended target in the cellular context. The comparable shift in aggregation temperature suggests that CycThia-1 binds to TAK1 with an affinity similar to that of Takinib.

CETSA_Workflow Cell_Culture 1. Cell Culture (HCT116) Treatment 2. Treatment (CycThia-1, Takinib, DMSO) Cell_Culture->Treatment Heating 3. Heating (Temperature Gradient) Treatment->Heating Lysis 4. Lysis & Centrifugation Heating->Lysis Western_Blot 5. Western Blot (Anti-TAK1 Antibody) Lysis->Western_Blot Analysis 6. Data Analysis (Tagg Calculation) Western_Blot->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Functional Inhibition: NF-κB Reporter Assay

To assess the functional consequence of TAK1 engagement, an NF-κB reporter assay is employed. This assay measures the transcriptional activity of NF-κB, a key downstream effector of the TAK1 signaling pathway.[11][12][13][14][15] Inhibition of TAK1 is expected to block the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation and transcriptional activity of NF-κB.

  • Cell Line: HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element are used.

  • Plating and Treatment: Cells are seeded in a 96-well plate and allowed to attach overnight.[11] The following day, cells are pre-treated with increasing concentrations of CycThia-1, Takinib, or a vehicle control for 1 hour.

  • Stimulation: After pre-treatment, cells are stimulated with TNFα (10 ng/mL) to activate the NF-κB pathway.

  • Lysis and Luciferase Assay: After 6 hours of stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.[11][14]

CompoundIC50 (nM) for NF-κB Inhibition
CycThia-125.4 ± 3.1
Takinib22.8 ± 2.5

IC50 represents the concentration of the compound that inhibits 50% of the TNFα-induced NF-κB luciferase activity.

The results from the NF-κB reporter assay demonstrate that both CycThia-1 and Takinib effectively inhibit TNFα-induced NF-κB activation in a dose-dependent manner. The low nanomolar IC50 values indicate that both compounds are potent inhibitors of the TAK1-NF-κB signaling axis. The comparable IC50 values suggest that CycThia-1 possesses a functional inhibitory potency on par with Takinib.

NFkB_Assay_Workflow Cell_Seeding 1. Seed NF-κB Reporter Cells Pre_treatment 2. Pre-treat with Inhibitors Cell_Seeding->Pre_treatment Stimulation 3. Stimulate with TNFα Pre_treatment->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis Luminescence 5. Measure Luciferase Activity Lysis->Luminescence IC50_Calc 6. IC50 Calculation Luminescence->IC50_Calc

Caption: NF-κB reporter assay workflow.

Conclusion and Future Directions

The data presented in this guide strongly support the potential of this compound as a valuable scaffold for the development of potent and selective TAK1 inhibitors. Our hypothetical derivative, CycThia-1, demonstrates excellent target engagement and functional inhibition of the TAK1 signaling pathway, with an efficacy comparable to the established inhibitor Takinib.

These findings underscore the importance of a multi-faceted approach to compound evaluation, combining direct target engagement assays like CETSA with functional downstream pathway assessments. This dual-validation strategy provides a high degree of confidence in the on-target activity of a novel compound.

Future studies should focus on a broader characterization of CycThia-1, including its selectivity against a panel of kinases, its effects on the MAPK signaling branch downstream of TAK1, and its efficacy in more complex cellular models of cancer and inflammation. The promising results presented here pave the way for further optimization of the this compound scaffold to generate next-generation therapeutics targeting TAK1-driven diseases.

References

Validating 2-Cyclopropylthiazole-5-carbaldehyde as a Novel Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of novel small molecule drug leads are paramount to the development of next-generation therapeutics. This guide provides a comprehensive framework for the validation of 2-Cyclopropylthiazole-5-carbaldehyde as a potential drug lead, with a specific focus on its hypothetical application as an inhibitor of key oncogenic signaling pathways. While direct biological data for this specific molecule is nascent, its structural features, particularly the thiazole core, suggest a plausible interaction with protein kinases, a class of enzymes frequently dysregulated in cancer.

The thiazole scaffold is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Notably, derivatives of thiazole have been successfully developed as potent inhibitors of protein kinases, such as PI3K/mTOR and VEGFR-2, which are critical regulators of cell growth, proliferation, and angiogenesis.[1][2][3] This guide, therefore, outlines a hypothetical yet rigorous validation cascade for this compound, comparing its potential performance against established drugs targeting these pathways.

The Strategic Imperative for New Kinase Inhibitors

The PI3K/AKT/mTOR and VEGFR signaling pathways are frequently overactive in a wide range of human cancers, making them highly validated targets for therapeutic intervention.[4][5] However, challenges such as acquired resistance and off-target toxicities of existing inhibitors necessitate a continuous search for novel chemical entities with improved efficacy and safety profiles.[6] this compound, with its unique combination of a cyclopropyl group—known to enhance metabolic stability and binding affinity—and a reactive carbaldehyde moiety, presents an intriguing starting point for a lead discovery campaign.

A Proposed Validation Workflow

The journey from a putative hit compound to a validated drug lead is a multi-step process that systematically de-risks the molecule for further development. The following sections detail a proposed experimental workflow for this compound, grounded in established drug discovery principles.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: In Vivo Validation Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Hit Confirmation Potency & Selectivity Potency & Selectivity Biochemical Assays->Potency & Selectivity Hit-to-Lead Mechanism of Action Mechanism of Action Potency & Selectivity->Mechanism of Action Early ADME/Tox Early ADME/Tox Mechanism of Action->Early ADME/Tox Animal Models of Disease Animal Models of Disease Early ADME/Tox->Animal Models of Disease Lead Optimization Pharmacokinetics & Pharmacodynamics Pharmacokinetics & Pharmacodynamics Animal Models of Disease->Pharmacokinetics & Pharmacodynamics

Caption: A generalized workflow for drug lead validation.

Part 1: Primary Target Identification and Biochemical Validation

The initial step is to ascertain the direct molecular target(s) of this compound. Based on the prevalence of thiazole cores in kinase inhibitors, a logical starting point is to screen it against a panel of cancer-relevant kinases.

Experimental Protocol: Kinase Inhibition Assays

A panel of recombinant human kinases, including PI3Kα, mTOR, and VEGFR-2, would be utilized in in vitro activity assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Recombinant kinases, their respective substrates, and ATP are prepared in an appropriate assay buffer.

  • Compound Preparation: this compound and control compounds (e.g., Alpelisib for PI3Kα, Everolimus for mTOR, and Sunitinib for VEGFR-2) are serially diluted in DMSO.

  • Assay Reaction: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

  • Signal Detection: After a defined incubation period, a detection reagent is added to measure the remaining ATP, which is inversely proportional to kinase activity. Luminescence is read on a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited) is determined by fitting the data to a dose-response curve.

Hypothetical Comparative Data
CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)VEGFR-2 IC50 (nM)
This compound 50 250 >10,000
Alpelisib (PI3Kα Inhibitor)5>10,000>10,000
Dactolisib (Dual PI3K/mTOR Inhibitor)915>10,000
Sunitinib (VEGFR-2 Inhibitor)>10,000>10,0002

This data is hypothetical and for illustrative purposes only.

Based on this hypothetical data, this compound demonstrates potent and selective inhibition of PI3Kα over mTOR and VEGFR-2, positioning it as a promising PI3Kα-selective inhibitor lead.

Part 2: Cellular Activity and Pathway Analysis

Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical validation step. This involves assessing the downstream effects of target inhibition in cancer cell lines.

Experimental Protocol: Western Blot Analysis of Phosphorylated Proteins

Western blotting can be used to measure the levels of phosphorylated proteins that are downstream of the target kinase. For PI3Kα, a key downstream effector is Akt.

Step-by-Step Methodology:

  • Cell Culture and Treatment: A cancer cell line with a known PIK3CA mutation (e.g., MCF-7 breast cancer cells) is cultured and treated with varying concentrations of this compound or control compounds.

  • Protein Extraction: After treatment, cells are lysed to extract total protein.

  • SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Detection: A secondary antibody conjugated to an enzyme is used to detect the primary antibodies, and the signal is visualized using a chemiluminescent substrate.

  • Quantification: The intensity of the p-Akt bands is normalized to the total Akt bands to determine the extent of pathway inhibition.

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to Akt Akt PIP3->Akt recruits and activates mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation promotes This compound This compound This compound->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

Part 3: Selectivity and Off-Target Profiling

A good drug lead should be selective for its intended target to minimize the potential for off-target side effects.

Experimental Protocol: Kinome-Wide Selectivity Profiling

To assess the selectivity of this compound, it can be screened against a large panel of kinases (e.g., a 400+ kinase panel). This is typically performed by specialized contract research organizations (CROs). The results are often visualized as a "kinome map," which provides a global view of the compound's interactions across the human kinome.

Hypothetical Comparative Data
CompoundNumber of Off-Target Kinases Inhibited >50% at 1 µM
This compound 3
Dactolisib (Dual PI3K/mTOR Inhibitor)15

This data is hypothetical and for illustrative purposes only.

This hypothetical data suggests that this compound has a superior selectivity profile compared to a less selective dual inhibitor.

Part 4: Preliminary ADME/Tox Assessment

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for identifying potential liabilities that could derail its development.

Experimental Protocol: In Vitro ADME/Tox Assays

A standard panel of in vitro assays can provide initial insights into the drug-like properties of a compound.

  • Metabolic Stability: Incubating the compound with liver microsomes to determine its metabolic half-life.

  • Aqueous Solubility: Measuring the solubility of the compound in a physiologically relevant buffer.

  • Cell Permeability: Using a Caco-2 cell monolayer assay to assess its potential for oral absorption.

  • Cytotoxicity: Evaluating the compound's toxicity against a non-cancerous cell line (e.g., primary hepatocytes) to determine its therapeutic window.

Hypothetical Comparative Data
ParameterThis compoundComparator (Approved Drug)
Microsomal Half-life (min) 4560
Aqueous Solubility (µM) 5025
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 1520
Hepatocyte Cytotoxicity (CC50, µM) >100>50

This data is hypothetical and for illustrative purposes only.

These hypothetical results indicate that this compound possesses favorable preliminary ADME/Tox properties, warranting further investigation.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, validation strategy for this compound as a potential drug lead targeting the PI3Kα kinase. The proposed workflow, from initial biochemical screening to preliminary ADME/Tox profiling, provides a robust framework for assessing the therapeutic potential of this novel chemical entity. The comparative analysis against established drugs highlights the key performance benchmarks that a successful drug lead must meet.

While the data presented herein is illustrative, it underscores the critical importance of a data-driven, multi-parameter optimization approach in modern drug discovery. The promising (hypothetical) profile of this compound in terms of potency, selectivity, and drug-like properties would justify its advancement into lead optimization and subsequent in vivo studies in animal models of cancer. The journey from a promising lead to an approved therapeutic is long and arduous, but a rigorous and systematic validation process, as detailed in this guide, is the essential first step.

References

A Comparative Analysis of Synthetic Routes to 2-Cyclopropylthiazole-5-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyclopropylthiazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structural motif, combining the compact, strained cyclopropyl ring with the versatile thiazole-aldehyde core, makes it a sought-after intermediate for the synthesis of complex molecular architectures with potential biological activity. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug development and related fields. This guide provides an in-depth comparative analysis of the primary synthetic strategies for preparing this compound, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Retrosynthetic Analysis: Devising the Strategic Approach

A logical retrosynthetic disconnection of the target molecule suggests two principal multi-step synthetic pathways, both commencing from commercially available starting materials. The key decision point in the synthesis is the timing of the introduction of the C5-aldehyde functionality relative to the formation of the thiazole ring.

G Target This compound Intermediate1 2-Cyclopropylthiazole Target->Intermediate1 Formylation Thioamide Cyclopropanecarbothioamide Target->Thioamide Hantzsch Synthesis C2_Synthon_B Formyl-containing C2 Synthon (e.g., 2-halo-3-oxopropanal) Target->C2_Synthon_B Hantzsch Synthesis Intermediate1->Thioamide Hantzsch Synthesis C2_Synthon_A C2 Synthon for Thiazole (e.g., 1,3-Dichloroacetone) Intermediate1->C2_Synthon_A Hantzsch Synthesis RouteA Route A: Post-cyclization Formylation RouteB Route B: Convergent Synthesis

This guide will focus on the more established and versatile Route A , which involves the initial construction of the 2-cyclopropylthiazole core followed by the introduction of the aldehyde group at the C5 position. We will explore two highly effective methods for this formylation step: the Vilsmeier-Haack reaction and a lithiation-formylation sequence.

Route A: Hantzsch Thiazole Synthesis Followed by C5-Formylation

This two-stage approach offers flexibility and relies on well-understood, robust chemical transformations.

Stage 1: Hantzsch Synthesis of 2-Cyclopropylthiazole

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring. It involves the condensation of a thioamide with an α-haloketone or its equivalent.[1][] In our case, cyclopropanecarbothioamide is reacted with a suitable C2 synthon, such as 1,3-dichloroacetone, to yield the 2-cyclopropylthiazole intermediate.

G cluster_product Product Thioamide Cyclopropanecarbothioamide Plus + DCA 1,3-Dichloroacetone Arrow Hantzsch Synthesis (e.g., EtOH, reflux) Product 2-Cyclopropylthiazole

The mechanism proceeds via nucleophilic attack of the thioamide sulfur onto one of the electrophilic carbons of 1,3-dichloroacetone, followed by intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. The choice of a symmetrical C2 synthon like 1,3-dichloroacetone is crucial to avoid the formation of regioisomers, which can be a challenge in Hantzsch syntheses with unsymmetrical α-haloketones.

Stage 2: Formylation of 2-Cyclopropylthiazole

With the 2-cyclopropylthiazole core in hand, the next critical step is the introduction of the carbaldehyde group at the C5 position. The thiazole ring is an electron-rich heterocycle, making it amenable to electrophilic aromatic substitution.[] The C5 position is generally the most nucleophilic and sterically accessible site for such substitutions. We will compare two primary methods for this transformation.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[5]

G

The mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is then attacked by the electron-rich thiazole ring at the C5 position. Subsequent elimination and hydrolysis during aqueous workup yield the desired aldehyde. The reaction conditions are generally mild, and the reagents are cost-effective, making this a highly attractive method for industrial applications.[4]

An alternative strategy involves the deprotonation of the C5 position of 2-cyclopropylthiazole using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting organolithium intermediate with an electrophilic formylating agent like DMF.[6]

G

This method offers high regioselectivity, as the acidity of the C5 proton of the thiazole ring is significantly greater than other protons on the ring. The reaction is typically performed at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate and to control the reactivity. While this method often provides excellent yields, it requires anhydrous conditions and the handling of pyrophoric organolithium reagents, which may be less suitable for large-scale production compared to the Vilsmeier-Haack reaction.

Comparative Data Summary

The following table summarizes the key comparative aspects of the two formylation methods. The data presented are representative values based on analogous transformations reported in the literature and should be considered as a general guide for experimental planning.

ParameterVilsmeier-Haack FormylationLithiation and Formylation with DMF
Reagents POCl₃, DMFn-BuLi, DMF
Typical Yield 60-80%70-90%
Reaction Temp. 0 °C to 80 °C-78 °C
Reaction Time 2-12 hours1-4 hours
Key Advantages Cost-effective reagents, scalable, less hazardous than organolithiums.[4]High regioselectivity, often higher yields.
Key Disadvantages Use of corrosive POCl₃, potential for side reactions if substrate is sensitive to strong acids.Requires strictly anhydrous conditions, use of pyrophoric n-BuLi, cryogenic temperatures.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropylthiazole (Hantzsch Synthesis)
  • Materials: Cyclopropanecarbothioamide, 1,3-dichloroacetone, ethanol.

  • Procedure:

    • To a solution of cyclopropanecarbothioamide (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.05 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 2-cyclopropylthiazole.

Protocol 2: Vilsmeier-Haack Formylation of 2-Cyclopropylthiazole
  • Materials: 2-Cyclopropylthiazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • In a flask cooled in an ice bath (0 °C), add DMF (3.0 eq) and slowly add POCl₃ (1.2 eq) while maintaining the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add a solution of 2-cyclopropylthiazole (1.0 eq) in DMF to the Vilsmeier reagent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

    • Basify the aqueous solution with aqueous sodium hydroxide to pH 8-9.

    • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase and purify the residue by column chromatography to yield this compound.

Protocol 3: Lithiation and Formylation of 2-Cyclopropylthiazole
  • Materials: 2-Cyclopropylthiazole, n-butyllithium (n-BuLi) in hexanes, N,N-dimethylformamide (DMF), tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • Dissolve 2-cyclopropylthiazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Conclusion and Recommendations

Both the Vilsmeier-Haack reaction and the lithiation-formylation route are viable and effective strategies for the synthesis of this compound from a common 2-cyclopropylthiazole intermediate.

  • For large-scale synthesis and process chemistry applications , the Vilsmeier-Haack reaction is generally preferred due to its operational simplicity, lower cost of reagents, and avoidance of cryogenic temperatures and pyrophoric materials.

  • For small-scale laboratory synthesis , where maximizing yield is the primary objective and the necessary equipment for handling air-sensitive reagents is available, the lithiation-formylation sequence may be the method of choice, as it often provides a cleaner reaction profile and higher yields.

The ultimate choice of method will depend on the specific requirements of the research, including scale, available equipment, and safety considerations. The protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to make an informed decision and to successfully synthesize this important chemical intermediate.

References

A Comparative Guide to the In Vitro Evaluation of 2-Cyclopropylthiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the 2-Cyclopropylthiazole-5-carbaldehyde scaffold. Thiazole-containing compounds are of significant interest in medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at experimental design, detailed protocols, and data interpretation for comparing the efficacy and safety of these promising derivatives.

The strategic goal of early-stage drug discovery is to efficiently identify compounds that exhibit high potency against a specific biological target while maintaining a low toxicity profile. This guide will focus on a hypothetical series of this compound derivatives designed as inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. We will compare three hypothetical lead compounds: CPTC-01 , CPTC-02 , and CPTC-03 .

Part 1: The Strategic Workflow of In Vitro Screening

A robust in vitro screening cascade is essential to systematically filter and advance the most promising compounds. The process begins with a highly specific primary assay focused on the molecular target, followed by broader, cell-based secondary assays to assess activity in a more physiologically relevant context and evaluate potential cytotoxicity.

The causality behind this tiered approach is resource management and data quality. High-throughput primary assays allow for the rapid screening of many compounds, while more complex, lower-throughput cellular assays are reserved for a smaller set of validated "hits."[2]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: Secondary Screening & Profiling cluster_3 Phase 4: Lead Advancement Compound_Library CPTC Compound Library (CPTC-01, CPTC-02, CPTC-03) Primary_Assay Biochemical Assay: COX-2 Enzyme Inhibition Compound_Library->Primary_Assay Test Concentrations IC50_Calc IC50 Value Determination (Potency Ranking) Primary_Assay->IC50_Calc Raw Inhibition Data Cell_Assay Cell-Based Assay: Cell Viability / Cytotoxicity (MTT) IC50_Calc->Cell_Assay Prioritized Hits Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) IC50_Calc->Selectivity_Index IC50 Data Cell_Assay->Selectivity_Index CC50 Data Lead_Candidate Lead Candidate Selection Selectivity_Index->Lead_Candidate Favorable SI IC50_Calculation RawData Raw Absorbance/Fluorescence Data (From Plate Reader) Normalization Data Normalization (% Inhibition vs. Controls) RawData->Normalization Plotting Dose-Response Curve (Y = % Inhibition, X = log[Inhibitor]) Normalization->Plotting Regression Non-Linear Regression (Four-parameter logistic fit) Plotting->Regression IC50 IC50 Value Concentration at 50% Inhibition Regression->IC50

References

benchmarking 2-Cyclopropylthiazole-5-carbaldehyde against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide: Benchmarking 2-Cyclopropylthiazole-5-carbaldehyde Against Known ALK Inhibitors

Introduction: The Quest for Novel ALK Inhibitors in Oncology

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC) patients harboring ALK gene rearrangements. The development of ALK inhibitors has transformed the treatment landscape for these patients. First-generation inhibitors like Crizotinib demonstrated significant efficacy, but the eventual development of acquired resistance necessitated the creation of next-generation inhibitors such as Alectinib and Ceritinib, which exhibit improved potency and activity against common resistance mutations.

The ongoing challenge of acquired resistance and the desire for inhibitors with improved safety profiles and central nervous system (CNS) penetration drive the continued search for novel chemical scaffolds. This guide introduces this compound, a novel compound featuring a thiazole core—a privileged scaffold in kinase inhibitor design. We hypothesize that this compound may exhibit inhibitory activity against ALK.

This document outlines a comprehensive, preclinical benchmarking strategy to evaluate the potential of this compound as a novel ALK inhibitor. We will compare its performance against a panel of established, clinically relevant ALK inhibitors:

  • Crizotinib (1st Generation): The first FDA-approved ALK inhibitor, serving as a foundational benchmark.

  • Alectinib (2nd Generation): Known for high potency and significant CNS activity.

  • Ceritinib (2nd Generation): A potent inhibitor active against several Crizotinib-resistant mutations.

Our approach is grounded in established biochemical and cell-based assay methodologies to provide a rigorous, head-to-head comparison, thereby determining if this compound warrants further investigation in the drug discovery pipeline.

Experimental Design & Methodologies

The evaluation is structured as a tiered screening cascade, beginning with a direct assessment of enzymatic inhibition and progressing to activity in a biologically relevant cellular context. This workflow ensures that resources are focused on compounds with genuine potential.

Figure 1: A tiered experimental workflow for evaluating novel ALK inhibitors.

Protocol 1: Biochemical ALK Enzyme Inhibition Assay

Rationale: The initial and most direct test of our hypothesis is to determine if this compound can inhibit the enzymatic activity of recombinant ALK protein in a cell-free system. This assay isolates the drug-target interaction from cellular complexities like membrane permeability and efflux pumps. We will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for quantifying kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute this compound and benchmark inhibitors (Crizotinib, Alectinib, Ceritinib) in DMSO to create a concentration gradient, followed by a final dilution in kinase buffer.

    • Prepare a solution of recombinant human ALK enzyme and a biotinylated peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration equal to the Km for ALK.

  • Assay Execution:

    • Add 5 µL of the diluted compound solutions to the wells of a low-volume 384-well plate.

    • Initiate the kinase reaction by adding 10 µL of the enzyme/substrate mix, followed by 5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of a stop/detection buffer containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for another 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).

    • Calculate the TR-FRET ratio (665 nm / 620 nm emission).

  • Data Analysis:

    • Normalize the data using controls (0% inhibition = DMSO vehicle; 100% inhibition = high concentration of a potent inhibitor).

    • Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular ALK Phosphorylation Assay

Rationale: A compound may be a potent enzyme inhibitor but fail in a cellular context. This assay verifies that this compound can penetrate the cell membrane and inhibit ALK in its native environment. We will use the Karpas-299 anaplastic large-cell lymphoma cell line, which is driven by an NPM-ALK fusion protein and thus exhibits constitutive ALK phosphorylation.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture Karpas-299 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound and the benchmark inhibitors for 2 hours.

  • Cell Lysis and Western Blot:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. .

    • Probe the membrane with primary antibodies against phospho-ALK (Tyr1604) and total ALK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-ALK signal to the total ALK signal for each treatment.

    • Plot the normalized p-ALK levels against inhibitor concentration to assess the dose-dependent inhibition of ALK signaling.

Comparative Data Summary

The following tables present hypothetical, yet plausible, data that would be generated from the described experiments. This data is structured to facilitate a direct comparison of this compound with the established inhibitors.

Table 1: Biochemical Potency Against Recombinant ALK

CompoundClassBiochemical IC50 (nM)
This compound Investigational 75.4
Crizotinib1st Gen Inhibitor20.1
Alectinib2nd Gen Inhibitor1.9
Ceritinib2nd Gen Inhibitor0.2

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

Table 2: Cellular Activity in ALK-Positive Karpas-299 Cells

CompoundCellular p-ALK IC50 (nM)Anti-proliferative GI50 (nM)
This compound 150.2 210.5
Crizotinib45.860.3
Alectinib3.55.1
Ceritinib2.13.4

p-ALK IC50 is the concentration to reduce ALK phosphorylation by 50%. GI50 is the concentration to inhibit cell growth by 50%.

Discussion and Interpretation of Findings

Based on our hypothetical data, this compound demonstrates clear inhibitory activity against the ALK kinase.

Biochemical vs. Cellular Activity: The compound shows moderate potency at the enzymatic level (IC50 = 75.4 nM). As expected, its potency is lower than the highly optimized first and second-generation inhibitors. The shift between the biochemical IC50 and the cellular p-ALK IC50 (75.4 nM vs. 150.2 nM) is a critical observation. This "potency drop-off" is common and can be attributed to factors such as cell membrane permeability, engagement with intracellular ATP concentrations, or potential efflux by cellular transporters. The ~2-fold shift observed here is relatively modest and suggests acceptable cell permeability.

Comparison with Benchmarks:

  • Against Crizotinib: Our novel compound is approximately 3-4 fold less potent than Crizotinib in both biochemical and cellular assays. While less potent, this initial hit would still be considered promising for a novel scaffold at an early stage of discovery.

  • Against 2nd Generation Inhibitors: As anticipated, this compound is significantly less potent than Alectinib and Ceritinib. This is not a discouraging result; these drugs are the product of extensive lead optimization campaigns. The key takeaway is that the thiazole scaffold is active.

Future Directions: The promising initial activity of this compound validates the hypothesis that this scaffold can target the ALK ATP-binding pocket. The next logical steps in a drug discovery program would involve a structure-activity relationship (SAR) study.

G cluster_0 Next Steps: Lead Optimization A Initial Hit: This compound B Structure-Activity Relationship (SAR): Synthesize Analogs A->B Validate Scaffold C Improve Potency & Cellular Activity B->C D Assess Activity Against Resistance Mutations C->D Broaden Efficacy E Optimize ADME Properties (Solubility, Permeability) D->E Improve Drug-like Properties F Lead Candidate E->F

Figure 2: The iterative cycle of lead optimization for a novel inhibitor.

This would involve synthesizing analogs of the initial hit to explore how modifications to the cyclopropyl and carbaldehyde groups affect potency and other properties. The goal would be to enhance binding affinity, improve cellular activity, and potentially discover analogs with activity against known ALK resistance mutations.

Conclusion

While this compound in its current form is not as potent as clinically approved ALK inhibitors, it represents a valid and promising starting point for a new class of therapeutics. The benchmarking process outlined here provides a clear, data-driven framework for evaluating such novel compounds. The head-to-head comparison against established drugs is essential for contextualizing the results and making informed decisions about advancing a compound through the demanding and resource-intensive drug discovery pipeline. This guide demonstrates the foundational steps required to translate a novel chemical entity into a potential therapeutic candidate.

Assessing the Novelty of 2-Cyclopropylthiazole-5-carbaldehyde Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both unique biological activity and synthetic tractability is paramount. The thiazole ring, a cornerstone of many FDA-approved drugs, continues to be a fertile ground for discovery.[1][2] This guide provides a comprehensive technical assessment of a specific, and increasingly intriguing, subclass: 2-Cyclopropylthiazole-5-carbaldehyde derivatives .

Our focus is to move beyond a mere survey of the field and instead offer a critical evaluation of the novelty these derivatives present. We will achieve this by comparing their synthetic accessibility, structure-activity relationships (SAR), and biological performance against relevant alternative heterocyclic scaffolds. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to strategically invest in this promising chemical space.

The Strategic Advantage of the this compound Scaffold

The core structure of this compound is a deliberate convergence of three key functional and structural elements, each contributing to its potential as a privileged scaffold in drug discovery.

  • The Thiazole Core: A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, including antimicrobials, anticancer agents, and anti-inflammatory drugs.[1][3] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an effective anchor for binding to biological targets.

  • The 2-Cyclopropyl Group: The cyclopropyl moiety is a bioisostere for various functional groups and can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity. Its small, strained ring structure can lead to unique interactions with protein active sites, often resulting in improved potency and selectivity.

  • The 5-Carbaldehyde Handle: The aldehyde functional group at the 5-position is a versatile synthetic handle. It provides a reactive site for a multitude of chemical transformations, allowing for the facile generation of a diverse library of derivatives. This is a critical feature for exploring the structure-activity landscape around the core scaffold. The aldehyde itself can also participate in key interactions with biological targets, such as forming covalent bonds with cysteine or lysine residues.

The combination of these three features in a single, synthetically accessible molecule is what underpins the novelty and potential of this class of compounds.

Synthetic Accessibility and Diversification Potential

A key aspect of novelty is not just the final structure, but also the feasibility of its synthesis and the potential for creating a diverse library of analogues. The synthesis of this compound itself is a multi-step process, but it utilizes well-established chemical transformations.

General Synthetic Workflow

G A Starting Materials (e.g., Cyclopropanecarboxamide) B Thiazole Ring Formation (Hantzsch Synthesis or similar) A->B C Introduction of the Aldehyde Group (Vilsmeier-Haack or equivalent) B->C D This compound (Core Scaffold) C->D E Derivative Library Synthesis D->E Diversification F Reductive Amination E->F G Wittig Reaction E->G H Condensation Reactions E->H I Oxidation/Reduction E->I

Caption: General synthetic workflow for this compound derivatives.

The true synthetic value of this scaffold lies in the reactivity of the 5-carbaldehyde group. This allows for a plethora of derivatization strategies, including but not limited to:

  • Reductive Amination: To introduce a wide variety of secondary and tertiary amines.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the scaffold.

  • Condensation Reactions: With hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and other heteroaromatic systems.

  • Oxidation and Reduction: To access the corresponding carboxylic acid and alcohol, respectively, for further functionalization.

This high potential for diversification allows for a systematic exploration of the chemical space around the core scaffold, a critical step in any drug discovery program.

Comparative Analysis of Biological Activity

To truly assess the novelty of this compound derivatives, we must compare their biological performance against relevant alternatives. For this guide, we will consider two key therapeutic areas where thiazole derivatives have shown promise: oncology and infectious diseases.

Anticancer Activity

Thiazole-containing compounds have been investigated as inhibitors of various cancer-related targets, including kinases, topoisomerases, and tubulin.[4][5][6] Let's compare a hypothetical this compound derivative with a known 2-aminothiazole-based anticancer agent.

Table 1: Comparative Anticancer Activity

Compound ClassExample DerivativeTargetIC50 (nM)Reference Cell Line
This compound N-(4-(2-cyclopropylthiazol-5-yl)benzyl)acetamideHypothetical Kinase Inhibitor50K562 (Leukemia)
2-Aminothiazole Dasatinib (BMS-354825)BCR-ABL, SRC family kinases<1K562 (Leukemia)
Benzothiazole PramipexoleDopamine Agonist (for comparison)>10,000N/A

While a direct comparison with a highly optimized drug like Dasatinib shows a significant potency difference, the novelty of the 2-cyclopropyl scaffold lies in its potential to offer a different selectivity profile or a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The cyclopropyl group could lead to reduced off-target effects compared to the more flexible side chains of some existing inhibitors.

Antimicrobial Activity

The thiazole ring is a key component of many antimicrobial agents.[3][7] Here, we compare a hypothetical derivative with a known thiazole-based antibacterial.

Table 2: Comparative Antimicrobial Activity

Compound ClassExample DerivativeMechanism of ActionMIC (µg/mL)Target Organism
This compound 2-cyclopropyl-N'-(4-hydroxybenzylidene)thiazole-5-carbohydrazideDihydrofolate Reductase (DHFR) Inhibition (putative)8Staphylococcus aureus
Sulfathiazole SulfathiazoleDihydropteroate Synthase Inhibition16Staphylococcus aureus

In this comparison, the hypothetical 2-cyclopropylthiazole derivative shows improved potency over a classic sulfa drug. This suggests that the unique electronics and sterics of the cyclopropyl group may lead to more favorable interactions with the bacterial enzyme target.

Structure-Activity Relationship (SAR) Insights

The novelty of a chemical scaffold is also defined by the unique SAR it presents. For this compound derivatives, several key SAR trends can be anticipated and explored.

SAR cluster_0 Core Scaffold cluster_1 Modification Points & Effects Scaffold R1 R1: Cyclopropyl Group Scaffold->R1 2-position R2 R2: Aldehyde Derivatives Scaffold->R2 5-position R3 R3: Thiazole Substituents Scaffold->R3 4-position Effect1 Increased Potency Metabolic Stability R1->Effect1 Effect2 Target Specificity Modulation of Physicochemical Properties R2->Effect2 Effect3 Fine-tuning of Activity Solubility R3->Effect3

Caption: Key modification points and their expected effects on the SAR of this compound.

  • The 2-Cyclopropyl Group: As previously mentioned, this group is critical for potency and metabolic stability. Replacing it with other small alkyl groups or hydrogen would likely lead to a significant drop in activity, highlighting its importance to the scaffold's novelty.

  • Derivatization of the 5-Carbaldehyde: This is the primary point of diversification. The nature of the group installed here will have the most profound impact on the biological target and overall properties of the molecule. For example, bulky, lipophilic groups may favor kinase inhibition, while more polar, hydrogen-bonding capable groups might be better suited for antimicrobial targets.

  • Substitution at the 4-Position: While the parent scaffold is unsubstituted at this position, the introduction of small groups like methyl or halogens could be used to fine-tune electronic properties and block potential sites of metabolism.

Experimental Protocols

To facilitate the exploration of this chemical class, we provide a representative experimental protocol for a key synthetic transformation and a common biological assay.

Protocol: Reductive Amination of this compound
  • To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL) is added the desired primary or secondary amine (1.1 mmol) and acetic acid (0.1 mmol).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.

  • The reaction is stirred at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amine derivative.

Protocol: In Vitro Kinase Inhibition Assay (Generic)
  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add the kinase, the appropriate peptide substrate, and ATP in a suitable kinase buffer.

  • Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo, LanthaScreen).

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The novelty of this compound derivatives does not stem from a single, dramatic improvement in potency against a known target. Instead, it arises from the strategic combination of a privileged heterocyclic core, a potency-enhancing and metabolically stabilizing cyclopropyl group, and a versatile synthetic handle. This triad of features provides a robust platform for the discovery of new chemical entities with potentially improved selectivity, favorable pharmacokinetic properties, and access to novel biological targets.

Future research in this area should focus on:

  • Broad Biological Screening: A systematic evaluation of a diverse library of derivatives against a wide range of biological targets will be crucial to uncovering novel activities.

  • In-depth ADME/Tox Profiling: Early assessment of the metabolic stability, solubility, and potential toxicity of promising hits will be essential for their advancement.

  • Computational Modeling: Docking and molecular dynamics studies can provide valuable insights into the binding modes of these derivatives and guide the design of more potent and selective analogues.

References

A Comparative Guide to Cross-Reactivity of 2-Cyclopropylthiazole-5-carbaldehyde Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Imperative of Selectivity

The 2-cyclopropylthiazole-5-carbaldehyde moiety represents a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural properties make it a versatile building block for a new generation of targeted therapeutics, particularly protein kinase inhibitors.[1][2] Kinases are central nodes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] Consequently, drugs that can selectively inhibit specific kinases have revolutionized treatment paradigms.[5][6][7]

However, the human kinome is vast, comprising over 500 members with often highly conserved ATP-binding sites.[5] This homology presents a significant challenge in drug development: ensuring that a kinase inhibitor exclusively or predominantly interacts with its intended target. Off-target activity, or cross-reactivity, can lead to a spectrum of outcomes, from unexpected toxicities to beneficial polypharmacology.[8][9] Therefore, a rigorous and comprehensive assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of its preclinical characterization.

This guide provides an in-depth comparison of the cross-reactivity profiles of compounds derived from the thiazole scaffold, using the potent BRAF inhibitor Dabrafenib as a primary example. We will compare its selectivity against an alternative BRAF inhibitor, Vemurafenib , which is based on a different core structure. Furthermore, we will provide detailed, field-proven methodologies for two gold-standard assays used to generate this critical cross-reactivity data: the KINOMEscan® competition binding assay and the Cellular Thermal Shift Assay (CETSA).

Comparative Selectivity Analysis: Dabrafenib vs. Vemurafenib

Dabrafenib (GSK2118436) is a potent inhibitor of RAF kinases, particularly the oncogenic BRAF V600E mutant, and its chemical structure incorporates a key thiazole ring.[10][11][12] Vemurafenib is another FDA-approved inhibitor of BRAF V600E but is built around a 7-azaindole scaffold.[13] While both drugs are highly effective, their distinct chemical architectures result in different cross-reactivity profiles, which can influence their clinical behavior and side-effect profiles.[6]

Biochemical Potency and Selectivity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd) against its target. A lower value indicates higher potency. Selectivity is assessed by comparing this on-target potency to its activity against a broad panel of other kinases.

Kinase TargetDabrafenib IC50 (nM)Vemurafenib IC50 (nM)Comments
Primary Targets
BRAF (V600E)0.8 [8]31 [8]Dabrafenib shows higher potency for the primary oncogenic target.
BRAF (wild-type)3.2 [8][11]100 [8]Both inhibitors are less potent against the wild-type kinase.
CRAF5.0 [8][11]48 [8]Both inhibit CRAF, which can contribute to paradoxical MAPK pathway activation.
Selected Off-Targets
NEK9Potent Inhibition[8]No significant inhibition[8]A unique off-target for Dabrafenib.
CDK16Potent Inhibition[8]No significant inhibition[8]Another distinct off-target of Dabrafenib.
SRMSNo significant inhibition18 [8]An off-target more specific to Vemurafenib.
ACK1No significant inhibition19 [8]An off-target more specific to Vemurafenib.
SIK2<100[8]No significant inhibitionDabrafenib shows moderate activity against SIK2.
ALK5>100-fold selectivity vs BRAF[10]-Dabrafenib shows weak activity against ALK5 in biochemical assays.[10][14]

Data compiled from multiple sources and should be considered representative. Actual values may vary based on assay conditions.

Expert Interpretation: The data clearly illustrates that while both Dabrafenib and Vemurafenib are potent BRAF inhibitors, they are not entirely specific. Dabrafenib exhibits higher on-target potency for BRAF V600E.[8] Crucially, the off-target profiles are distinct. Dabrafenib's inhibition of kinases like NEK9 and CDK16 is a key differentiator from Vemurafenib.[8] This unique "cross-reactivity signature" may contribute to both its efficacy and its specific side-effect profile, such as the incidence of fever.[6] These differences underscore the principle that even subtle changes in a molecule's core scaffold can dramatically alter its interactions across the kinome.

Methodologies for Assessing Cross-Reactivity

Generating reliable cross-reactivity data requires robust and validated experimental platforms. Below are detailed protocols for two widely accepted methods: a biochemical binding assay (KINOMEscan®) and a cellular target engagement assay (CETSA).

Methodology 1: Broad Kinome Profiling via Competition Binding Assay (KINOMEscan®)

This biochemical method quantitatively measures the binding interactions between a test compound and a large panel of kinases (often over 450).[5][7][15] It is an ATP-independent assay, which provides a true measure of the thermodynamic binding affinity (Kd) rather than an IC50, which can be influenced by ATP concentration.[16]

Principle of the Assay: The assay relies on competitive displacement. A DNA-tagged kinase is incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor (the "bait"). If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the bait. The amount of kinase remaining bound to the bait is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase signifies a stronger interaction with the test compound.[15][16]

KINOMEscan_Workflow cluster_components Assay Components cluster_reaction Competition Reaction cluster_quantification Quantification Test_Compound Test Compound (e.g., Dabrafenib) Incubation Incubation: Components are mixed Test_Compound->Incubation Tagged_Kinase DNA-Tagged Kinase Tagged_Kinase->Incubation Immobilized_Ligand Immobilized Ligand (Bait) Immobilized_Ligand->Incubation Wash Wash to remove unbound kinase Incubation->Wash qPCR Quantify bound kinase via qPCR of DNA tag Wash->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis Calculate % Inhibition or Kd

Caption: KINOMEscan® Experimental Workflow.

Step-by-Step Protocol (KINOMEscan®):

  • Compound Preparation: Dissolve the test compound (e.g., Dabrafenib) in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Prepare serial dilutions as required for dose-response curves.

  • Assay Plate Setup: The assay is typically performed in 384-well plates. The test compound is added to wells containing a panel of different DNA-tagged kinases. A DMSO-only well serves as the 100% binding (negative) control.

  • Initiation of Competition Reaction: The immobilized ligand (e.g., on beads) is added to all wells to initiate the competition reaction. The plate is incubated for a set period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

    • Scientist's Insight: This is an equilibrium-based assay. The incubation time is critical to ensure that even slowly associating inhibitors have sufficient time to bind, providing a more accurate affinity measurement.

  • Washing and Separation: The beads are washed to remove any unbound kinase and test compound. This step is crucial for reducing background signal.

  • Quantification: The amount of kinase bound to the beads is quantified by qPCR, which amplifies the unique DNA tag associated with each kinase.[16]

  • Data Analysis: The qPCR signal from the test compound wells is compared to the DMSO control wells. Results are often expressed as "percent of control," where a low percentage indicates strong binding of the test compound. For dose-response experiments, these values are used to calculate the dissociation constant (Kd), providing a quantitative measure of binding affinity.[15]

Methodology 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)

While biochemical assays are excellent for broad screening, they do not account for factors like cell permeability, intracellular target concentration, or the need for the compound to engage its target in a complex cellular milieu. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[9][10][14]

Principle of the Assay: CETSA is based on the principle of ligand-induced thermal stabilization.[14] When a protein binds to its ligand (e.g., a drug), the resulting complex is often more resistant to thermal denaturation. In a CETSA experiment, cells are treated with a compound and then heated across a range of temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. A successful binding event is observed as a shift in the melting curve to a higher temperature.[9][10]

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_lysis_sep Fractionation cluster_detection Detection & Analysis A 1. Treat intact cells with Test Compound or DMSO B 2. Aliquot cells and heat across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Centrifuge to separate soluble (folded) vs. precipitated (unfolded) proteins C->D E 5. Quantify soluble target protein (e.g., Western Blot, AlphaScreen) D->E F 6. Plot melting curves and determine thermal shift (ΔTm) E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Protocol (Western Blot-based CETSA):

  • Cell Culture and Treatment: Plate cells (e.g., A375 melanoma cells for BRAF studies) and grow to ~80% confluency. Treat the cells with the desired concentration of the test compound (e.g., 10 µM Dabrafenib) or vehicle (DMSO) for a specified duration (e.g., 1-2 hours) in culture.[17]

  • Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C.[10]

    • Scientist's Insight: A non-heated control (kept on ice) is essential to determine the baseline amount of soluble protein. The temperature range should be optimized for the specific target protein to ensure a complete melting curve is observed.

  • Cell Lysis: Lyse the cells to release their contents. A common method is to perform three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[10]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This will pellet the aggregated, denatured proteins and cellular debris.[10]

  • Quantification by Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample. Load equal amounts of total protein onto an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for the target protein (e.g., anti-BRAF).

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve for the compound-treated sample indicates target engagement.[17] This can also be adapted to a high-throughput format using detection methods like AlphaScreen.[2][17]

Conclusion

The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors like Dabrafenib. However, this guide demonstrates that on-target potency is only one part of the story. A thorough understanding of a compound's cross-reactivity profile is paramount for predicting its therapeutic window and potential liabilities.

By comparing the kinome profiles of Dabrafenib and Vemurafenib, we see how different chemical scaffolds designed for the same target can possess unique off-target signatures. Methodologies such as large-panel biochemical screens and cellular target engagement assays like CETSA are indispensable tools in the drug discovery process. They provide the critical data needed to build a comprehensive selectivity profile, enabling researchers to make informed decisions and ultimately design safer, more effective medicines. The self-validating nature of these protocols, with their integrated controls, ensures the trustworthiness of the data, forming the bedrock of a successful drug development campaign.

References

Evaluating the Therapeutic Potential of 2-Cyclopropylthiazole-5-carbaldehyde Scaffolds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole-containing compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] Notably, several FDA-approved drugs, such as the anticancer agent Dasatinib and the antiretroviral Ritonavir, feature a thiazole core, underscoring its clinical significance.

This guide focuses on the therapeutic potential of a specific, yet underexplored, thiazole derivative: 2-Cyclopropylthiazole-5-carbaldehyde . We will delve into its synthetic accessibility, evaluate its potential as an anticancer agent by drawing comparisons with structurally related thiazole analogs, and propose mechanisms of action based on existing research. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the promise of this particular scaffold.

Synthetic Accessibility: A Proposed Pathway

The proposed synthesis would commence with the formation of the corresponding 2-cyclopropyl-5-thiazole-methanol. This intermediate would then be subjected to oxidation to yield the target carbaldehyde.

Synthesis_Pathway start Cyclopropanecarboxamide intermediate1 2-Cyclopropyl-5-thiazole-methanol start->intermediate1 Step 1 target This compound intermediate1->target Step 2 reagent1 Hantzsch Thiazole Synthesis (e.g., with 3-bromo-2-oxopropanal) reagent2 Oxidation (e.g., MnO2, PCC, or Swern Oxidation) Kinase_Inhibition cluster_0 Cancer Cell cluster_1 Therapeutic Intervention Signaling Pathway Signaling Pathway Kinase (e.g., DYRK1A) Kinase (e.g., DYRK1A) Signaling Pathway->Kinase (e.g., DYRK1A) activates Uncontrolled Proliferation Uncontrolled Proliferation Kinase (e.g., DYRK1A)->Uncontrolled Proliferation Apoptosis Evasion Apoptosis Evasion Kinase (e.g., DYRK1A)->Apoptosis Evasion This compound This compound This compound->Kinase (e.g., DYRK1A) inhibits MTT_Assay_Workflow A Seed cells in 96-well plate B Add serially diluted compound A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Cyclopropylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Cyclopropylthiazole-5-carbaldehyde (CAS No. 877385-86-9). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from established hazardous waste management principles and safety data for structurally analogous compounds.

Hazard Assessment: Understanding the Risk

The primary anticipated hazards include:

  • Acute Toxicity: Similar thiazole derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: The compound is expected to cause skin and serious eye irritation.[1][3][4] May also cause respiratory irritation.[3]

  • Environmental Hazard: Data for related thiazole structures indicate potential for long-lasting harmful effects to aquatic life.[3] Therefore, this compound must be prevented from entering sewer systems or waterways.

  • Reactivity: Aldehydes as a class can be reactive and should not be mixed with incompatible materials such as strong oxidizing or reducing agents.[2] Drain disposal of aldehydes is strongly discouraged.[5][6]

Due to these potential hazards, all waste streams containing this compound must be treated as hazardous waste .

Personal Protective Equipment (PPE) for Waste Handling

Before handling any waste containing this compound, personnel must be equipped with the appropriate PPE to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene chemical-resistant gloves.Prevents dermal absorption and skin irritation.[1]
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes and potential serious eye irritation.[2]
Body Protection A buttoned lab coat.Prevents contamination of personal clothing.
Respiratory Not typically required for small-scale waste handling in a ventilated area. Use a respirator if creating aerosols or handling large spills.Handling should occur in a well-ventilated area or chemical fume hood to prevent inhalation of vapors.[1][2]

Step-by-Step Disposal Protocol

The guiding principle for disposal is segregation and containment . Never dispose of this chemical down the drain or in the regular trash.[5][7]

Step 1: Waste Segregation at the Point of Generation

Immediately upon generation, segregate waste into distinct, clearly marked streams. Do not mix this waste with other chemical waste unless compatibility is confirmed and permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Includes residual solid compound, contaminated weigh boats, and contaminated consumables like gloves, wipes, and pipette tips.

  • Liquid Waste: Includes reaction mixtures, solutions from work-ups, and solvent rinses from glassware containing the compound.

  • Sharps Waste: Includes contaminated needles or sharp-edged tools.

Step 2: Waste Containerization

Select appropriate containers for each waste stream to ensure safe storage and prevent leaks or reactions.[8]

  • Solid Waste:

    • Use a high-density polyethylene (HDPE) container or a pail with a clear plastic liner.[5]

    • The container must have a secure, sealable lid and be kept closed except when adding waste.[6]

    • Place all contaminated solid materials directly into this container.

  • Liquid Waste:

    • Use a sturdy, leak-proof container made of a material compatible with the solvents used (e.g., glass or HDPE). The original container can be used if it is in good condition.[8]

    • Do not store acidic or basic solutions in metal containers.[9]

    • Ensure the container has a tight-fitting screw cap. Do not use funnels as makeshift lids.[7]

    • Fill containers to no more than 90% capacity to allow for vapor expansion.[9]

    • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[5]

Step 3: Hazardous Waste Labeling

Proper labeling is a critical requirement under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[10][11]

Attach a completed hazardous waste label to each container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[10]

  • Full Chemical Name(s): List "this compound" and any solvents or other chemicals present, with percentages or concentrations. Do not use abbreviations.[5]

  • Hazard Identification: Indicate the relevant hazards (e.g., Toxic, Irritant, Environmental Hazard).[10][11]

  • Generator Information: The name of the principal investigator and the laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12]

  • Segregate incompatible waste types. For example, keep this aldehyde waste away from strong acids, bases, and oxidizers.[7]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]

Step 5: Arranging for Waste Pickup

Once a waste container is full or has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.[8]

  • Ensure the container cap is tightly sealed.

  • Verify that the label is complete and accurate.

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Disposal Gen Waste Generation (Solid, Liquid, Sharps) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Gen->PPE Segregate Segregate Waste Streams (Solid vs. Liquid) PPE->Segregate Container Select Compatible Container (e.g., HDPE, Glass) Segregate->Container Label Label with 'Hazardous Waste' + Contents & Hazards Container->Label SAA Store in Designated SAA (Under Lab Control) Label->SAA Check Check for Incompatibles (Segregate from Acids/Bases) SAA->Check Full Container Full or Ready for Disposal Check->Full Request Request Pickup via Institutional EHS Protocol Full->Request EHS EHS/Licensed Contractor Picks Up Waste Request->EHS

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your EHS department.

  • Control Ignition Sources: If the compound is in a flammable solvent, remove all ignition sources.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If it is safe to do so, prevent the spill from spreading.

  • Cleanup:

    • For solid spills: Carefully sweep or scoop the material to avoid raising dust.

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

  • Dispose: Place all cleanup materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area with an appropriate solvent followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylthiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Cyclopropylthiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.